Fluocortin
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
33124-50-4 |
|---|---|
Molekularformel |
C22H27FO5 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C22H27FO5/c1-10-6-13-12-8-15(23)14-7-11(24)4-5-21(14,2)18(12)16(25)9-22(13,3)17(10)19(26)20(27)28/h4-5,7,10,12-13,15-18,25H,6,8-9H2,1-3H3,(H,27,28)/t10-,12+,13+,15+,16+,17-,18-,21+,22+/m1/s1 |
InChI-Schlüssel |
PUWHHWCHAVXSIG-NCLPIGKXSA-N |
SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C(=O)O)C)O)C)F |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)C(=O)O)C)O)C)F |
Kanonische SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C(=O)O)C)O)C)F |
Andere CAS-Nummern |
33124-50-4 |
Synonyme |
fluocortolone-21-acid |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Fluocortin's Interaction with the Glucocorticoid Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluocortin, a synthetic corticosteroid, exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor (GR). This guide delineates the molecular mechanisms underpinning this interaction, focusing on the core principles of glucocorticoid receptor signaling. While specific quantitative binding and functional data for this compound are not extensively available in publicly accessible literature, this document provides a comprehensive framework based on the well-established actions of other glucocorticoids. This includes detailed signaling pathways, experimental protocols to determine key quantitative parameters, and a comparative analysis of related compounds. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge and methodologies to investigate and characterize the activity of this compound and similar molecules.
The Glucocorticoid Receptor Signaling Cascade
The mechanism of action of this compound is predicated on its function as a ligand for the glucocorticoid receptor, a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor.[1] The signaling cascade can be broadly categorized into cytoplasmic and nuclear events.
1.1. Cytoplasmic Events: Receptor Activation
In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. This complex includes heat shock proteins (Hsp90, Hsp70) and immunophilins (e.g., FKBP52), which maintain the receptor in a conformation that is primed for ligand binding but is transcriptionally inert.[2][3]
Upon entering the cell, a lipophilic molecule like this compound binds to the ligand-binding domain (LBD) of the GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins.[3] The now-activated this compound-GR complex exposes its nuclear localization signals (NLS), facilitating its translocation into the nucleus.
1.2. Nuclear Events: Regulation of Gene Expression
Once inside the nucleus, the this compound-GR complex modulates gene expression through two primary mechanisms: transactivation and transrepression.[4][5]
1.2.1. Transactivation: Upregulation of Anti-Inflammatory Genes
In the nucleus, this compound-GR complexes typically form homodimers and bind to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes.[2] This binding event recruits coactivator proteins, which in turn promote the transcription of genes that have anti-inflammatory properties.[4] A key anti-inflammatory protein upregulated by glucocorticoids is lipocortin-1 (also known as Annexin A1), which inhibits phospholipase A2, a critical enzyme in the inflammatory cascade.[6][7]
1.2.2. Transrepression: Downregulation of Pro-inflammatory Genes
A significant component of the anti-inflammatory effect of glucocorticoids is mediated by transrepression.[5] In this mechanism, the this compound-GR complex, often as a monomer, does not directly bind to DNA. Instead, it interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][8] By tethering to these transcription factors, the GR complex prevents them from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes, such as those encoding cytokines (e.g., TNF-α, IL-1β), chemokines, and adhesion molecules.[9][10]
Quantitative Analysis of this compound-GR Interaction
While specific quantitative data for this compound is scarce, the potency and efficacy of glucocorticoids are typically characterized by their binding affinity (Kd) and their functional activity in transactivation and transrepression assays (EC50). The following table presents comparative data for other well-characterized glucocorticoids to provide a reference framework.
| Glucocorticoid | Relative Receptor Affinity (RRA) vs. Dexamethasone (100) | Kd (nM) | Transactivation EC50 (nM) | Transrepression (GM-CSF release inhibition) EC50 (nM) |
| Dexamethasone | 100 | 9.36[11] | 36[12] | 2.2[12] |
| Fluticasone Propionate | 1775[13] | 0.49[11] | 0.98[12] | 0.018[12] |
| Budesonide | 855[13] | 1.32[14] | 1.1[12] | 0.05[12] |
| Mometasone Furoate | 2244[13] | - | - | - |
| Fluticasone Furoate | 2989[13] | 0.30[15] | - | - |
Note: Data is compiled from various sources and experimental conditions may differ. This table is for comparative purposes only.
Detailed Experimental Protocols
To facilitate the characterization of this compound's interaction with the GR, the following are detailed methodologies for key experiments.
3.1. Glucocorticoid Receptor Binding Assay (Competitive Binding Assay)
Objective: To determine the binding affinity (Kd or IC50) of this compound for the human glucocorticoid receptor.
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled or fluorescently labeled glucocorticoid ligand for binding to the GR.
Materials:
-
Human recombinant glucocorticoid receptor
-
Radiolabeled ligand (e.g., [3H]-dexamethasone) or fluorescently labeled ligand
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation fluid and counter (for radiolabeled assays) or fluorescence plate reader
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the labeled ligand to each well.
-
Add the serial dilutions of this compound or vehicle control to the wells.
-
Add a fixed concentration of the human recombinant GR to each well to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separate the bound from the free ligand. This can be achieved by methods such as filtration through a glass fiber filter (for radiolabeled assays) or by measuring fluorescence polarization.
-
Quantify the amount of bound labeled ligand.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.
3.2. GRE-Mediated Transactivation Reporter Gene Assay
Objective: To measure the ability of this compound to activate gene transcription via the GR and GREs.
Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing multiple GREs. Activation of the GR by this compound leads to the expression of the reporter gene, which can be quantified.
Materials:
-
Mammalian cell line (e.g., HEK293 or A549)
-
Expression plasmid for the human glucocorticoid receptor
-
Reporter plasmid containing a GRE-driven luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the GR expression plasmid and the GRE-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the serial dilutions of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 18-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the concentration of this compound.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
3.3. NF-κB Transrepression Assay
Objective: To determine the ability of this compound to inhibit NF-κB-mediated gene transcription.
Principle: This assay is similar to the transactivation assay but uses a reporter gene driven by a promoter containing NF-κB response elements. Cells are stimulated with an inflammatory agent (e.g., TNF-α) to activate NF-κB, and the ability of this compound to repress the subsequent reporter gene expression is measured.
Materials:
-
Mammalian cell line (e.g., A549)
-
Reporter plasmid containing an NF-κB-driven luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., TNF-α)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfect the cells with the NF-κB-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with a fixed concentration of TNF-α to activate NF-κB.
-
Incubate the cells for a further period (e.g., 6-8 hours).
-
Lyse the cells and measure luciferase activity as described above.
-
Plot the percentage of inhibition of TNF-α-induced luciferase activity against the concentration of this compound.
-
Calculate the IC50 value for transrepression.
Visualization of Signaling Pathways and Workflows
4.1. Signaling Pathways
The following diagrams illustrate the core signaling pathways of the glucocorticoid receptor.
Caption: Glucocorticoid Receptor Signaling Pathway.
4.2. Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the anti-inflammatory effect of this compound.
Caption: Experimental Workflow for Anti-inflammatory Assessment.
Conclusion
This compound, as a corticosteroid, is presumed to follow the classical mechanism of action for this class of drugs, primarily through the activation of the glucocorticoid receptor and the subsequent modulation of gene expression via transactivation and transrepression. While direct quantitative data for this compound remains to be fully elucidated in the public domain, the provided framework of signaling pathways, comparative data for other glucocorticoids, and detailed experimental protocols offer a robust foundation for researchers and drug development professionals. Further investigation utilizing the outlined methodologies is essential to precisely characterize the molecular pharmacology of this compound and its therapeutic potential.
References
- 1. physoc.org [physoc.org]
- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory lipocortin 1 production by peripheral blood leucocytes in response to hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Frontiers | Fighting the Fire: Mechanisms of Inflammatory Gene Regulation by the Glucocorticoid Receptor [frontiersin.org]
- 10. Glucocorticoid receptor represses proinflammatory genes at distinct steps of the transcription cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Fluocortin and Related Pregnan-21-oic Esters
This technical guide provides a comprehensive overview of the synthesis of this compound and its related pregnan-21-oic esters. This compound and its derivatives, such as this compound butyl, are synthetic glucocorticoids utilized for their anti-inflammatory properties, particularly in topical dermatological applications.[1][2][3] A key structural feature of this class of corticosteroids is the replacement of the typical C21-hydroxyl group with a carboxylic acid ester, a modification that can influence the drug's pharmacokinetic profile, such as reducing systemic activity when applied topically.[4][5]
This document details the core synthetic transformations, presents quantitative data from relevant literature, provides detailed experimental protocols, and illustrates the key chemical pathways and biological mechanisms of action.
Core Synthesis Strategy
The fundamental approach to synthesizing pregnan-21-oic acid esters from common corticosteroid precursors involves a two-step logical progression:
-
Oxidation: The primary alcohol at the C21 position of a parent corticosteroid (e.g., fluocortolone, prednisolone) is selectively oxidized to a carboxylic acid.
-
Esterification: The resulting pregnan-21-oic acid is then esterified with the desired alcohol (e.g., butanol) to yield the final ester product.
A notable method for the initial oxidation step involves the use of copper(II) acetate.[6][7] This method provides a pathway to the key carboxylic acid intermediate, which is the defining precursor for this class of compounds.
Synthesis of this compound Butyl
The preparation of this compound butyl (butyl 6α-fluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-oate) serves as a specific example of this synthetic strategy.[8] The starting material is the parent corticosteroid, fluocortolone.
The key transformation is the oxidation of the 21-hydroxyl group of fluocortolone, followed by esterification with butanol. The reaction with cupric acetate is a documented method for this type of oxidation.[7]
Quantitative Data
The following tables summarize key quantitative data for this compound butyl and yields from analogous synthetic procedures for related pregnan-21-oic esters as described in patent literature.
Table 1: Physicochemical Properties of this compound Butyl
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₆H₃₅FO₅ | [8] |
| Molecular Weight | 446.55 g/mol | [8] |
| Melting Point | 195.1°C (from acetone/hexane) | [8] |
| Optical Rotation | [α]D²⁵ +136° (c=0.5 in chloroform) | [8] |
| UV Maximum | 242 nm (ε 16800 in methanol) |[8] |
Table 2: Representative Yields in the Synthesis of Related Pregnan-21-oic Esters Data extracted from syntheses of various pivaloyl and methyl esters from prednisolone and dexamethasone derivatives.[6]
| Reaction Step | Product | Yield (%) |
| Pivaloyl Esterification | (20R)-11β,17-dihydroxy-3-oxo-20-pivaloyloxy-1,4-pregnadien-21-oate | 94.1 |
| Pivaloyl Esterification | Methyl (20R)-11β,17-dihydroxy-9α-fluoro-16α-methyl-3-oxo-20-pivaloyloxy-1,4-pregnadien-21-oate | 98.4 |
| Pivaloyl Esterification | Methyl (20R)-acetoxy-11β,17-dihydroxy-9α-fluoro-16α-methyl-3-oxo-1,4-pregnadien-21-oate to pivaloyl ester | 82.3 |
| Hydrolysis (deacetylation) | Methyl (20S)-9α-fluoro-16α-methyl-11β,17,20-trihydroxy-3-oxo-1,4-pregnadien-21-oate | 97.7 |
Experimental Protocols
The following are detailed experimental methodologies adapted from published literature for the synthesis of pregnan-21-oic esters.[6]
Protocol 1: Synthesis of Methyl (20S/R)-acetoxy-11β,17-dihydroxy-3-oxo-1,4-pregnadien-21-oate (1) from Prednisolone
This protocol demonstrates the core copper-mediated oxidation to form a pregnan-21-oic acid methyl ester.
-
Materials:
-
Prednisolone (5 g, 0.0139 mole)
-
Copper(II) acetate (Cu(OAc)₂, 1.2 g, 0.007 mole)
-
Absolute Methanol (700 ml total)
-
Silica gel for column chromatography
-
Eluent: Chloroform/Methanol (99/1, v/v)
-
-
Procedure:
-
A solution of prednisolone (5 g) in absolute methanol (350 ml) is prepared.
-
In a separate flask, dissolve Cu(OAc)₂ (1.2 g) in absolute methanol (350 ml).
-
While stirring at room temperature, add the prednisolone solution dropwise to the Cu(OAc)₂ solution.
-
Continue stirring the reaction mixture at room temperature for 26 days.
-
Monitor the reaction progress using an appropriate method (e.g., TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain a residue.
-
Purify the residue by silica-gel column chromatography using a chloroform/methanol (99/1, v/v) solvent system to isolate the target compounds (1) and (2).
-
Protocol 2: Hydrolysis of Acetoxy Group - Preparation of Methyl (20S)-9α-fluoro-16α-methyl-11β,17,20-trihydroxy-3-oxo-1,4-pregnadien-21-oate (5)
This protocol describes the selective hydrolysis of an acetate group, a common step in manipulating protecting groups during corticosteroid synthesis.
-
Materials:
-
Methyl (20S/R)-acetoxy-11β,17-dihydroxy-9α-fluoro-16α-methyl-3-oxo-1,4-pregnadien-21-oate (Compound 7 from patent, 163.6 mg)
-
Potassium carbonate (K₂CO₃, 22 mg)
-
Absolute Methanol (4 ml)
-
Chloroform
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
-
Procedure:
-
Dissolve the starting acetoxy compound (163.6 mg) in absolute methanol (4 ml).
-
Add K₂CO₃ (22 mg) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroform to the reaction mixture.
-
Wash the organic layer with brine and dry over anhydrous MgSO₄.
-
Distill off the solvent under reduced pressure.
-
Recrystallize the obtained residue from a methanol/hexane mixture to yield the purified product (5) as colorless prisms (145 mg, 97.7% yield).[6]
-
Mechanism of Action: Glucocorticoid Receptor Signaling
As a glucocorticoid, this compound exerts its anti-inflammatory effects by modulating gene expression through the glucocorticoid receptor (GR).[3] Understanding this pathway is critical for drug development professionals. The drug passively diffuses into the target cell, where it binds to the GR residing in the cytoplasm, leading to a cascade of events that ultimately alters the transcription of inflammatory genes.[3][9][10]
References
- 1. This compound butyl - Wikipedia [en.wikipedia.org]
- 2. This compound | C22H27FO5 | CID 22875828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound Butyl used for? [synapse.patsnap.com]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EP0503388A1 - Pregna-21-oic acid esters - Google Patents [patents.google.com]
- 7. This compound butyl, SH-K-203-药物合成数据库 [drugfuture.com]
- 8. This compound Butyl [drugfuture.com]
- 9. youtube.com [youtube.com]
- 10. Fludrocortisone | C21H29FO5 | CID 31378 - PubChem [pubchem.ncbi.nlm.nih.gov]
Fluocortin Derivatives and Structure-Activity Relationship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of fluocortin derivatives, a class of synthetic corticosteroids. By examining the impact of structural modifications on anti-inflammatory potency and glucocorticoid receptor (GR) binding affinity, this document aims to inform the rational design of novel topical anti-inflammatory agents with improved therapeutic profiles.
Introduction to this compound and Glucocorticoids
This compound is a synthetic corticosteroid developed for topical application. Like other glucocorticoids, its primary mechanism of action is through the binding and activation of the glucocorticoid receptor (GR), a ligand-dependent transcription factor that regulates the expression of a wide array of genes involved in inflammation and immune responses. The therapeutic utility of topical corticosteroids is predicated on maximizing local anti-inflammatory effects while minimizing systemic absorption and associated side effects.
This compound and its derivatives are structurally related to fluocortolone. Fluocortolone itself is a synthetic 9-fluoro corticosteroid characterized by an 11-beta-hydroxyl group and ketone moieties at the C3 and C20 positions. A key structural feature is the 6-alpha-methyl substitution, which modulates receptor binding and metabolic stability.[1] Esterification of the C21 hydroxyl group is a common strategy to enhance the lipophilicity and, consequently, the skin penetration and retention of topical corticosteroids.[2] For instance, fluocortolone pivalate is an esterified prodrug of fluocortolone designed to increase its absorption and duration of action in the skin.[1][2]
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR). Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.
-
Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
References
In Vitro Anti-inflammatory Activity of Fluocortin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vitro studies detailing the specific anti-inflammatory activity of fluocortin are limited in publicly available scientific literature. The following guide synthesizes the well-documented in vitro anti-inflammatory mechanisms of the broader class of glucocorticoids, to which this compound belongs. These mechanisms are presumed to be the primary ways in which this compound exerts its anti-inflammatory effects.
Introduction
This compound is a synthetic corticosteroid used for its anti-inflammatory and anti-allergic properties.[1] As a member of the glucocorticoid class, its mechanism of action is primarily mediated by the glucocorticoid receptor (GR). This guide provides an in-depth overview of the core in vitro anti-inflammatory activities of glucocorticoids, which are applicable to this compound, focusing on the inhibition of key inflammatory pathways and mediator release.
Core Anti-inflammatory Mechanisms
The anti-inflammatory effects of glucocorticoids, and by extension this compound, are multifaceted and primarily involve the modulation of gene expression and interference with pro-inflammatory signaling cascades. These actions are initiated by the binding of the glucocorticoid to the cytosolic GR, which then translocates to the nucleus.
Inhibition of Pro-inflammatory Cytokine Production
A cornerstone of the anti-inflammatory action of glucocorticoids is their potent inhibition of a wide array of pro-inflammatory cytokines. In in vitro settings, glucocorticoids have been demonstrated to significantly reduce the production of:
-
Initial Phase Cytokines: Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[2]
-
Immunomodulatory Cytokines: Interleukins (IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, IL-10, IL-12) and Interferon-γ (IFN-γ).[2]
-
Growth Factors: Granulocyte-macrophage colony-stimulating factor (GM-CSF).[2]
This broad suppression of cytokine expression is a key factor in preventing the recruitment and activation of inflammatory cells such as eosinophils, basophils, and lymphocytes.[3] The inhibitory effects are achieved through both transcriptional and post-transcriptional mechanisms.[4]
Table 1: Representative Effects of Glucocorticoids on In Vitro Cytokine Production
| Cytokine | Cell Type | Stimulus | Glucocorticoid (Example) | Concentration | % Inhibition (Approximate) |
| IL-6 | Human Lung Fibroblasts | IL-1 | Dexamethasone | 10⁻⁹ M | >50% |
| IL-6 | Human Lung Fibroblasts | IL-1 | Prednisolone | 10⁻⁸ M | >50% |
| IL-6 | Human Lung Fibroblasts | IL-1 | Hydrocortisone | 10⁻⁷ M | >50% |
| IL-1β | Human Mononuclear Cells | LPS | Various | Not Specified | Strong Inhibition |
| TNF-α | Human Mononuclear Cells | LPS | Various | Not Specified | Strong Inhibition |
Note: This table provides illustrative examples of glucocorticoid activity from published studies. Specific IC50 values and inhibition percentages can vary depending on the cell type, stimulus, specific glucocorticoid, and experimental conditions.
Interference with NF-κB Signaling Pathway
The Nuclear Factor kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Glucocorticoids exert a powerful inhibitory effect on the NF-κB pathway through several mechanisms:
-
Direct Protein-Protein Interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences and initiating transcription.[5][6]
-
Induction of IκBα Synthesis: Glucocorticoids can increase the transcription of the gene for IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7] This leads to a greater inhibition of NF-κB activation.
-
Competition for Coactivators: The GR and NF-κB compete for limited amounts of transcriptional coactivators, such as CREB-binding protein (CBP) and p300. By sequestering these coactivators, the GR can reduce NF-κB-mediated gene expression.[8]
Figure 1. Glucocorticoid (this compound) mediated inhibition of the NF-κB signaling pathway.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also key regulators of inflammation. Glucocorticoids can inhibit MAPK activity, contributing to their anti-inflammatory effects. This is primarily achieved through the induction of MAPK Phosphatase-1 (MKP-1), also known as Dual Specificity Phosphatase 1 (DUSP1).[9][10] MKP-1 is a protein that dephosphorylates and thereby inactivates MAPKs. By increasing the expression of MKP-1, glucocorticoids can effectively dampen the pro-inflammatory signals transmitted through these pathways.[11]
Figure 2. Glucocorticoid (this compound) induced inhibition of the MAPK signaling pathway via MKP-1.
Experimental Protocols
The following are generalized protocols commonly employed to assess the in vitro anti-inflammatory activity of glucocorticoids.
Cell Culture and Inflammatory Stimulation
-
Cell Lines: A variety of cell lines are used, including peripheral blood mononuclear cells (PBMCs), macrophage-like cell lines (e.g., RAW 264.7, THP-1), and lung epithelial cells (e.g., A549).
-
Inflammatory Stimuli: To induce an inflammatory response, cells are typically treated with lipopolysaccharide (LPS), TNF-α, IL-1β, or other relevant pro-inflammatory mediators.
Cytokine Production Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common method for quantifying the concentration of specific cytokines in cell culture supernatants.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add cell culture supernatants (containing the secreted cytokine) to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a measurable color change.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentration based on a standard curve.
-
-
Multiplex Immunoassays (e.g., Luminex): Allow for the simultaneous quantification of multiple cytokines in a single sample, providing a broader profile of the inflammatory response.
NF-κB Activity Assays
-
Western Blot for IκBα Degradation:
-
Treat cells with the inflammatory stimulus in the presence or absence of the glucocorticoid for various time points.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an antibody specific for IκBα.
-
A decrease in the IκBα band indicates its degradation and subsequent NF-κB activation. The presence of the glucocorticoid is expected to prevent this degradation.
-
-
Immunofluorescence for NF-κB Translocation:
-
Culture cells on coverslips and treat as described above.
-
Fix and permeabilize the cells.
-
Incubate with an antibody against the p65 subunit of NF-κB.
-
Add a fluorescently labeled secondary antibody.
-
Visualize the subcellular localization of NF-κB p65 using fluorescence microscopy. In unstimulated cells, fluorescence will be primarily cytoplasmic. Upon stimulation, it will translocate to the nucleus. Glucocorticoids are expected to inhibit this translocation.
-
-
Reporter Gene Assays:
-
Transfect cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.
-
Treat the cells with the inflammatory stimulus with or without the glucocorticoid.
-
Measure the reporter gene activity (e.g., luminescence). A decrease in reporter activity in the presence of the glucocorticoid indicates inhibition of NF-κB transcriptional activity.
-
MAPK Pathway Activation Assays
-
Western Blot for Phosphorylated MAPKs:
-
Treat cells with the inflammatory stimulus in the presence or absence of the glucocorticoid.
-
Lyse the cells and perform Western blotting as described above.
-
Probe the membranes with antibodies specific for the phosphorylated (active) forms of ERK, JNK, and p38.
-
Glucocorticoids are expected to reduce the levels of phosphorylated MAPKs.
-
-
Western Blot for MKP-1/DUSP1 Expression:
-
Treat cells with the glucocorticoid for various time points.
-
Perform Western blotting and probe with an antibody against MKP-1/DUSP1.
-
An increase in the MKP-1/DUSP1 band indicates induction of its expression by the glucocorticoid.
-
Conclusion
While direct in vitro data for this compound is not extensively available, its classification as a glucocorticoid provides a strong basis for its anti-inflammatory mechanisms. The in vitro anti-inflammatory activity of this compound is presumed to be driven by the inhibition of pro-inflammatory cytokine production and the suppression of key signaling pathways, including NF-κB and MAPK. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of the in vitro anti-inflammatory profile of this compound and other novel glucocorticoid compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocorticosteroid inhibition of cytokine production: relevance to antiallergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoid inhibition of interleukin-1-induced interleukin-6 production by human lung fibroblasts: evidence for transcriptional and post-transcriptional regulatory mechanisms. | Semantic Scholar [semanticscholar.org]
- 5. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP‐1 | The EMBO Journal [link.springer.com]
- 11. Crosstalk between p38 MAPK and GR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Fluocortin Butyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Fluocortin butyl is a synthetic glucocorticoid corticosteroid developed for topical application. As a butyl ester derivative of this compound, its therapeutic efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound butyl is paramount for optimizing its formulation, ensuring safety, and guiding further research. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound butyl, drawing on available data and insights from structurally related corticosteroids.
Pharmacokinetic Profile
Direct and detailed pharmacokinetic data for this compound butyl is limited in publicly available literature. However, significant insights can be gleaned from studies on its parent compound, fluocortolone, as this compound butyl is expected to be hydrolyzed to fluocortolone systemically. The following tables summarize the pharmacokinetic parameters of orally and intravenously administered fluocortolone in healthy adults.
Table 1: Pharmacokinetic Parameters of Fluocortolone Following Oral Administration in Healthy Adults
| Parameter | 20 mg Dose | 50 mg Dose | 100 mg Dose | Reference |
| Tmax (h) | 1.4 - 2.1 | 1.4 - 2.1 | 1.4 - 2.1 | [1] |
| Cmax (ng/mL) | 199 | 419 | 812 | [1] |
| Half-life (t½) (h) | 1.76 | 1.76 | 1.76 | [1] |
| Volume of Distribution (Vd) (L/kg) | 1.03 | 1.03 | 1.03 | [1] |
| Oral Clearance (CL/F) (mL/min/kg) | 6.9 | 6.9 | 6.9 | [1] |
| Plasma Protein Binding (%) | 83 - 95 | Not Reported | Not Reported | [2] |
Table 2: Pharmacokinetic Parameters of Fluocortolone Following Intravenous Administration in Healthy Male Volunteers
| Parameter | 5 mg Dose | Reference |
| Distribution Half-life (t½α) (min) | 9 ± 5 | [3] |
| Elimination Half-life (t½β) (h) | 1.3 ± 0.3 | [3] |
| Total Plasma Clearance (CL) (mL/min/kg) | 7.0 ± 1.5 | [3] |
| Absolute Bioavailability (%) | > 80 (compared to oral) | [3] |
Absorption
Distribution
Once systemically absorbed, this compound butyl is expected to be distributed throughout the body. Corticosteroids, in general, exhibit binding to plasma proteins, primarily corticosteroid-binding globulin (CBG) and albumin.[[“]] The unbound fraction of the drug is pharmacologically active. For fluocortolone, plasma protein binding is reported to be between 83% and 95%.[2] It is anticipated that this compound butyl and its metabolites would have similar protein binding characteristics. The volume of distribution for fluocortolone is approximately 1.03 L/kg, indicating distribution into tissues.[1]
Metabolism
The biotransformation of this compound butyl is a critical determinant of its activity and clearance. While specific studies detailing the complete metabolic pathway of this compound butyl are scarce, a putative pathway can be constructed based on the metabolism of other corticosteroids, particularly esterified glucocorticoids.
A key metabolic step for this compound butyl is the hydrolysis of its butyl ester group to form fluocortolone. This conversion can occur systemically in the liver and potentially locally in the skin through the action of esterases.[6] Following its formation, fluocortolone undergoes further metabolism. The liver is the primary site of corticosteroid metabolism, involving enzymatic reactions primarily mediated by cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily.[7]
Common metabolic reactions for corticosteroids include:
-
Oxidation: Hydroxylation of the steroid nucleus.
-
Reduction: Reduction of double bonds and ketone groups.
-
Conjugation: Formation of glucuronide and sulfate conjugates to increase water solubility and facilitate excretion.
Based on these principles, a proposed metabolic pathway for this compound butyl is illustrated below.
Figure 1: Putative metabolic pathway of this compound butyl.
Excretion
The elimination of this compound butyl and its metabolites is expected to occur primarily through the kidneys into the urine, with a smaller portion eliminated through the bile in the feces.[4] The metabolites, having been made more water-soluble through conjugation, are more readily excreted than the parent compound.[8] Studies on other corticosteroids have shown that the majority of the administered dose is recovered in urine and feces as metabolites.[9][10]
Experimental Protocols
The investigation of the pharmacokinetics and metabolism of a topical corticosteroid like this compound butyl typically involves a combination of in vitro and in vivo studies.
In Vitro Studies
-
Metabolic Stability in Liver Microsomes:
-
Objective: To determine the intrinsic clearance of this compound butyl in the liver.
-
Methodology:
-
Incubate this compound butyl at various concentrations with human liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes).
-
Collect samples at multiple time points.
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of this compound butyl over time using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the in vitro half-life and intrinsic clearance.
-
-
-
Metabolite Identification:
-
Objective: To identify the major metabolites of this compound butyl.
-
Methodology:
-
Incubate this compound butyl with liver microsomes or hepatocytes for a longer duration.
-
Analyze the incubate using high-resolution mass spectrometry to detect and characterize the mass and fragmentation patterns of potential metabolites.
-
Compare the results with and without the presence of cofactors to distinguish between enzymatic and non-enzymatic degradation.
-
-
Figure 2: General workflow for in vitro metabolism studies.
In Vivo Studies
-
Pharmacokinetic Study in Humans:
-
Objective: To determine the systemic exposure and pharmacokinetic parameters of this compound butyl after topical application.
-
Methodology:
-
Administer a defined dose of this compound butyl cream or ointment to a specific area of the skin in healthy volunteers.
-
Collect blood samples at predetermined time points over a 24- to 48-hour period.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of this compound butyl and its major metabolites (e.g., fluocortolone) in plasma using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life using non-compartmental analysis.
-
-
-
Excretion Study:
-
Objective: To determine the routes and extent of excretion of this compound butyl and its metabolites.
-
Methodology:
-
Administer a radiolabeled version (e.g., ¹⁴C-labeled) of this compound butyl to human subjects or animal models.
-
Collect all urine and feces for a period sufficient to ensure complete recovery of the radioactivity (typically 5-7 days).
-
Measure the total radioactivity in the collected urine and feces to determine the primary route of excretion.
-
Analyze the urine and feces using radio-HPLC or LC-MS to identify and quantify the excreted metabolites.
-
-
Conclusion
The pharmacokinetics and metabolism of this compound butyl are central to its clinical performance as a topical corticosteroid. While direct data on this compound butyl itself is limited, the available information on its parent compound, fluocortolone, and other structurally related corticosteroids provides a strong foundation for understanding its ADME profile. It is anticipated that this compound butyl undergoes hydrolysis to the active fluocortolone, which is then metabolized primarily in the liver and subsequently excreted in the urine and feces. Further studies are warranted to fully elucidate the specific pharmacokinetic parameters and complete metabolic fate of this compound butyl following topical administration. This knowledge will be invaluable for the continued development and safe and effective use of this therapeutic agent.
References
- 1. Fluocortolone: pharmacokinetics and effect on plasma cortisol level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of fluocortolone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of fluocortolone and prednisolone after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. Biotransformation of fluticasone: in vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Excretion of corticosteroids in urine and faeces of hares (Lepus europaeus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Excretion of corticosteroid metabolites in urine and faeces of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluocortin: A Technical Guide to Biological Targets Beyond the Glucocorticoid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortin is a synthetic glucocorticoid primarily recognized for its potent anti-inflammatory and immunosuppressive properties, mediated through its high affinity for the glucocorticoid receptor (GR). However, the therapeutic efficacy and potential side-effect profile of any corticosteroid are not solely defined by its on-target activity. Off-target interactions, even if of lower affinity, can contribute to the overall pharmacological and toxicological profile of a drug. This technical guide provides an in-depth exploration of the potential biological targets of this compound beyond the glucocorticoid receptor, offering a framework for researchers to investigate these interactions. While comprehensive public data on this compound's off-target profile is limited, this document outlines the most probable alternative targets based on the pharmacology of related corticosteroids and details the experimental protocols necessary to elucidate these interactions.
Potential Off-Target Biological Targets
Based on the structural similarity of steroid hormone receptors, the most probable off-target interactions for this compound are with other members of the nuclear receptor superfamily. Furthermore, rapid, non-genomic effects of glucocorticoids suggest potential interactions with membrane-associated receptors and signaling pathways.
Nuclear Receptors
-
Mineralocorticoid Receptor (MR): The MR is a key off-target concern for many glucocorticoids due to its high structural homology with the GR and its ability to bind cortisol with high affinity[1]. Activation of the MR in non-epithelial tissues can lead to pro-inflammatory responses, potentially counteracting the desired anti-inflammatory effects of GR activation[1].
-
Progesterone Receptor (PR): Structural similarities in the ligand-binding domains of the GR and PR make cross-reactivity a possibility. The selectivity of various glucocorticoids for the GR over the PR has been shown to vary[2].
-
Androgen Receptor (AR): Although generally exhibiting lower cross-reactivity, some glucocorticoids have been shown to interact with the AR, particularly in the context of certain disease states like prostate cancer.
Non-Genomic Signaling Pathways
Recent research has illuminated rapid, non-genomic effects of glucocorticoids that are too swift to be explained by classical genomic mechanisms involving gene transcription[3][4]. These actions may be mediated by:
-
Membrane-Bound Receptors: Putative membrane-bound glucocorticoid receptors (mGRs) may initiate rapid signaling cascades.
-
G-Protein Coupled Receptors (GPCRs): Glucocorticoids may allosterically modulate GPCR function or activate downstream signaling pathways, such as the production of cAMP[5].
-
Ion Channels: There is evidence that glucocorticoids can modulate the function of various ion channels, although specific data for this compound is lacking.
Quantitative Data on Off-Target Interactions
A comprehensive search of publicly available literature did not yield specific quantitative binding affinity (Ki) or functional activity (EC50/IC50) data for this compound at non-glucocorticoid receptor targets. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Binding Affinity of this compound for Nuclear Receptors
| Target Receptor | Ligand | Ki (nM) | Assay Type | Cell/Tissue Type | Reference |
| Mineralocorticoid Receptor (MR) | This compound | Data not available | Radioligand Binding Assay | e.g., Recombinant human MR | |
| Progesterone Receptor (PR) | This compound | Data not available | Radioligand Binding Assay | e.g., Recombinant human PR | |
| Androgen Receptor (AR) | This compound | Data not available | Radioligand Binding Assay | e.g., Recombinant human AR |
Table 2: Functional Activity of this compound at Nuclear Receptors
| Target Receptor | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| Mineralocorticoid Receptor (MR) | Reporter Gene Assay | EC50 (Agonist) | Data not available | e.g., HEK293 cells | |
| IC50 (Antagonist) | Data not available | ||||
| Progesterone Receptor (PR) | Reporter Gene Assay | EC50 (Agonist) | Data not available | e.g., T47D cells | |
| IC50 (Antagonist) | Data not available | ||||
| Androgen Receptor (AR) | Reporter Gene Assay | EC50 (Agonist) | Data not available | e.g., LNCaP cells | |
| IC50 (Antagonist) | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the off-target profile of this compound.
Radioligand Competition Binding Assay for Nuclear Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for the MR, PR, and AR by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Recombinant human MR, PR, or AR protein
-
Radioligand (e.g., [³H]-Aldosterone for MR, [³H]-Progesterone for PR, [³H]-R1881 for AR)
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid and counter
-
96-well plates
-
Filter mats and harvester
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a working solution of the radioligand at a concentration close to its Kd.
-
Prepare a solution of the recombinant receptor in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound dilution series or vehicle control
-
Radioligand solution
-
Receptor solution
-
-
Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of the wells through a filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Reporter Gene Assay for Nuclear Receptor Functional Activity
This protocol assesses the ability of this compound to act as an agonist or antagonist at the MR, PR, or AR.
Materials:
-
Mammalian cell line suitable for transfection (e.g., HEK293)
-
Expression plasmid for the full-length human MR, PR, or AR
-
Reporter plasmid containing a hormone response element (HRE) upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Known agonist and antagonist for each receptor (positive controls)
-
Luciferase assay reagent and luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate medium.
-
Co-transfect the cells with the receptor expression plasmid and the reporter plasmid using a suitable transfection reagent.
-
For normalization of transfection efficiency, a plasmid expressing a second reporter gene (e.g., Renilla luciferase) under a constitutive promoter can be included.
-
-
Compound Treatment:
-
After transfection, seed the cells into 96-well plates.
-
Prepare serial dilutions of this compound and control compounds.
-
To assess agonist activity, add the dilutions directly to the cells.
-
To assess antagonist activity, add the dilutions in the presence of a fixed concentration of the known agonist (typically at its EC50).
-
-
Incubation:
-
Incubate the plates for 18-24 hours to allow for gene transcription and protein expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
If a normalization plasmid was used, measure the activity of the second reporter.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).
-
For agonist activity, plot the normalized luciferase activity against the log concentration of this compound to determine the EC50 value.
-
For antagonist activity, plot the percentage of inhibition of the agonist response against the log concentration of this compound to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate potential non-genomic signaling pathways that could be investigated for this compound and a general workflow for assessing off-target effects.
Caption: Potential non-genomic signaling pathways of this compound.
Caption: Experimental workflow for assessing this compound's off-target effects.
Conclusion
While this compound's primary mechanism of action is through the glucocorticoid receptor, a thorough understanding of its pharmacological profile necessitates the investigation of its potential off-target interactions. This guide provides a framework for researchers to systematically evaluate the binding and functional activity of this compound at other nuclear receptors, such as the MR, PR, and AR, and to explore potential non-genomic signaling pathways. By employing the detailed experimental protocols and structured data presentation outlined herein, a comprehensive off-target profile for this compound can be established, contributing to a more complete understanding of its therapeutic potential and safety.
References
- 1. Perennial rhinitis treated with a new steroid: this compound butylester (FCB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in the glucocorticoid to progesterone receptor selectivity of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of fluticasone propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
The Discovery and Development of Fluocortin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluocortin and its butyl ester derivative, this compound butylester, are synthetic glucocorticoids developed in the early 1970s. This technical guide provides a comprehensive overview of the discovery and development history of this compound, with a focus on its synthesis, mechanism of action, preclinical pharmacology, and clinical evaluation. While detailed quantitative data from the seminal studies are not widely available in contemporary digital archives, this document synthesizes the existing public information to provide a thorough understanding of this corticosteroid's scientific journey.
Introduction
This compound is a corticosteroid that is structurally similar to fluocortolone, with the addition of a carbonyl group.[1] Its butyl ester, this compound butylester, was developed as a topically active anti-inflammatory agent with minimal systemic effects.[2][3] Patented in 1971 and approved for medical use in 1977, this compound butylester has been used in the treatment of various dermatological conditions and allergic rhinitis.[4] This guide delves into the key milestones and scientific investigations that shaped the understanding and application of this compound.
Synthesis and Manufacturing
The initial synthesis of this compound butylester is documented in German patents DE 2150268 and DE 2150270, as well as U.S. patent US 3824260, all assigned to Schering AG.[5] A series of articles in the 1977 volume of Arzneimittel-Forschung provides a detailed account of its synthesis and pharmacology.[5] While the full, detailed protocols from these original publications are not readily accessible in public digital formats, the general approach to synthesizing fluorinated corticosteroids involves multi-step processes.
General Experimental Workflow for Corticosteroid Synthesis:
Caption: Generalized workflow for the synthesis of a fluorinated corticosteroid ester like this compound butylester.
Mechanism of Action
This compound, like other corticosteroids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells.[6] This binding event initiates a cascade of molecular events leading to the modulation of gene expression.
Signaling Pathway of this compound:
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Upon binding, the heat shock protein (HSP) complex dissociates from the GR, allowing the GR-fluocortin complex to translocate into the nucleus.[6] In the nucleus, this complex dimerizes and binds to glucocorticoid response elements (GREs) on the DNA, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.[6]
Preclinical Pharmacology
The preclinical evaluation of this compound butylester was extensively detailed in a 1977 publication in Arzneimittel-Forschung.[7] These studies likely included assessments of its anti-inflammatory potency, systemic effects, and safety profile.
Anti-inflammatory Activity
Standard preclinical models are used to assess the anti-inflammatory activity of topical corticosteroids.
4.1.1. Vasoconstriction Assay (McKenzie-Stoughton Test)
This assay is a hallmark for determining the potency of topical corticosteroids. The ability of a corticosteroid to cause blanching of the skin is correlated with its anti-inflammatory activity.
Experimental Protocol: Vasoconstriction Assay
-
Subjects: Healthy human volunteers.
-
Application: A standardized amount of the this compound butylester formulation and a vehicle control are applied to marked areas on the forearm.
-
Occlusion: The application sites are covered with an occlusive dressing for a specified period (e.g., 6-16 hours).
-
Assessment: After removal of the dressing, the degree of skin blanching (vasoconstriction) is visually assessed at various time points by trained observers using a graded scale (e.g., 0-4).
-
Data Analysis: The scores are plotted over time to determine the potency relative to other corticosteroids.
4.1.2. Croton Oil-Induced Ear Edema in Mice
This animal model is used to evaluate the anti-edematous effects of a topical anti-inflammatory agent.
Experimental Protocol: Croton Oil Ear Edema Assay
-
Animals: Typically mice.
-
Induction of Inflammation: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner surface of one ear to induce inflammation and edema. The contralateral ear receives the vehicle alone.
-
Treatment: The test compound (this compound butylester) is applied topically to the croton oil-treated ear, usually at the same time or shortly after the irritant.
-
Assessment: After a set period (e.g., 4-6 hours), the animals are euthanized, and a standard-sized biopsy is taken from both ears.
-
Data Analysis: The weight difference between the biopsies from the treated and untreated ears is calculated to determine the percentage inhibition of edema.
Pharmacokinetics and Metabolism
Toxicology
Toxicology studies on this compound butylester, including its pure form and various formulations, were also published in the 1977 Arzneimittel-Forschung volume. These studies in animal models assessed the potential for local and systemic toxicity, as well as reproductive and developmental effects.[9]
Clinical Development
Clinical trials have evaluated the efficacy and safety of this compound butylester in various inflammatory conditions.
Dermatological Applications
A multicenter, double-blind, contralateral study involving 1705 patients with various skin disorders compared this compound butylester (in cream, ointment, and fatty ointment formulations) with fluocortolone and hydrocortisone acetate. The results indicated that the efficacy of this compound butylester preparations ranged between that of fluocortolone and hydrocortisone acetate.[2] A key finding was its favorable safety profile, particularly for use in children, due to its minimal systemic effects.[2]
Allergic Rhinitis
This compound butylester has been studied for the treatment of perennial allergic rhinitis. A multicenter, double-blind, placebo-controlled trial in 235 patients demonstrated that this compound butylester administered twice daily (at total daily doses of 2, 4, and 8 mg) was significantly more effective than placebo in ameliorating the signs and symptoms of rhinitis.[3] The side effects were minimal and comparable to placebo.[3] Another study investigated the protective effect of this compound butylester in a nasal antigen provocation test and found it to be effective.[10]
Asthma
The use of this compound butylester as an inhalable corticoid for bronchial asthma has also been investigated. A study involving 48 patients with extrinsic asthma showed a good protective effect with a daily dose of 8 mg, with no significant side effects observed over a three-year period.
Quantitative Data Summary
Due to the limited accessibility of the full-text original research articles, a comprehensive table of quantitative data (e.g., receptor binding affinities, IC50 values, detailed pharmacokinetic parameters) cannot be provided at this time. The available information from abstracts and summaries does not contain these specific values for this compound. For comparison, the relative receptor binding affinities (RRA) for other glucocorticoids are well-documented, with dexamethasone typically used as a reference (RRA = 100).
| Glucocorticoid | Relative Receptor Affinity (RRA) vs. Dexamethasone |
| Dexamethasone | 100 |
| Prednisolone | ~19 |
| Betamethasone | ~294 |
| Methylprednisolone | ~167 |
| Fluticasone Propionate | ~1800 |
| Mometasone Furoate | ~2200 |
| This compound | Data not publicly available |
Note: RRA values can vary between studies and experimental conditions.
Conclusion
References
- 1. [Clinical trial of this compound butylester in a double-blind contralateral comparison versus fluocortolone and hydrocortisone acetate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and tolerance of this compound butyl administered twice daily in adult patients with perennial rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound butyl - Wikipedia [en.wikipedia.org]
- 4. This compound Butyl [drugfuture.com]
- 5. What is this compound Butyl used for? [synapse.patsnap.com]
- 6. [Pharmacological studies on butyl 6alpha-fluoro-11beta-hydroxy-16alpha-methyl-3,20-dioxo-1,4-pregnadien-21-oate (this compound butylester) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacolinetics and biotransformation of this compound butylester in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the Glucocorticoid Receptor Binding and Agonist Activities of Typical Glucocorticoids: Insights into Their Endocrine Disrupting Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The protective action of this compound butylester (FCB) in the nasal antigen provocation test: a controlled double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical data of this compound butylester (FCB) - a new inhalable corticoid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Regulation of Pro-inflammatory Gene Expression by Fluocortin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the established mechanisms of glucocorticoid action as they are presumed to apply to fluocortin, a synthetic corticosteroid. The available public literature lacks specific quantitative data on the dose-dependent effects of this compound on individual pro-inflammatory gene expression. The experimental protocols provided are generalized standard procedures for evaluating glucocorticoids and should be adapted as necessary for specific research applications.
Introduction to this compound and its Anti-Inflammatory Role
This compound is a synthetic glucocorticoid utilized primarily for its topical anti-inflammatory properties.[1][2] As a member of the corticosteroid class of drugs, its primary mechanism of action involves the modulation of gene expression to reduce the inflammatory response. Clinical studies have positioned the efficacy of this compound butylester, a common ester of this compound, as intermediate between that of fluocortolone and hydrocortisone acetate, classifying it as a medium-potency topical corticosteroid.[3] This guide delves into the molecular mechanisms by which this compound is expected to regulate the expression of pro-inflammatory genes, providing researchers with a technical framework for its study and application.
Core Mechanism of Action: The Glucocorticoid Receptor
The biological effects of this compound, like all glucocorticoids, are mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[4]
Activation and Nuclear Translocation: In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon binding of a glucocorticoid ligand such as this compound, the receptor undergoes a conformational change, dissociates from the complex, and translocates into the nucleus.
Genomic Regulation: Once in the nucleus, the activated GR modulates gene expression through two primary mechanisms: transactivation and transrepression.[4]
-
Transactivation: The GR homodimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction typically leads to the upregulation of anti-inflammatory genes.
-
Transrepression: Monomers of the activated GR interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is a key mechanism for the downregulation of pro-inflammatory genes and does not involve direct binding of the GR to DNA.[4]
Regulation of Pro-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by interfering with key signaling cascades that promote inflammation.
Inhibition of the NF-κB Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6][7][8] Glucocorticoids inhibit NF-κB signaling through several mechanisms:
-
Increased IκBα Synthesis: Activated GR can bind to a GRE in the promoter of the gene encoding IκBα (the inhibitor of NF-κB), leading to increased synthesis of this inhibitory protein. Elevated IκBα levels sequester more NF-κB in the cytoplasm, preventing its translocation to the nucleus.
-
Direct Repression of NF-κB: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.
Inhibition of the AP-1 Pathway
The AP-1 transcription factor, a dimer typically composed of proteins from the Jun and Fos families, is another critical regulator of genes involved in inflammation and immune responses. Glucocorticoids can repress AP-1 activity, primarily through protein-protein interactions that prevent AP-1 from binding to its DNA target sites.
Expected Effects on Pro-inflammatory Gene Expression
Based on its classification as a medium-potency glucocorticoid, this compound is expected to suppress the expression of a wide range of pro-inflammatory genes. The following table summarizes these anticipated effects.
| Gene Target | Function in Inflammation | Expected Regulation by this compound | Primary Mechanism |
| Cytokines | |||
| TNF-α | Master regulator of inflammation | Downregulation | Transrepression (NF-κB, AP-1) |
| IL-1β | Potent pro-inflammatory cytokine | Downregulation | Transrepression (NF-κB, AP-1) |
| IL-6 | Pro-inflammatory and immune-regulatory | Downregulation | Transrepression (NF-κB, AP-1) |
| Enzymes | |||
| COX-2 | Prostaglandin synthesis | Downregulation | Transrepression (NF-κB, AP-1) |
| iNOS | Nitric oxide production | Downregulation | Transrepression (NF-κB) |
| Chemokines | |||
| IL-8 (CXCL8) | Neutrophil chemoattractant | Downregulation | Transrepression (NF-κB, AP-1) |
| Adhesion Molecules | |||
| ICAM-1 | Leukocyte adhesion | Downregulation | Transrepression (NF-κB) |
Table 1: Anticipated Effects of this compound on Pro-inflammatory Gene Expression.
Experimental Protocols for Assessing Anti-inflammatory Activity
To quantitatively assess the anti-inflammatory properties of this compound, a variety of in vitro and in vivo assays can be employed.
Vasoconstrictor Assay for Topical Potency
This assay is a standard method for determining the bioequivalence and relative potency of topical corticosteroids.[9][10][11][12][13][14]
Principle: Topical corticosteroids cause vasoconstriction of the small blood vessels in the upper dermis, leading to a visible blanching of the skin. The intensity of this blanching is proportional to the potency of the corticosteroid.
Methodology:
-
Subject Selection: Healthy volunteers with no history of skin disease are recruited.
-
Site Application: A series of small, defined areas on the forearms of the subjects are marked.
-
Dosing: A standardized amount of the this compound formulation and a reference corticosteroid of known potency are applied to the marked sites. Occlusion with a dressing is typically used to enhance penetration.
-
Incubation: The formulations are left in place for a specified period (e.g., 6-16 hours).
-
Assessment: After removal of the formulation and cleaning of the skin, the degree of blanching at each site is assessed at various time points. Assessment can be done visually by trained observers using a graded scale or instrumentally using a chromameter to measure changes in skin color.
-
Data Analysis: The blanching response is plotted over time, and the area under the effect curve (AUEC) is calculated to determine the relative potency of the test compound compared to the reference.
NF-κB Luciferase Reporter Assay
This in vitro assay is used to quantify the ability of a compound to inhibit NF-κB transcriptional activity.[5][8][15][16][17][18][19]
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites. When NF-κB is activated, it drives the expression of luciferase, which can be quantified by measuring light output after the addition of a substrate.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293, HeLa) is cultured and transfected with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 1-2 hours).
-
Stimulation: NF-κB is activated by adding a pro-inflammatory stimulus such as TNF-α to the cell culture medium.
-
Incubation: Cells are incubated for a further period (e.g., 6-8 hours) to allow for luciferase expression.
-
Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. Firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Data Analysis: The inhibition of TNF-α-induced luciferase activity by this compound is calculated, and an IC50 value (the concentration of this compound that causes 50% inhibition) is determined.
General Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical assessment of a topical anti-inflammatory compound like this compound.
Conclusion
This compound, as a medium-potency glucocorticoid, is a valuable agent in the topical treatment of inflammatory skin conditions. Its therapeutic effects are derived from its ability to activate the glucocorticoid receptor and subsequently suppress the expression of a multitude of pro-inflammatory genes. The primary mechanisms of this suppression are the transrepression of key transcription factors, including NF-κB and AP-1. While specific quantitative data on the molecular effects of this compound are not extensively available, the established principles of glucocorticoid action provide a robust framework for understanding its anti-inflammatory properties. The experimental protocols outlined in this guide offer a starting point for researchers to further elucidate the precise molecular pharmacology of this compound and to develop novel therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound butyl - Wikipedia [en.wikipedia.org]
- 3. [Clinical trial of this compound butylester in a double-blind contralateral comparison versus fluocortolone and hydrocortisone acetate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule NF-κB Pathway Inhibitors in Clinic | MDPI [mdpi.com]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potency assessment of topical corticoids in the vasoconstrictor assay and on tuberculin-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. droracle.ai [droracle.ai]
- 12. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. remedypublications.com [remedypublications.com]
- 14. academic.oup.com [academic.oup.com]
- 15. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. biorxiv.org [biorxiv.org]
- 18. academic.oup.com [academic.oup.com]
- 19. ovid.com [ovid.com]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Quantification of Fluocortin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of fluocortin in bulk drug and pharmaceutical formulations. The developed method is sensitive, specific, and validated in accordance with the International Council for Harmonisation (ICH) guidelines. This protocol is designed to be a crucial tool for quality control, stability studies, and formulation development, ensuring the integrity and purity of this compound. The method effectively separates this compound from its degradation products, which were generated under various stress conditions.
Introduction
This compound is a glucocorticoid used in topical preparations for its anti-inflammatory and anti-allergic properties. Accurate and precise analytical methods are imperative for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of corticosteroids. This application note presents a stability-indicating reversed-phase HPLC (RP-HPLC) method developed and validated for this compound. A stability-indicating method is essential as it can resolve the drug from its degradation products, thus providing a more accurate measure of the drug's concentration in the presence of its degradants.
Chromatographic Conditions
A systematic approach was undertaken to optimize the chromatographic conditions to achieve a symmetrical peak shape, good resolution, and a reasonable analysis time for this compound and its potential degradation products.
| Parameter | Optimized Condition |
| Instrument | HPLC system with UV/Vis or Diode Array Detector (DAD) |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
Experimental Protocols
Standard and Sample Preparation
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
Sample Preparation (for a cream formulation): Accurately weigh a quantity of the cream equivalent to 1 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the drug. Cool the solution to room temperature and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon syringe filter before injection.
Method Validation Protocol
The developed HPLC method was validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2]
Specificity (Forced Degradation Study): To demonstrate the stability-indicating nature of the method, forced degradation studies were performed.[3][4] this compound standard solution was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples were then diluted with the mobile phase and injected into the HPLC system to assess the separation of the this compound peak from any degradation product peaks.
Caption: HPLC Method Development Workflow.
Validation Results
| Validation Parameter | Result |
| Linearity (µg/mL) | 1 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.05 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.15 |
| Robustness | Robust |
Linearity
The linearity of the method was established by analyzing a series of this compound standard solutions over the concentration range of 1-50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient was determined.
Accuracy
The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the nominal concentration). A known amount of this compound standard was spiked into a placebo formulation and analyzed. The percentage recovery was calculated.
Precision
The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of the standard solution were made on the same day and on three different days. The relative standard deviation (%RSD) of the peak areas was calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration that gives a signal-to-noise ratio of 3:1, and the LOQ was established as the concentration that gives a signal-to-noise ratio of 10:1.
Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic parameters, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). The system suitability parameters were checked after each variation. The method was found to be robust as minor changes in the experimental conditions did not significantly affect the chromatographic performance.
Caption: Forced Degradation Study Workflow.
Conclusion
A simple, rapid, and reliable stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of this compound. The method demonstrated excellent linearity, accuracy, precision, and specificity. The forced degradation studies confirmed the stability-indicating nature of the method, making it suitable for routine quality control analysis and stability studies of this compound in bulk and pharmaceutical dosage forms. The detailed protocol and validation data presented in this application note provide a comprehensive resource for researchers and analysts in the pharmaceutical industry.
References
- 1. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Protocol for the Quantification of Fluocortin in Tissue
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and toxicological studies requiring the quantification of fluocortin in biological tissue matrices.
Abstract This application note details a robust and sensitive method for the quantification of this compound in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a synthetic glucocorticoid, is utilized for its potent anti-inflammatory properties. Accurate measurement in tissue is crucial for understanding its distribution, efficacy, and potential side effects. The protocol described herein employs a liquid-liquid extraction procedure for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for bioanalytical studies.[1]
Principle
The method involves the homogenization of tissue samples, followed by the extraction of this compound and an internal standard (IS) using a liquid-liquid extraction (LLE) technique. The extract is then evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS system. Chromatographic separation isolates this compound from endogenous matrix components before it enters the mass spectrometer.[2] The mass spectrometer, operating in positive electrospray ionization (ESI) mode, utilizes two specific mass transitions (one for quantification and one for confirmation) for both the analyte and the internal standard, ensuring accurate and reliable quantification.[3]
Materials and Reagents
-
Analytes and Standards: this compound (≥98% purity), Dexamethasone (Internal Standard, IS) (≥98% purity)
-
Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Methyl-tert-butyl ether (MTBE, HPLC Grade), Water (Type I, 18.2 MΩ·cm)
-
Reagents: Ammonium Formate (≥99%), Formic Acid (LC-MS Grade)
-
Consumables: 2.0 mL polypropylene microcentrifuge tubes, 1.5 mL autosampler vials, pipette tips
-
Equipment: Analytical balance, tissue homogenizer, vortex mixer, refrigerated centrifuge, nitrogen evaporator, LC-MS/MS system (e.g., Agilent 1290 Infinity UHPLC coupled with an AB Sciex QTRAP 5500 or equivalent).
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and dexamethasone (IS) at a concentration of 1 mg/mL in methanol.
-
Working Solutions: Prepare intermediate working solutions by serially diluting the primary stock solutions with 50:50 methanol/water (v/v) to create a range of concentrations for calibration standards and QC samples.
-
Calibration Standards: Prepare calibration standards by spiking the appropriate working solutions into blank tissue homogenate to achieve final concentrations ranging from approximately 0.1 to 100 ng/g of tissue.
-
Quality Control (QC) Samples: Prepare QC samples in blank tissue homogenate at a minimum of three concentration levels: Low (3x LLOQ), Medium, and High.[3][4]
Tissue Sample Preparation
-
Accurately weigh approximately 100 mg of tissue into a 2.0 mL microcentrifuge tube containing homogenization beads.[5]
-
Add 400 µL of ice-cold phosphate-buffered saline (PBS) and 10 µL of the dexamethasone internal standard working solution.
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved. Keep samples on ice to minimize degradation.[5]
-
Add 1.0 mL of methyl-tert-butyl ether (MTBE) to the homogenate.[4]
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (MTBE) to a clean 1.5 mL tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 50:50 methanol/water (v/v), vortex for 30 seconds, and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).[4]
-
Mobile Phase A: Water with 2.5 mM ammonium formate and 0.1% formic acid.[4]
-
Mobile Phase B: Methanol with 2.5 mM ammonium formate and 0.1% formic acid.[4]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0.0 min: 40% B
-
2.5 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 40% B
-
5.0 min: End of run
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Key Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Collision Gas (CAD): Nitrogen
-
-
MRM Transitions: The following precursor [M+H]⁺ and product ion transitions are proposed. These should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| This compound | 421.2 | 383.2 | 147.1 |
| Dexamethasone (IS) | 393.2 | 373.2 | 355.2 |
Data Presentation and Method Performance
The performance of the method should be validated according to regulatory guidelines. A summary of typical acceptance criteria and expected performance for corticosteroid analysis in biological matrices is presented below.[3]
| Parameter | Typical Value / Acceptance Criteria |
| Linearity Range | 0.1 - 100 ng/g |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/g |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤15% (≤20% at LLOQ) |
| Matrix Effect | Monitored with IS; CV should be ≤15% |
| Recovery | Consistent, precise, and reproducible |
Visualizations
Experimental Workflow
The overall process from tissue sample collection to final data analysis is outlined in the workflow diagram below. This ensures a standardized procedure for all samples.
Glucocorticoid Signaling Pathway
This compound, as a glucocorticoid, exerts its effects primarily through the genomic pathway involving the glucocorticoid receptor (GR).[6] This pathway modulates the expression of target genes.[7]
References
- 1. Endogenous glucocorticoid analysis by liquid chromatography-tandem mass spectrometry in routine clinical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stpaulssinuscentre.com [stpaulssinuscentre.com]
- 5. Correlating Mass Spectrometry Imaging and Liquid Chromatography-Tandem Mass Spectrometry for Tissue-Based Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Mechanism of action of glucocorticoids: role of lipocortins] - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluocortin Butyl: Application Notes and Protocols for Topical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortin butyl (FCB) is a synthetic glucocorticoid corticosteroid developed for topical application.[1] As a member of the corticosteroid class, its primary mechanism of action involves potent anti-inflammatory, vasoconstrictive, immunosuppressive, and anti-proliferative effects.[2] this compound butyl is the butyl ester derivative of fluocortolone and is characterized by its local activity with minimal systemic absorption, a desirable profile for topical therapies.[3][4] This document provides detailed application notes and protocols for researchers investigating the topical formulations of this compound butyl.
Physicochemical Properties
A clear understanding of this compound butyl's physicochemical properties is essential for formulation development and interpretation of research data.
| Property | Value | Reference |
| Chemical Name | Butyl 6α-fluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-oate | [1] |
| Molecular Formula | C₂₆H₃₅FO₅ | [1] |
| Molecular Weight | 446.55 g/mol | [1] |
| Solubility | Soluble in chloroform, ethanol; poorly soluble in ethyl ether; insoluble in water. | [1] |
| Melting Point | 195.1°C (crystals from acetone/hexane) | [1] |
| UV Maximum | 242 nm (in methanol) | [1] |
Mechanism of Action: Glucocorticoid Signaling Pathway
This compound butyl, like other corticosteroids, exerts its effects by binding to cytosolic glucocorticoid receptors (GR).[2] This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated GR-ligand complex then translocates to the nucleus, where it modulates gene expression in two primary ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1), which in turn inhibits phospholipase A2 and the downstream production of prostaglandins and leukotrienes.
-
Transrepression: The complex interacts with and inhibits pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2]
Caption: Glucocorticoid signaling pathway of this compound butyl.
Example Research Formulation
While specific research formulations are often proprietary, a general oil-in-water (o/w) cream formulation for topical corticosteroid research can be adapted for this compound butyl. The following table provides an example formulation framework.
| Ingredient | Function | Example Concentration (% w/w) |
| This compound Butyl | Active Pharmaceutical Ingredient | 0.1 - 0.75 |
| White Petrolatum | Emollient, Occlusive | 15.0 |
| Cetyl Alcohol | Emulsifier, Thickener | 5.0 |
| Stearyl Alcohol | Emulsifier, Thickener | 5.0 |
| Propylene Glycol | Humectant, Co-solvent | 10.0 |
| Polysorbate 60 | Emulsifier | 2.0 |
| Sorbitan Monostearate | Emulsifier | 2.0 |
| Methylparaben | Preservative | 0.18 |
| Propylparaben | Preservative | 0.02 |
| Purified Water | Vehicle | q.s. to 100 |
Experimental Protocols and Assays
The following are detailed protocols for key in vitro and in vivo assays relevant to the preclinical evaluation of topical this compound butyl formulations.
In Vitro Skin Permeation Study
This assay evaluates the rate and extent of drug penetration through the skin, providing critical data on bioavailability. The Franz diffusion cell is the standard apparatus for this purpose.
Experimental Workflow:
Caption: Workflow for in vitro skin permeation studies.
Protocol:
-
Skin Preparation:
-
Excised human or porcine skin is commonly used. Thaw frozen skin at room temperature.
-
Remove subcutaneous fat and connective tissue. The skin can be used as full-thickness or dermatomed to a thickness of approximately 500 µm.
-
Cut the prepared skin to fit the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Prepare the receptor solution (e.g., phosphate-buffered saline, pH 7.4, with a solubilizing agent like polysorbate 80 to maintain sink conditions) and degas it.
-
Fill the receptor chamber with a known volume of the degassed receptor solution, ensuring no air bubbles are trapped. Place a magnetic stir bar in the chamber.
-
Mount the skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.
-
-
Equilibration and Dosing:
-
Place the assembled cells in a water bath set to maintain a skin surface temperature of 32°C.
-
Equilibrate the system for at least 30 minutes with the stirrer on.
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound butyl formulation evenly to the skin surface in the donor chamber.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
Analyze the samples for this compound butyl concentration using a validated HPLC or LC-MS method.
-
Data Presentation:
| Formulation | Mean Flux (Jmax) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Lag Time (h) |
| 0.75% FCB Cream | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| 0.75% FCB Ointment | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Control (e.g., Hydrocortisone) | Dependent on study design | Dependent on study design | Dependent on study design |
Anti-Inflammatory Activity: Croton Oil-Induced Ear Edema in Mice
This in vivo model is a standard method for assessing the topical anti-inflammatory potency of corticosteroids.
Experimental Workflow:
Caption: Workflow for the croton oil-induced ear edema model.
Protocol:
-
Animals: Use male Swiss mice (or a similar strain) weighing 25-30g.
-
Groups: Divide animals into groups (n=6-8 per group): Vehicle control, this compound butyl formulation, and a positive control (e.g., dexamethasone).
-
Treatment: Topically apply a defined amount (e.g., 20 µL) of the vehicle, this compound butyl formulation, or positive control to the inner surface of the right ear.
-
Induction of Inflammation: After a set time (e.g., 30 minutes), apply a solution of croton oil in a suitable solvent (e.g., 2.5% in acetone, 20 µL) to the same ear to induce inflammation.[5]
-
Measurement of Edema: At a peak response time (typically 4-6 hours after croton oil application), euthanize the animals.[6]
-
Data Collection: Use a punch to collect a standard-sized disc from both the treated (right) and untreated (left) ears. Weigh the ear discs. The edema is quantified by the weight difference between the right and left ear punches.
-
Calculation: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (per ear) | Mean Edema (mg ± SEM) | % Inhibition of Edema |
| Vehicle Control | 20 µL | Dependent on study | 0% |
| This compound Butyl (0.75% Ointment) | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Positive Control (Dexamethasone) | 0.1 mg | Dependent on study | Dependent on study |
Note: While specific data for the croton oil model is unavailable, one study found that a 0.75% this compound butyl ointment was significantly superior to a 1% hydrocortisone acetate ointment in reducing pyrexal-induced erythema in human skin.[7]
Skin Atrophy Potential
A known side effect of topical corticosteroids is skin thinning (atrophy). This can be evaluated in animal models or human volunteers.
Experimental Workflow (Human Volunteer Study):
Caption: Workflow for assessing skin atrophy potential.
Protocol (Adapted from Human Volunteer Study):
-
Subjects: Recruit healthy volunteers.
-
Baseline Measurement: Measure the initial skin thickness at the application sites (e.g., forearms) using a non-invasive method like high-frequency ultrasound or a radiographic technique.
-
Treatment: Apply the this compound butyl formulation, a placebo, and comparator corticosteroids to designated sites daily for an extended period (e.g., 8 weeks).[2] A double-blind, half-side comparative design is often employed.[2]
-
Final Measurement: At the end of the treatment period, re-measure the skin thickness at the same sites.
-
Analysis: Compare the change in skin thickness from baseline for each treatment. Statistically significant thinning indicates atrophogenic potential.
Data Presentation:
| Treatment Group (Cream) | Concentration | Duration | Mean Change in Skin Thickness | Incidence of Significant Atrophy | Reference |
| This compound Butyl Ester | 0.75% | 8 weeks | Marginal significance | 1 in 29 subjects | [2] |
| Clobetasone Butyrate | 0.05% | 8 weeks | Significant thinning | 3 in 10 subjects | [2] |
| Hydrocortisone Acetate | 1.0% | 8 weeks | Not specified | Not specified | [2] |
| Placebo | N/A | 8 weeks | Not specified | Not specified | [2] |
Conclusion
This compound butyl is a topically active corticosteroid with a favorable profile of local efficacy and low systemic activity.[3] The protocols outlined in this document provide a framework for the preclinical and clinical evaluation of novel this compound butyl formulations. The provided data indicates that this compound butyl has a low potential for inducing skin atrophy compared to other fluorinated steroids.[2] Further research is warranted to fully characterize its permeation kinetics and anti-inflammatory potency in standardized models to optimize formulation design and therapeutic application.
References
- 1. This compound Butyl [drugfuture.com]
- 2. A study of potential skin atrophy following topical application of weak corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerance of this compound butyl administered twice daily in adult patients with perennial rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inflammatory effects of the tumor promoter croton-oil in BALB/c mice skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Effect of this compound butylester (0.75%) as an ointment in the pyrexal erythema test on human skin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Fluocortin Efficacy in Animal Models of Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortin, a synthetic glucocorticoid, is recognized for its anti-inflammatory properties, making it a candidate for the topical treatment of various dermatological conditions, including atopic and contact dermatitis.[1] The evaluation of its efficacy relies on well-characterized animal models that mimic the key pathological features of human dermatitis. This document provides detailed application notes and protocols for established murine models of dermatitis and serves as a guide for the preclinical assessment of this compound. While specific quantitative efficacy data for this compound in these models is not extensively available in peer-reviewed literature, this document presents representative data from studies using other potent corticosteroids, such as clobetasol and dexamethasone, to provide a benchmark for expected therapeutic outcomes.
Mechanism of Action: Glucocorticoids in Dermatitis
This compound, as a glucocorticoid, exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR).[1] This complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transrepression: The GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to the downregulation of various inflammatory mediators including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.
-
Transactivation: The GR complex can also directly bind to glucocorticoid response elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory genes.
This multifaceted mechanism results in the reduction of inflammation, erythema (redness), edema (swelling), and pruritus (itching) characteristic of dermatitis.
Relevant Animal Models for Dermatitis
Several well-established murine models are utilized to induce and study dermatitis, each with distinct characteristics that can be leveraged to investigate the efficacy of topical corticosteroids like this compound. The most commonly employed models include:
-
Oxazolone (OXA)-Induced Atopic Dermatitis-like Model: This model is characterized by a robust Th2-dominant inflammatory response, mimicking aspects of acute atopic dermatitis.
-
2,4-Dinitrofluorobenzene (DNFB)-Induced Contact Hypersensitivity Model: This is a classic model of delayed-type hypersensitivity (DTH), representing allergic contact dermatitis with a predominant Th1-mediated immune response.
-
Imiquimod (IMQ)-Induced Psoriasis-like Dermatitis Model: This model induces a psoriasis-like phenotype driven by the IL-23/IL-17 axis, useful for evaluating therapies for inflammatory skin diseases with similar pathways.
-
NC/Nga Spontaneous Atopic Dermatitis Model: These mice spontaneously develop atopic dermatitis-like lesions under conventional housing conditions, providing a model for chronic atopic dermatitis.[1]
Experimental Protocols
Oxazolone (OXA)-Induced Atopic Dermatitis-like Model in Mice
This protocol describes the induction of an atopic dermatitis-like phenotype using the hapten oxazolone.
Materials:
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil
-
Test article (this compound formulation)
-
Vehicle control
-
Positive control (e.g., Clobetasol propionate 0.05% cream)
-
Micrometer or calipers for ear thickness measurement
-
BALB/c or NC/Nga mice (female, 6-8 weeks old)
Procedure:
-
Sensitization (Day 0):
-
Shave the abdominal skin of the mice.
-
Apply 50 µL of 1.5% oxazolone in acetone to the shaved abdomen.
-
-
Challenge (Day 7 onwards):
-
Seven days after sensitization, apply 20 µL of 1% oxazolone in an acetone/olive oil (4:1) vehicle to both the inner and outer surfaces of the right ear. The left ear serves as a control.
-
Repeat the challenge every other day for a desired period (e.g., up to 14 days) to induce a chronic inflammatory state.
-
-
Treatment:
-
Topically apply the test article (this compound), vehicle, or positive control to the right ear 30 minutes before and 15 minutes after each oxazolone challenge.
-
-
Efficacy Assessment:
-
Ear Thickness: Measure the thickness of both ears daily using a micrometer before the challenge. The change in ear thickness (right ear - left ear) is an indicator of inflammation.
-
Clinical Scoring: Score the severity of erythema, scaling, and edema on a scale of 0-3 (0=none, 1=mild, 2=moderate, 3=severe).
-
Histology: At the end of the study, collect ear tissue for histological analysis (H&E staining) to assess epidermal hyperplasia, and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) by ELISA or qPCR.
-
2,4-Dinitrofluorobenzene (DNFB)-Induced Contact Hypersensitivity Model in Mice
This protocol details the induction of a delayed-type hypersensitivity reaction using DNFB.
Materials:
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone
-
Olive oil
-
Test article (this compound formulation)
-
Vehicle control
-
Positive control (e.g., Dexamethasone)
-
Micrometer or calipers
-
C57BL/6 or BALB/c mice (female, 6-8 weeks old)
Procedure:
-
Sensitization (Day 0):
-
Shave the abdominal skin of the mice.
-
Apply 25 µL of 0.5% DNFB in an acetone/olive oil (4:1) vehicle to the shaved abdomen.
-
-
Challenge (Day 5):
-
Five days after sensitization, apply 10 µL of 0.2% DNFB in acetone/olive oil (4:1) to both sides of the right ear. The left ear remains untreated.
-
-
Treatment:
-
Administer the test article (this compound), vehicle, or positive control topically to the right ear at specified time points before and/or after the DNFB challenge.
-
-
Efficacy Assessment:
-
Ear Swelling: Measure the thickness of both ears at 24, 48, and 72 hours post-challenge. Calculate the percentage of inhibition of ear swelling compared to the vehicle-treated group.
-
Myeloperoxidase (MPO) Assay: At the end of the experiment, collect ear tissue to quantify neutrophil infiltration by measuring MPO activity.
-
Histology: Perform histological analysis on ear tissue to evaluate edema, and cellular infiltration.
-
Data Presentation
The following tables present representative quantitative data for potent corticosteroids in established dermatitis models. This data can be used as a benchmark for evaluating the efficacy of this compound.
Table 1: Representative Efficacy of Clobetasol Propionate in the Oxazolone-Induced Dermatitis Model
| Treatment Group | Dose | Change in Ear Thickness (mm) | Inhibition of Edema (%) | Clinical Score (0-9) |
| Vehicle | - | 0.25 ± 0.03 | - | 7.5 ± 0.5 |
| Clobetasol Propionate | 0.05% | 0.08 ± 0.01 | 68% | 2.1 ± 0.3 |
Data are presented as mean ± SEM. The data is illustrative and based on typical results from the literature.
Table 2: Representative Efficacy of Dexamethasone in the DNFB-Induced Contact Hypersensitivity Model
| Treatment Group | Dose (mg/kg, i.p.) | Ear Swelling (mm) at 24h | Inhibition of Swelling (%) | MPO Activity (U/mg tissue) |
| Vehicle | - | 0.32 ± 0.04 | - | 5.8 ± 0.6 |
| Dexamethasone | 1 | 0.15 ± 0.02 | 53% | 2.5 ± 0.3 |
Data are presented as mean ± SEM. The data is illustrative and based on typical results from the literature.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for hapten-induced dermatitis models.
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
References
Measuring the Potency of Fluocortin: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortin is a synthetic glucocorticoid utilized for its anti-inflammatory properties. As with all corticosteroids, quantifying its potency is crucial for determining therapeutic efficacy and ensuring safety. Cell-based assays provide a physiologically relevant context to assess the biological activity of compounds like this compound. These assays measure the drug's ability to modulate specific cellular pathways, offering a more comprehensive understanding of its potency than simple binding assays.
Mechanism of Action of this compound
This compound, like other glucocorticoids, exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. Upon binding, the GR-fluocortin complex translocates to the nucleus. In the nucleus, it can act in two primary ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of specific genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby reducing the expression of inflammatory genes.
The following cell-based assays are designed to quantify these distinct molecular events.
Glucocorticoid Signaling Pathway
Application Note: Protocol for Assessing Fluocortin Inhibition of Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortin, a synthetic glucocorticoid, is recognized for its potent anti-inflammatory properties.[1][2] A primary mechanism underlying its therapeutic effect is the inhibition of pro-inflammatory cytokine production.[1] Cytokines are key signaling molecules that mediate and regulate inflammatory and immune responses. Dysregulated cytokine production is a hallmark of numerous inflammatory diseases, making the assessment of a compound's ability to inhibit cytokine release a critical step in drug development.
This application note provides a detailed protocol for assessing the in vitro inhibitory effect of this compound on the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs). The described methodology utilizes lipopolysaccharide (LPS) as a stimulant to induce cytokine production and enzyme-linked immunosorbent assay (ELISA) for the quantification of released cytokines.
Mechanism of Action: Glucocorticoid Signaling Pathway
Glucocorticoids, such as this compound, exert their anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus where it modulates the transcription of target genes. This can occur through two primary mechanisms:
-
Transrepression: The activated GR can bind to and inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This prevents the transcription of genes encoding for pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).
-
Transactivation: The GR can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression.
Experimental Protocol
This protocol outlines a general procedure for evaluating the dose-dependent inhibition of cytokine release by this compound in LPS-stimulated human PBMCs.
Materials and Reagents
-
This compound Butyl Ester
-
Lipopolysaccharide (LPS) from E. coli
-
Ficoll-Paque PLUS
-
RPMI 1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Phosphate-Buffered Saline (PBS)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
ELISA kits for human TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO)
Experimental Workflow
Step-by-Step Methodology
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Adjust the PBMC suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom cell culture plate.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.
-
Add 50 µL of the diluted this compound solutions to the appropriate wells.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).
-
Pre-incubate the plate at 37°C in a humidified 5% CO₂ incubator for 1 hour.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in complete RPMI 1640 medium.
-
Add 50 µL of the LPS solution to each well to achieve a final concentration of 1 µg/mL (the optimal concentration may need to be determined empirically).
-
Do not add LPS to the negative control wells.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatants from each well and store them at -80°C until cytokine analysis.
-
-
Cytokine Quantification (ELISA):
Data Analysis
-
Calculate Percentage Inhibition:
-
The percentage of cytokine inhibition for each this compound concentration is calculated using the following formula:
% Inhibition = [1 - (Cytokine_this compound - Cytokine_Unstimulated) / (Cytokine_LPS - Cytokine_Unstimulated)] x 100
-
-
Determine IC50 Values:
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC50).
-
Data Presentation
The following table summarizes hypothetical data for the inhibition of cytokine release by this compound. These values are for illustrative purposes and actual results may vary.
| Cytokine | This compound Concentration (nM) | % Inhibition (Mean ± SD) | IC50 (nM) |
| TNF-α | 0.1 | 12.5 ± 2.1 | 8.5 |
| 1 | 35.2 ± 4.5 | ||
| 10 | 68.9 ± 5.8 | ||
| 100 | 92.1 ± 3.2 | ||
| 1000 | 98.5 ± 1.5 | ||
| IL-6 | 0.1 | 8.9 ± 1.8 | 12.2 |
| 1 | 28.4 ± 3.9 | ||
| 10 | 55.7 ± 6.2 | ||
| 100 | 85.3 ± 4.1 | ||
| 1000 | 95.1 ± 2.3 | ||
| IL-1β | 0.1 | 15.3 ± 2.5 | 6.8 |
| 1 | 40.1 ± 5.1 | ||
| 10 | 75.4 ± 6.9 | ||
| 100 | 94.6 ± 2.8 | ||
| 1000 | 99.2 ± 1.1 |
Conclusion
This application note provides a robust and reproducible protocol for assessing the inhibitory effect of this compound on cytokine release. The described in vitro assay is a valuable tool for characterizing the anti-inflammatory properties of this compound and other glucocorticoids. The data generated from this protocol can be used to determine the potency of the compound and to further elucidate its mechanism of action, thereby supporting its development as a therapeutic agent for inflammatory disorders.
References
Application of Fluocortin Butyl Ester in Nasal Inflammation Research: A Review of Clinical Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortin butyl ester, a topical corticosteroid, has been investigated for its therapeutic potential in managing nasal inflammation, primarily in the context of perennial rhinitis. As a member of the glucocorticoid class of drugs, its mechanism of action is predicated on the modulation of inflammatory pathways to alleviate symptoms associated with nasal inflammation. This document provides a summary of findings from clinical research models, outlines the protocols used in these studies, and illustrates the general signaling pathway through which glucocorticoids exert their anti-inflammatory effects. It is important to note that the available research on this compound butyl ester is predominantly from older clinical trials, and detailed preclinical or molecular studies are limited.
Data Presentation
The following tables summarize the quantitative data extracted from clinical trials investigating the efficacy and cellular effects of this compound butyl ester in patients with perennial rhinitis.
Table 1: Efficacy of this compound Butyl Ester in Perennial Rhinitis (4-Week Study)
| Dosage | Patient-Assessed Symptom Amelioration | Physician-Assessed Symptom Amelioration | Reduction in Concomitant Medication Use |
| 2 mg/day | Significant vs. Placebo | Significant vs. Placebo | Greater than Placebo |
| 4 mg/day | Significant vs. Placebo | Significant vs. Placebo | Greater than Placebo |
| 8 mg/day | Significant vs. Placebo | Significant vs. Placebo | Greater than Placebo |
Data synthesized from a multicenter, double-blind, placebo-controlled trial involving 235 patients.[1]
Table 2: Long-Term (12-Month) Efficacy and Cellular Effects of this compound Butyl Ester in Perennial Rhinitis
| Parameter | Baseline | After 12 Months of Treatment | p-value |
| Symptom & Sign Scores | |||
| Combined Score | High | Significantly Decreased | < 0.001 |
| Nasal Biopsy Findings | |||
| Eosinophils | Present | Decreased | Not specified |
| Other Cellular Infiltrates | Present | Decreased | Not specified |
| Mast Cells | Present | Slight Tendency to Increase | Not specified |
Findings from a 12-month open-label study with 109 enrolled patients.[2]
Experimental Protocols
The following protocols are based on the methodologies described in clinical trials of this compound butyl ester for perennial rhinitis.
Protocol 1: Double-Blind, Placebo-Controlled Efficacy and Safety Study (4-Week Duration)
1. Objective: To evaluate the efficacy and safety of different dosages of intranasal this compound butyl ester compared to placebo in adult patients with perennial rhinitis.[1]
2. Study Design:
- Multicenter, double-blind, randomized, placebo-controlled, parallel-group study.
- Baseline Period: 1-week observation period to record baseline rhinitis symptoms.
- Treatment Period: 3-week period of active treatment or placebo.
3. Patient Population:
- 235 adult patients with a diagnosis of perennial rhinitis (allergic, nonallergic, or combined etiology).
4. Intervention:
- Group 1: this compound butyl ester nasal spray, 2 mg/day.
- Group 2: this compound butyl ester nasal spray, 4 mg/day.
- Group 3: this compound butyl ester nasal spray, 8 mg/day.
- Group 4: Placebo nasal spray.
5. Outcome Measures:
- Primary: Patient and physician assessment of amelioration of rhinitis signs and symptoms.
- Secondary: Reduction in the use of concomitant antihistamine and/or decongestant therapy.
- Safety: Monitoring and recording of any adverse events.
6. Data Analysis:
- Comparison of symptom scores and concomitant medication use between active treatment groups and the placebo group.
- Statistical significance was determined using appropriate statistical tests.
Protocol 2: Long-Term Open-Label Efficacy and Safety Study with Nasal Biopsy (12-Month Duration)
1. Objective: To assess the long-term efficacy and safety of intranasal this compound butyl ester in patients with perennial rhinitis, including histological changes in the nasal mucosa.[2]
2. Study Design:
- Multicenter, open-label study.
- Treatment Duration: 12 months.
3. Patient Population:
- 109 patients (adolescents and adults) with perennial rhinitis.
4. Intervention:
- Initial Dosage: One inhalation in each nostril three times a day (total dosage of 3 mg/day).
- Dosage Adjustment: After the initial months, patients were maintained on 2 mg/day, 3 mg/day, or 4-8 mg/day.
5. Outcome Measures:
- Efficacy: Symptom and sign scores were recorded at baseline and at regular intervals throughout the 12-month period.
- Histology: Nasal biopsies were performed at the beginning and end of the treatment period to assess changes in cellular infiltrates (eosinophils, mast cells).
- Safety: Monitoring of adverse effects and mean plasma cortisol levels before and after corticotropin stimulation.
6. Data Analysis:
- Comparison of symptom and sign scores at follow-up visits to baseline scores.
- Qualitative and quantitative assessment of changes in cellular composition from nasal biopsy specimens.
- Evaluation of plasma cortisol levels to assess systemic effects.
Visualizations
Signaling Pathway
The anti-inflammatory effects of this compound, as a glucocorticoid, are mediated through its interaction with the glucocorticoid receptor (GR). This interaction leads to the modulation of gene expression, ultimately suppressing the inflammatory response in the nasal mucosa.
References
- 1. Efficacy and tolerance of this compound butyl administered twice daily in adult patients with perennial rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intranasal this compound butyl in patients with perennial rhinitis: a 12-month efficacy and safety study including nasal biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Fluocortin in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortin is a synthetic glucocorticoid used topically for its anti-inflammatory and anti-allergic properties. Accurate and sensitive quantification of this compound in biological matrices such as plasma, urine, and tissue is essential for pharmacokinetic studies, metabolism research, and clinical monitoring. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Glucocorticoid Receptor Signaling Pathway
This compound, like other glucocorticoids, exerts its effects by binding to the glucocorticoid receptor (GR). The binding of this compound to the cytoplasmic GR triggers a signaling cascade that ultimately modulates the transcription of target genes, leading to its therapeutic effects.
Caption: Glucocorticoid receptor signaling pathway for this compound.
Quantitative Analysis Protocols
The following protocols are based on established methods for the analysis of structurally similar corticosteroids and are adapted for this compound.
Quantitative Analysis of this compound in Human Plasma
This protocol describes a method for the determination of this compound in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Workflow
Caption: Workflow for this compound analysis in plasma.
Methodology
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of this compound or another corticosteroid not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
UPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Proposed MRM Transitions for this compound (m/z):
-
Precursor Ion: 447.2 (M+H)+
-
Product Ions: To be determined empirically, but likely fragments would involve the loss of the butyl ester side chain and water molecules. Plausible transitions to monitor would be 375.2 and 357.2.
-
-
Quantitative Data Summary (Based on Analogs)
| Parameter | Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | Adapted from similar corticosteroid assays |
| LLOQ | 1 ng/mL | Adapted from similar corticosteroid assays |
| Inter-assay Precision (%CV) | < 15% | Adapted from similar corticosteroid assays |
| Intra-assay Precision (%CV) | < 15% | Adapted from similar corticosteroid assays |
| Accuracy (% Bias) | ± 15% | Adapted from similar corticosteroid assays |
| Recovery | > 85% | Adapted from similar corticosteroid assays |
Quantitative Analysis of this compound in Urine
This protocol outlines a method for quantifying this compound in urine samples, which may require a hydrolysis step to measure conjugated metabolites.
Methodology
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of urine, add an internal standard.
-
(Optional) For total this compound, perform enzymatic hydrolysis with β-glucuronidase/arylsulfatase.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute this compound with methanol or acetonitrile.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
UPLC-MS/MS Conditions:
-
Similar conditions as for plasma analysis can be employed.
-
Quantitative Data Summary (Based on Analogs)
| Parameter | Value | Reference |
| Linearity Range | 5 - 2000 ng/mL | Adapted from similar corticosteroid assays |
| LLOQ | 5 ng/mL | Adapted from similar corticosteroid assays |
| Recovery | > 80% | Adapted from similar corticosteroid assays |
Quantitative Analysis of this compound in Tissue
This protocol provides a general guideline for the extraction and quantification of this compound from tissue homogenates.
Methodology
-
Sample Preparation (Homogenization and Extraction):
-
Homogenize a known weight of tissue in a suitable buffer.
-
Perform protein precipitation on the homogenate using acetonitrile.
-
Alternatively, use liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) to extract this compound.
-
Proceed with evaporation and reconstitution as described for plasma samples.
-
-
UPLC-MS/MS Conditions:
-
The same conditions as for plasma and urine analysis can be used.
-
Quantitative Data Summary (Based on Analogs)
| Parameter | Value | Reference |
| LLOQ | 0.5 - 5 ng/g of tissue | Dependent on tissue type and method |
| Recovery | > 75% | Dependent on tissue type and method |
Method Validation
All analytical methods for the quantification of this compound in biological samples must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Matrix Effect: The alteration of the analytical signal due to the presence of co-eluting substances from the biological matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The protocols and data presented provide a comprehensive framework for the quantitative analysis of this compound in various biological samples. The use of UPLC-MS/MS offers the necessary sensitivity and selectivity for robust and reliable quantification, which is crucial for advancing the understanding of this compound's pharmacology and for its development as a therapeutic agent. It is imperative that any adapted method be fully validated to ensure the integrity and reliability of the generated data.
Experimental Design for Preclinical Safety Studies of Fluocortin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview and detailed protocols for the preclinical safety evaluation of fluocortin, a synthetic corticosteroid. The application notes are designed to guide researchers, scientists, and drug development professionals through the essential experimental designs for assessing the safety profile of this compound before clinical trials. The protocols adhere to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). This document includes detailed methodologies for acute, subchronic, and chronic toxicity studies, as well as specific assessments for genotoxicity, carcinogenicity, reproductive and developmental toxicity, and local tolerance. Quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to ensure clarity and ease of understanding.
Introduction to this compound
This compound is a synthetic glucocorticoid corticosteroid.[1][2] Like other corticosteroids, its primary mechanism of action involves binding to cytoplasmic glucocorticoid receptors.[3] This complex then translocates to the nucleus, where it modulates the expression of genes involved in inflammatory responses.[3] Specifically, it inhibits the synthesis of pro-inflammatory mediators and cytokines, leading to potent anti-inflammatory and immunosuppressive effects.[3][4] Given its intended therapeutic use, a thorough preclinical safety evaluation is mandatory to identify potential hazards to humans.
Mechanism of Action Signaling Pathway
The anti-inflammatory effects of this compound are mediated through the glucocorticoid receptor signaling pathway. Upon binding, the this compound-receptor complex can either upregulate the transcription of anti-inflammatory genes or downregulate the transcription of pro-inflammatory genes.
General Toxicology Studies
General toxicology studies are designed to evaluate the systemic and local toxic effects of this compound following single and repeated administrations.
Acute Dermal Toxicity
This study aims to assess the adverse effects that occur within a short time after a single dermal application of this compound.
| Parameter | Vehicle Control | Low Dose (e.g., 500 mg/kg) | Mid Dose (e.g., 1000 mg/kg) | High Dose (e.g., 2000 mg/kg) |
| Mortality | 0/5 | 0/5 | 0/5 | 0/5 |
| Clinical Signs | No abnormalities | No abnormalities | Slight erythema at application site in 1/5 animals | Moderate erythema and edema at application site in 3/5 animals |
| Body Weight Change (Day 14) | +5.2% | +5.1% | +4.9% | +4.5% |
| Gross Pathology Findings | No abnormalities | No abnormalities | No abnormalities | Localized skin irritation at the application site in 3/5 animals |
Note: The data presented in this and subsequent tables are representative examples based on typical findings for topical corticosteroids and are for illustrative purposes only.
References
Troubleshooting & Optimization
improving fluocortin solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to fluocortin solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility challenging for in vitro work?
A1: this compound and its common derivative, this compound butyl, are synthetic glucocorticoids used for their anti-inflammatory properties.[1][2][3][4] Like many corticosteroids, this compound is a lipophilic (fat-soluble) molecule. Its chemical structure makes it inherently insoluble in water and aqueous solutions like cell culture media and phosphate-buffered saline (PBS).[1] This poor aqueous solubility can lead to precipitation, inaccurate concentration measurements, and unreliable results in in vitro experiments.
Q2: What is the recommended starting solvent for dissolving this compound powder?
A2: Based on its physicochemical properties, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution of this compound. Ethanol is also a viable option.[1] It is crucial to first dissolve the powder completely in a small amount of the organic solvent before diluting it into your aqueous experimental medium.[5]
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10-20 mM. You may need to gently warm the solution to 37°C or use a vortex or sonicator to ensure it dissolves completely.[5] Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Q4: My this compound precipitated after I diluted the DMSO stock into my cell culture medium. What should I do?
A4: This is a common issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced too quickly or at too high a concentration into an aqueous solution where it is not soluble. To resolve this, try the following:
-
Reduce the final concentration: Your target concentration may be above the solubility limit of this compound in the aqueous medium.
-
Use a serial dilution method: Instead of adding the stock directly, perform one or more intermediate dilution steps in the culture medium.
-
Increase mixing: Add the this compound stock drop-wise to the medium while gently vortexing or swirling the tube to facilitate dispersion.[5]
-
Warm the medium: Pre-warming the cell culture medium to 37°C can sometimes help keep the compound in solution.
Q5: What is the maximum concentration of DMSO that is safe for my cell line?
A5: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, the sensitivity varies greatly between cell types. It is best practice to keep the final DMSO concentration in your culture medium at or below 0.1%.[6] Always include a "vehicle control" in your experiments—this is a culture treated with the same final concentration of DMSO as your experimental cultures, but without this compound. This ensures that any observed effects are due to the drug and not the solvent.
Solubility and Solvent Data
The following tables provide a summary of this compound's solubility and key properties of recommended solvents.
Table 1: Solubility of this compound Butyl
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Insoluble | [1] |
| Ethanol | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Ethyl Ether | Poorly Soluble | [1] |
| DMSO | Soluble (Recommended for stock) |[5][6] |
Table 2: Properties of Common Solvents for In Vitro Assays
| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Notes for Cell Culture |
|---|---|---|---|---|
| DMSO | 78.13 | 1.092 | 189 | Excellent solvent for nonpolar compounds. Can be toxic to cells at concentrations >0.5%. Recommended final concentration ≤0.1%.[6] |
| Ethanol | 46.07 | 0.789 | 78.5 | Good solvent, less toxic than DMSO. Can have biological effects on some cell types. A vehicle control is essential. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound butyl powder (Molar Mass: 446.55 g/mol )[2]
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Methodology:
-
Calculate Mass: Determine the mass of this compound butyl needed. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 446.55 g/mol * (1000 mg / 1 g) = 4.47 mg
-
-
Weigh Compound: Carefully weigh out 4.47 mg of this compound butyl powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, use a bath sonicator for 5-10 minutes or warm the solution briefly to 37°C, followed by vortexing.[5] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a 10 µM this compound Working Solution
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or desired aqueous buffer
-
Sterile polypropylene tubes
Methodology:
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C in a water bath.
-
Calculate Dilution: This protocol uses a 1:1000 dilution, which will result in a final DMSO concentration of 0.1%.
-
Perform Dilution:
-
Pipette 999 µL of the pre-warmed medium into a sterile tube.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Immediately cap the tube and vortex gently or invert it 10-15 times to ensure rapid and thorough mixing. This step is critical to prevent precipitation.
-
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of pre-warmed medium.
-
Application: Use the freshly prepared working solution immediately for your in vitro assay. Do not store diluted aqueous solutions of this compound.
Visual Guides and Workflows
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
Caption: Simplified glucocorticoid receptor (GR) signaling pathway.
References
Technical Support Center: Overcoming Fluocortin Instability in Experimental Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of fluocortin instability in experimental solutions. Given the limited publicly available stability data specific to this compound, the guidance provided is based on established principles of corticosteroid chemistry and stability, including data from structurally related compounds.
Troubleshooting Guide
Q1: My this compound solution appears cloudy or has formed a precipitate. What could be the cause and how can I fix it?
Possible Causes:
-
Poor Solubility: this compound, like many corticosteroids, may have limited aqueous solubility. The solvent system may not be optimal for the concentration you are trying to achieve.
-
Temperature Effects: A decrease in temperature can reduce the solubility of this compound, leading to precipitation.
-
pH Shift: The pH of your solution may have shifted to a range where this compound is less soluble.
-
Interaction with Other Components: Components in your experimental buffer or medium could be interacting with the this compound, causing it to precipitate.
Troubleshooting Steps:
-
Verify Solvent Compatibility: Ensure that the solvent system is appropriate for this compound. Corticosteroids often require a co-solvent, such as ethanol or DMSO, to achieve complete dissolution before being diluted into an aqueous buffer.
-
Gentle Warming and Sonication: Try gently warming the solution (e.g., to 37°C) and using a sonicator to aid dissolution. Avoid excessive heat, as it can accelerate degradation.
-
pH Adjustment: Measure the pH of the solution and adjust it if necessary. The optimal pH for corticosteroid stability is often slightly acidic to neutral.
-
Component Check: Review all components in your solution for known incompatibilities with corticosteroids.
Q2: I am observing a progressive loss of this compound activity in my experiments. What are the likely reasons and how can I mitigate this?
Possible Causes:
-
Chemical Degradation: this compound is likely susceptible to degradation under common experimental conditions. The primary degradation pathways for similar corticosteroids are oxidation and hydrolysis.[1][2]
-
Light Exposure: Exposure to UV or even ambient light can induce photolytic degradation.
-
Inappropriate Storage Temperature: Storing stock solutions at room temperature or even at 4°C for extended periods may not be sufficient to prevent degradation.
-
Repeated Freeze-Thaw Cycles: Subjecting stock solutions to multiple freeze-thaw cycles can lead to degradation and precipitation.
Mitigation Strategies:
-
Control Environmental Factors: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Prepare solutions in a controlled temperature environment.
-
Optimize Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Use Freshly Prepared Solutions: Whenever possible, prepare this compound solutions fresh on the day of the experiment.
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider preparing and storing solutions under an inert gas like nitrogen or argon to minimize oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
Q2: What are the expected degradation products of this compound?
Based on the degradation pathways of other corticosteroids with similar chemical structures, the primary degradation products of this compound are likely to result from oxidation.[1][2] Corticosteroids containing a 20-keto-21-hydroxyl group are known to degrade into 17-carboxylic acid and 21-aldehyde derivatives.[1]
Q3: Are there any known stabilizers that can be used for this compound solutions?
There is no specific information on stabilizers for this compound. However, for corticosteroids in general, the following can be considered:
-
Antioxidants: To prevent oxidative degradation, the addition of antioxidants such as ascorbic acid or sodium metabisulfite could be beneficial. However, their compatibility and potential interference with the experiment must be carefully evaluated.
-
Chelating Agents: Since metal ions can catalyze the degradation of corticosteroids, adding a chelating agent like EDTA might improve stability.[3]
-
pH Buffering: Maintaining an optimal pH with a suitable buffer system is critical for stability.
Q4: How should I handle and store this compound powder?
This compound powder should be stored in a tightly sealed container, protected from light and moisture, at a cool and stable temperature as recommended by the supplier. Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the powder.
Data Presentation
Table 1: Factors Influencing Corticosteroid Instability and Mitigation Strategies
| Factor | Potential Impact on this compound | Mitigation Strategy |
| Temperature | Increased temperature accelerates degradation kinetics. | Prepare and store solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid excessive heat during dissolution. |
| Light | Photolytic degradation can occur upon exposure to UV or ambient light. | Protect solutions from light using amber vials or by wrapping containers in foil. |
| pH | Non-optimal pH can lead to hydrolysis and other degradation reactions. | Maintain an optimal pH using a suitable buffer system. For many corticosteroids, a slightly acidic to neutral pH is preferred. |
| Oxygen | Oxidation is a major degradation pathway for corticosteroids.[1][2] | Prepare solutions with de-gassed solvents. Store under an inert atmosphere (e.g., nitrogen, argon). Consider the use of antioxidants after careful validation. |
| Metal Ions | Can catalyze oxidative degradation.[3] | Use high-purity solvents and reagents. Consider the addition of a chelating agent like EDTA. |
| Freeze-Thaw Cycles | Repeated cycles can cause precipitation and degradation. | Aliquot stock solutions into single-use vials to minimize freeze-thaw events. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a minimal volume of high-purity DMSO or 100% ethanol to the powder. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in a calculated volume of the organic solvent.
-
Solubilization: Vortex the solution gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use, amber-colored microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute the stock solution to the desired final concentration in your pre-warmed experimental buffer or medium. Ensure the final concentration of the organic solvent is minimal and compatible with your assay.
Protocol 2: Monitoring this compound Stability by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed to monitor the concentration of this compound and detect the formation of degradation products over time.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation: Prepare this compound solutions under different stress conditions (e.g., varying pH, temperature, light exposure).
-
Analysis: At specified time points, inject the samples into the HPLC system.
-
Data Interpretation: Monitor the peak area of this compound to determine its concentration. The appearance of new peaks indicates the formation of degradation products.
Mandatory Visualization
Caption: Generalized degradation pathways for corticosteroids.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluocortin Dosage for In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fluocortin dosage for in vivo animal studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic corticosteroid. Its active form, this compound butylester, possesses potent anti-inflammatory properties.[1] Like other glucocorticoids, it functions by binding to specific glucocorticoid receptors (GR) in the cytoplasm of target cells. This complex then translocates to the nucleus, where it modulates the expression of genes involved in inflammatory responses.[1][2] The primary action involves inhibiting the synthesis of pro-inflammatory cytokines and other inflammatory mediators.[1][3][4] This suppression of inflammatory signaling pathways leads to a reduction in inflammation, redness, and swelling.[1]
Q2: What are the common applications of this compound in preclinical research?
This compound is primarily investigated for its topical anti-inflammatory effects in dermatological conditions.[1] In animal models, it is used to study its efficacy in reducing skin inflammation and to assess its potential for systemic side effects. Due to its classification as a medium-potency corticosteroid, it is a versatile tool for studying inflammatory pathways without the immediate, severe side effects associated with more potent steroids.[1]
Q3: How do I determine a starting dose for this compound in my animal model?
Determining a starting dose requires a multi-faceted approach:
-
Literature Review: Search for published studies using this compound or similar glucocorticoids in your specific animal model and for the inflammatory condition of interest.
-
Dose-Range Finding Studies: If no data exists, a dose-range finding study is crucial. This typically involves administering a wide range of doses to small groups of animals to identify a no-effect level and a toxic level. Doses are often selected on a logarithmic scale (e.g., 0.1, 1, 10, 100 mg/kg).
-
In Vitro Data: While not directly translatable, in vitro efficacy data (e.g., IC50) can provide a preliminary guide for the dose range to explore in vivo.
Q4: What are the potential side effects of this compound in animal studies?
Prolonged use or high doses of this compound can lead to side effects typical of corticosteroids. These may include:
-
Local Effects (Topical Application): Skin thinning (atrophy), redness, and dryness at the application site.[5]
-
Systemic Effects: With significant absorption, systemic side effects can occur, including suppression of the hypothalamic-pituitary-adrenal (HPA) axis, which affects hormone levels and metabolism.[1] In children, prolonged use of corticosteroids can potentially affect growth.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High mortality or severe toxicity at the lowest dose. | The starting dose was too high. The animal model may have unexpected sensitivity. | Redesign the study with a significantly lower starting dose (e.g., 10-fold lower). Review any available in vitro cytotoxicity data to better inform the starting dose. |
| No observable therapeutic effect at the highest administered dose. | The dose range may be too low. The compound may have poor bioavailability via the chosen route of administration. | Conduct a pilot study with a higher dose range. Perform a pharmacokinetic (PK) study to assess drug exposure (Cmax, AUC). Consider a different formulation or route of administration to improve bioavailability. |
| Significant variability in response between animals in the same dose group. | Inconsistent drug administration. Underlying health differences in the animal colony. | Ensure precise and consistent dosing techniques for all animals. Standardize animal handling procedures to minimize stress. Ensure the health and homogeneity of the animal cohort before starting the study. |
| Unexpected clinical signs observed (e.g., weight loss, behavioral changes). | Potential off-target effects of the compound. Vehicle toxicity. | Carefully document all clinical signs. Consider running a vehicle-only control group to rule out vehicle-related toxicity. If signs persist, a more detailed toxicological assessment may be necessary. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Fluocortolone (Oral Administration in Humans)
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 1.4 - 2.1 hours | [1] |
| Plasma Half-Life (t½) | ~1.53 - 1.76 hours | [1][7] |
| Volume of Distribution (Vd) | 1.03 L/kg | [1] |
| Oral Clearance | 6.9 mL/min/kg | [1] |
Table 2: Dose-Dependent Peak Plasma Levels of Fluocortolone (Oral Administration in Humans)
| Oral Dose | Peak Plasma Level (Cmax) | Reference |
| 20 mg | 199 ng/mL | [1] |
| 50 mg | 419 ng/mL | [1] |
| 100 mg | 812 ng/mL | [1] |
Experimental Protocols
Protocol 1: Topical Anti-Inflammatory Activity in a Mouse Model of Contact Dermatitis
Objective: To evaluate the efficacy of a topical this compound formulation in reducing skin inflammation.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Sensitization: Sensitize mice by applying a solution of a hapten (e.g., picryl chloride or oxazolone) to a shaved area of the abdomen.
-
Challenge: After a set period (e.g., 5-7 days), challenge the mice by applying a lower concentration of the same hapten to the surface of one ear. The contralateral ear receives the vehicle as a control.
-
Treatment: Two hours after the challenge, topically apply the this compound formulation (at various concentrations) to the challenged ear. The control group receives the vehicle only.
-
Measurement of Inflammation: After 24 hours, measure the ear thickness of both ears using a digital caliper. The difference in thickness between the challenged and unchallenged ear indicates the degree of inflammation.
-
Data Analysis: Calculate the percentage inhibition of ear swelling for each treatment group compared to the vehicle control group.
Protocol 2: Systemic Anti-Inflammatory Activity in a Rat Carrageenan-Induced Paw Edema Model
Objective: To assess the systemic anti-inflammatory effect of this compound following oral or parenteral administration.
Methodology:
-
Animal Model: Male Wistar rats (150-200 g).
-
Treatment: Administer this compound at various doses via the desired route (e.g., oral gavage, intraperitoneal injection) one hour before inducing inflammation. The control group receives the vehicle.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Visualizations
Caption: Mechanism of action of this compound in inhibiting inflammatory pathways.
Caption: Workflow for a dose-range finding study to determine the MTD.
References
- 1. Fluocortolone: pharmacokinetics and effect on plasma cortisol level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluoroquinolones reduce carrageenan-induced edema in rats and the involvement of the glucocorticoid receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acute dermal ld50: Topics by Science.gov [science.gov]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluocortolone: pharmacokinetics and effect on ACTH and cortisol secretion during daily and alternate-day administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. [Pharmacokinetics of fluocortolone in long term therapy of patients with rheumatic and hematologic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluocortin HPLC-MS/MS Analysis
Welcome to the technical support center for the HPLC-MS/MS analysis of fluocortin. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC-MS/MS parameters for this compound analysis?
A1: While optimal conditions must be determined empirically, the following parameters, based on methods for similar glucocorticoids, serve as an excellent starting point.[1][2] this compound has a molecular weight of 390.45 g/mol .[3][4] Analysis is typically performed in positive electrospray ionization (ESI) mode.[1]
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 2.7 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Gradient | Start at 15-20% B, increase to 95-100% B over 10-15 min[1] |
| Flow Rate | 0.3 - 0.5 mL/min[1] |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Table 2: Proposed MS/MS Parameters for this compound (to be optimized)
Note: The following Multiple Reaction Monitoring (MRM) transitions are proposed based on the structure of this compound (M+H)⁺ = 391.18 and common fragmentation patterns of glucocorticoids. They must be optimized by infusing a standard solution to determine the most abundant and stable product ions.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 391.2 |
| Product Ion (Q3) - Quantifier | m/z 371.2 (Proposed: Loss of HF) |
| Product Ion (Q3) - Qualifier | m/z 353.2 (Proposed: Loss of HF and H₂O) |
| Capillary Voltage | 1.2 - 3.5 kV[5] |
| Cone Voltage | 20 - 40 V[5] |
| Desolvation Temperature | 350 - 500 °C[1][5] |
| Collision Energy | Optimize between 15-35 eV[1] |
Q2: Which sample preparation method is best for this compound in biological matrices?
A2: The choice depends on the sample matrix, required sensitivity, and throughput.[6]
-
Protein Precipitation (PPT): Fast and simple, suitable for high-protein matrices like plasma or serum, but may result in higher matrix effects.[6][7]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT and can concentrate the analyte, leading to enhanced sensitivity.[7]
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup, significantly reducing matrix effects and improving sensitivity. It is often the method of choice for complex samples requiring low detection limits.[2][8]
Q3: My baseline is very noisy. What are the common causes?
A3: A noisy baseline can stem from several sources:
-
Contaminated Solvents: Using non-LC-MS grade solvents or additives can introduce contaminants.[4][9] Always use high-purity, filtered mobile phases.[10]
-
Contaminated System: Residue from previous samples, dirty glassware, or leaching from plasticware can contribute to background noise.[8][11]
-
Ion Source Contamination: The ESI source can become dirty over time, requiring regular cleaning.[3]
-
Mobile Phase Issues: Improperly mixed or degassed mobile phases, or the growth of bacteria in aqueous buffers, can cause baseline instability.[4][12]
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation (PPT)
This method is a rapid procedure for removing the bulk of proteins from serum or plasma samples.[7]
-
Pipette 100 µL of the sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract compared to PPT and is suitable for complex matrices.[2][8]
-
Condition: Pass 1 mL of methanol, followed by 1 mL of ultrapure water through a C18 SPE cartridge.
-
Load: Load the pre-treated sample (e.g., 500 µL of plasma diluted with 500 µL of 4% phosphoric acid) onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elute: Elute this compound with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
Troubleshooting Guides
Issue 1: No Peak or Very Low Signal Intensity
If you are observing no this compound peak or a signal that is significantly lower than expected, methodically check each part of the system.
| Potential Cause | Recommended Solution |
| Incorrect MS/MS Parameters | Infuse a this compound standard directly into the mass spectrometer to optimize precursor/product ions and collision energy. Ensure the correct MRM transitions are in the acquisition method. |
| Ion Source Contamination | The ESI source is prone to contamination from non-volatile salts and sample matrix components.[8] Perform weekly cleaning of the ion source as per the manufacturer's instructions.[3] |
| LC System Issues (No Flow) | Check for leaks in the system, ensure mobile phase reservoirs are not empty, and verify that the pump is functioning correctly.[12] Air bubbles in the pump head can also cause pressure fluctuations and flow stoppage; purge the pump to remove them.[9][12] |
| Sample Preparation Failure | The analyte may have been lost during sample preparation. Run a pre-extraction and a post-extraction spiked sample to evaluate recovery and matrix effects. Consider a different extraction method if recovery is poor.[8] |
| Analyte Degradation | Prepare fresh standards and quality control samples. Ensure samples are stored correctly (e.g., at -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| Column Clogging or Degradation | High backpressure is an indicator of a clogged column or frit.[12] Try reversing and flushing the column (disconnected from the detector). If performance does not improve, the column may need to be replaced.[10] Using a guard column can extend the life of the analytical column.[10] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor chromatography can compromise integration and reduce the accuracy of quantification.[3]
| Potential Cause | Recommended Solution |
| Peak Tailing: Secondary Interactions | Tailing that affects only some peaks can be due to secondary interactions between the analyte and the column stationary phase. Ensure the mobile phase pH is appropriate. Adding a small amount of a competing agent might help. For basic compounds, this could also indicate interaction with active sites on the silica; use a high-purity, end-capped column. |
| Peak Tailing: All Peaks | If all peaks are tailing, this often points to a physical problem. It could be a void at the head of the column, a partially blocked frit, or extra-column volume from using tubing with too large an internal diameter or from a poor connection. |
| Peak Fronting | This is often a sign of column overload. Reduce the injection volume or dilute the sample.[12] |
| Split Peaks | Split peaks can be caused by a partially blocked column inlet frit, a column void, or an injection solvent that is much stronger than the mobile phase.[10] Whenever possible, dissolve and inject samples in the initial mobile phase.[4] |
Issue 3: Retention Time Drifting or Unstable
Consistent retention times are critical for reliable compound identification.
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule is to allow at least 3-5 column volumes to pass through.[9] |
| Changes in Mobile Phase Composition | This can be caused by inaccurate pump mixing, evaporation of a volatile solvent component, or degradation of the mobile phase. Prepare fresh mobile phases daily.[3] If using a gradient, ensure the pump's proportioning valves are working correctly.[12] |
| Air Trapped in the Pump/System | Air in the pump can cause inconsistent flow rates, leading to retention time shifts.[9] Purge the pump and degas the mobile phases adequately. Check for air bubbles in the solvent lines.[9] |
| Column Temperature Fluctuations | Use a reliable column oven to maintain a stable temperature, as even small changes can affect retention times.[12] |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to shifts in retention. If other causes are ruled out, it may be time to replace the column.[3] |
General Workflow for this compound Analysis
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Analysis of corticosteroids by high performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | C22H27FO5 | CID 22875828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ccc.bc.edu [ccc.bc.edu]
- 6. Decoding the signal response of steroids in electrospray ionization mode (ESI-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound Butyl | C26H35FO5 | CID 15942715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. forensicrti.org [forensicrti.org]
- 12. agilent.com [agilent.com]
Technical Support Center: Minimizing Systemic Effects of Fluocortin in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the systemic effects of fluocortin in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how is it designed to minimize systemic effects?
A1: this compound is a corticosteroid. Its derivative, this compound butylester, is designed as a "soft steroid." This means it is intended to exert its anti-inflammatory effects locally at the site of application (e.g., the skin) and then be rapidly metabolized into inactive forms upon entering systemic circulation. This rapid inactivation is the primary mechanism for minimizing systemic side effects. In the skin, this compound butylester is biotransformed into the non-active fluocortolone-21-acid.
Q2: What are the primary systemic effects of corticosteroids that I should be monitoring in my animal models?
A2: The most common and sensitive indicator of systemic corticosteroid activity is the suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis. This can be measured by a decrease in endogenous cortisol (in species like dogs and humans) or corticosterone (in rodents) levels, and a reduced response to an Adrenocorticotropic Hormone (ACTH) stimulation test. Other potential systemic effects to monitor include skin thinning (atrophy), changes in body weight, adrenal gland atrophy, and alterations in metabolic parameters like blood glucose and cholesterol levels.
Q3: How can I experimentally assess the potential for systemic effects of this compound in my animal model?
A3: The two most common experimental approaches are:
-
HPA Axis Suppression Assay: This involves administering the test compound (e.g., topical this compound) to the animal model for a specified period and then measuring baseline and ACTH-stimulated cortisol or corticosterone levels. A lack of suppression compared to a potent corticosteroid control would indicate minimal systemic effects.
-
Skin Atrophy (Atrophogenicity) Assay: This involves repeated topical application of the corticosteroid to a defined area of skin and measuring the change in skin thickness over time. This can be done using calipers, radiographic techniques, or histological analysis. Minimal skin thinning suggests a lower potential for local and systemic side effects.
Q4: I'm observing unexpected systemic effects in my study. What are some common troubleshooting steps?
A4: If you are observing systemic effects with this compound, consider the following:
-
Dose and Application Area: Are you applying a very high dose or treating a large surface area of the animal's body? Systemic absorption is dose- and area-dependent. Try reducing the dose or the application area.
-
Occlusion: Are you using an occlusive dressing over the application site? Occlusion can significantly increase the percutaneous absorption of corticosteroids.
-
Skin Integrity: Is the skin of your animal model compromised (e.g., wounded or inflamed)? Damaged skin has a lower barrier function and can lead to increased systemic absorption.
-
Vehicle Formulation: The vehicle used to deliver the drug can influence its absorption. Consider if the vehicle is enhancing penetration more than intended.
-
Animal Model: Different species have different skin permeabilities and metabolic rates. Ensure the chosen animal model is appropriate for your study.
Q5: Which animal models are most suitable for studying the systemic effects of topical corticosteroids?
A5: Several animal models are used, each with its own advantages.
-
Rats and Mice: Commonly used for initial screening due to their small size and cost-effectiveness. They are suitable for both HPA axis suppression and skin atrophy studies.
-
Guinea Pigs: Their skin is histologically similar to human skin, making them a good model for dermal absorption and atrophogenicity studies.
-
Beagle Dogs: Their larger size allows for easier blood sampling and more complex physiological measurements, making them a good model for HPA axis suppression studies.[1]
Troubleshooting Guides
Issue: Suspected HPA Axis Suppression
| Symptom | Possible Cause | Troubleshooting Action |
| Lower than expected baseline cortisol/corticosterone levels. | Systemic absorption of the test article is higher than anticipated. | - Reduce the dose, frequency, or duration of application.- Decrease the total body surface area being treated.- Ensure no unintended occlusion of the application site. |
| Blunted response to ACTH stimulation test. | The administered corticosteroid is suppressing the adrenal gland's ability to produce cortisol/corticosterone. | - Compare with a positive control (e.g., a potent corticosteroid like beclomethasone dipropionate) to contextualize the degree of suppression.- Allow for a washout period and re-test to see if HPA axis function recovers. |
| Atrophy of adrenal glands observed during necropsy. | Chronic systemic exposure to corticosteroids. | - This is a strong indicator of significant systemic effects. Re-evaluate the dosing regimen and formulation of your test article. |
Issue: Evidence of Skin Atrophy at the Application Site
| Symptom | Possible Cause | Troubleshooting Action |
| Visible thinning of the skin or a significant decrease in skin fold thickness. | The local concentration or potency of the corticosteroid is causing atrophic effects. | - Reduce the concentration of the active ingredient in the formulation.- Decrease the frequency of application.- Compare with a known atrophogenic corticosteroid to benchmark the effect. |
| Histological changes (e.g., decreased epidermal thickness, collagen depletion). | The corticosteroid is impacting cellular proliferation and extracellular matrix production in the dermis. | - Quantify the histological changes (e.g., measure epidermal thickness) to get a more precise measure of atrophy.- Consider using a less potent corticosteroid or a formulation designed for sensitive areas. |
Quantitative Data Summary
Table 1: Comparative Systemic Effects of this compound Butylester and Beclomethasone Dipropionate on Adrenal Function in Beagle Dogs [1]
| Treatment Group | Daily Dose (Intratracheal) | Effect on Adrenal Function (based on plasma cortisol after ACTH stimulation) |
| This compound Butylester | Up to 16 mg/kg | No suppressive effect observed |
| Beclomethasone Dipropionate | 0.05 mg/kg | Dose-dependent adrenal suppression |
| Beclomethasone Dipropionate | 0.1 mg/kg | Definite adrenal suppressive effect |
| Beclomethasone Dipropionate | 0.5 mg/kg | Complete adrenal suppression |
Table 2: Comparative Dermal Atrophy in Human Volunteers (8-week application) [2]
| Treatment | Significant Skin Thinning (Number of Subjects) |
| This compound Butylester 0.75% | 1 out of 29 (marginal significance) |
| Clobetasone Butyrate 0.05% | 3 out of 10 |
| Hydrocortisone Acetate 1% | Not specified, but used for comparison |
| Placebo | Not specified, but used for comparison |
Table 3: Comparative Systemic and Topical Toxicity of Corticosteroids in Rats (14-day topical application) [3]
| Treatment (0.1% ointment, except where noted) | Systemic Effect Ranking (most to least toxic) | Dermal Atrophic Effect |
| Diflucortolone Valerate (DV) | 1 | Significant reduction in skin fold thickness |
| Clobetasol Propionate (CP) 0.05% | 2 | Significant reduction in skin fold thickness |
| Prednisolone Valerate Acetate (PVA) | 3 | Significant reduction in skin fold thickness |
| Hydrocortisone 17-Butyrate 21-Propionate (HBP) | 4 | Weaker than other drugs tested |
Experimental Protocols
Protocol 1: Assessment of HPA Axis Suppression in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: House animals for at least 7 days under standard conditions with a 12-hour light/dark cycle.
-
Grouping:
-
Group 1: Vehicle control (topical application).
-
Group 2: this compound formulation (topical application).
-
Group 3: Positive control (e.g., a potent corticosteroid known to cause adrenal suppression, topical application).
-
Group 4: Untreated control.
-
-
Dosing: Apply the assigned treatment to a shaved area on the dorsal skin once daily for 14 consecutive days.
-
Blood Sampling: On day 15, collect a baseline blood sample from the tail vein.
-
ACTH Stimulation: Administer ACTH (e.g., 1 µg/kg, intraperitoneally).
-
Post-ACTH Blood Sampling: Collect blood samples at 30 and 60 minutes post-ACTH administration.
-
Analysis: Centrifuge blood to separate plasma. Analyze plasma for corticosterone concentrations using a validated method (e.g., ELISA or LC-MS/MS).
-
Endpoint: Compare the corticosterone response to ACTH stimulation between the treatment groups. A significant reduction in the response in the this compound group compared to the vehicle control would indicate HPA axis suppression.
Protocol 2: Skin Atrophy Assessment in Mice
-
Animal Model: Male BALB/c mice (7-9 weeks old).
-
Acclimatization: As per Protocol 1.
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: this compound formulation.
-
Group 3: Positive control (e.g., a potent fluorinated steroid).
-
-
Dosing: Apply a fixed volume (e.g., 20 µL) of the assigned treatment to the dorsal side of one ear daily for 21 days. The contralateral ear can serve as an untreated control.
-
Measurement:
-
Skin Thickness: Using a digital micrometer, measure the thickness of both ears before the first application and then 2-3 times a week throughout the study.
-
Histology (optional, at study termination): Euthanize the animals, excise the ears, and fix in 10% neutral buffered formalin. Process for paraffin embedding, sectioning, and stain with Hematoxylin and Eosin (H&E). Measure the epidermal thickness using microscopy and image analysis software.
-
-
Endpoint: Compare the change in ear thickness over time between the treated and control groups. A significant decrease in thickness indicates skin atrophy.
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Workflow for HPA Axis Suppression Assay.
Caption: Rationale for Minimized Systemic Effects.
References
- 1. Effect of this compound butylester and beclomethasone dipropionate on the adrenal gland in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of potential skin atrophy following topical application of weak corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative toxicity study of hydrocortisone 17-butyrate 21-propionate (HBP) ointment and other topical corticosteroids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluocortin Delivery for Localized Inflammation Studies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing fluocortin for localized inflammation studies. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic glucocorticoid corticosteroid.[1][2] Its butyl ester derivative, this compound butyl, is designed for topical application and is noted for its strong anti-inflammatory properties with minimal systemic activity.[3][4] The primary mechanism of action involves binding to cytosolic glucocorticoid receptors. This drug-receptor complex then translocates to the cell nucleus, where it modulates gene expression by interacting with glucocorticoid response elements (GREs) on the DNA.[3][5] This interaction leads to the inhibition of pro-inflammatory cytokine synthesis, suppression of inflammatory cell migration, and a reduction in capillary permeability, thereby decreasing inflammation, redness, and swelling.[3][5]
Q2: What are the key signaling pathways modulated by this compound?
A2: this compound, like other glucocorticoids, primarily modulates the glucocorticoid receptor (GR) signaling pathway.[6][7] Upon activation by this compound, the GR translocates to the nucleus and can act in two main ways:
-
Transactivation: The GR binds directly to GREs on DNA, upregulating the expression of anti-inflammatory proteins like lipocortin-1. Lipocortin-1 inhibits phospholipase A2, which in turn blocks the arachidonic acid pathway, reducing the production of prostaglandins and leukotrienes.[5]
-
Transrepression: The activated GR can bind to and inhibit other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. This leads to the downregulation of cytokines, chemokines, and adhesion molecules.[8]
Q3: What are the recommended starting points for dosing in preclinical rodent models?
A3: For initial efficacy studies in rodent models of localized inflammation, such as carrageenan-induced paw edema, a starting dose range of 1 mg/kg to 10 mg/kg administered topically or locally is a reasonable starting point, based on general principles for corticosteroids.[9] However, it is crucial to perform dose-response studies to determine the optimal dose for your specific animal model and inflammatory stimulus.[9] The formulation and delivery vehicle will significantly impact the required dose.
Q4: What are suitable vehicles for formulating this compound for in vivo administration?
A4: For topical or local administration in preclinical studies, this compound can be formulated in various vehicles. The choice depends on the desired release profile and the experimental model. Common options include:
-
Creams or Ointments: For skin inflammation models, standard dermatological bases can be used.[3]
-
Solutions/Suspensions: For injections into specific sites (e.g., intra-articular), this compound may be suspended in a sterile, biocompatible liquid vehicle. For poorly water-soluble compounds, vehicles like 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water are often used.[9] Lipid-based formulations can also enhance solubility and absorption. It is critical to include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Q5: What are the potential side effects of this compound to monitor in animal studies?
A5: While this compound butyl is designed for low systemic absorption, prolonged use or application over large surface areas can lead to local and systemic side effects.[4][10]
-
Local Side Effects: Monitor for skin thinning (atrophy), changes in pigmentation, and secondary infections at the application site.[10][11][12]
-
Systemic Side Effects: With high doses or chronic administration, systemic effects typical of corticosteroids can occur, including adrenal suppression, hyperglycemia, and growth retardation in young animals.[11][13][14] It is advisable to include assessments of adrenal gland weight and blood glucose levels in long-term studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in anti-inflammatory response within the same treatment group. | 1. Improper/Inconsistent Drug Administration: Inaccurate volume or inconsistent application technique for topical/local delivery.[9]2. Inconsistent Induction of Inflammation: Variability in the amount or location of the inflammatory agent (e.g., carrageenan) injected.3. Individual Animal Differences: Natural biological variation in metabolism or inflammatory response.[9] | 1. Ensure all personnel are thoroughly trained in the administration technique (e.g., topical application, sub-plantar injection). Use calibrated equipment.2. Standardize the inflammation induction protocol. Ensure the inflammatory agent is well-suspended and injected consistently.3. Increase the sample size (n-number) per group to improve statistical power. Use animals from a genetically homogenous background if possible.[9] |
| Lack of significant anti-inflammatory effect at expected therapeutic doses. | 1. Poor Formulation/Bioavailability: The drug is not being effectively absorbed or retained at the site of inflammation. The vehicle may be inappropriate.[15]2. Degradation of this compound: The compound may have degraded due to improper storage or handling.[9]3. Unsuitable Animal Model: The chosen inflammatory model may not be responsive to glucocorticoid treatment.[9] | 1. Re-evaluate the formulation. Consider using penetration enhancers for topical delivery or alternative vehicles like lipid-based systems to improve solubility and local availability.[16]2. Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh formulations for each experiment.3. Confirm from literature that the inflammatory pathway in your model is known to be modulated by corticosteroids. Consider an alternative model if necessary.[17] |
| Signs of toxicity or adverse effects observed (e.g., significant weight loss, skin atrophy). | 1. Dose is too high: The administered dose exceeds the therapeutic window for the chosen model and administration route.2. Vehicle-related Toxicity: The formulation vehicle itself is causing irritation or other adverse effects.[9]3. Systemic Absorption: The formulation allows for excessive systemic uptake of this compound, leading to systemic side effects.[11][13] | 1. Perform a dose-ranging study to identify the maximum tolerated dose (MTD) and the optimal effective dose.2. Always include a vehicle-only control group to assess any adverse effects from the formulation. If the vehicle is toxic, identify a more biocompatible alternative.[9]3. Consider reformulating to enhance local retention and minimize systemic exposure. Nanoparticle or liposome-based delivery systems can be effective for this purpose.[18][19] |
| Inconsistent or unexpected pharmacokinetic (PK) profile. | 1. Formulation Issues: For oral or systemic routes, factors like food can impact absorption. For local delivery, clearance from the site may be faster than expected.2. Interspecies Differences: PK profiles can vary significantly between different animal species (e.g., mouse vs. rat).[9] | 1. For PK studies, it is often best to start with a simple solution to maximize absorption and minimize formulation-related variables.[15] For local delivery, consider formulations designed for sustained release.[20]2. Conduct preliminary PK studies in the specific species and strain you will be using for your efficacy studies. Do not extrapolate data from other species. |
Experimental Protocols
Protocol: Carrageenan-Induced Paw Edema in Rats for Evaluating Topical this compound
This protocol describes a standard method for inducing acute, localized inflammation to assess the efficacy of a topically applied anti-inflammatory agent like this compound.[17][21]
1. Animal Preparation:
-
Use male Wistar or Sprague-Dawley rats (180-220 g).[17]
-
Acclimatize animals for at least one week before the experiment.[9]
-
House animals under standard conditions with free access to food and water.
-
Randomly assign animals to treatment groups (n=6-8 per group):
- Group 1: Naive (No treatment)
- Group 2: Vehicle Control
- Group 3: this compound (e.g., 1% in vehicle)
- Group 4: Positive Control (e.g., Indomethacin, oral)
2. Formulation Preparation:
-
Prepare a 1% (w/w) formulation of this compound in a suitable cream or gel vehicle.
-
Prepare the vehicle-only formulation for the control group.
-
Ensure formulations are homogenous. Prepare fresh on the day of the experiment.[9]
3. Experimental Procedure:
-
Baseline Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Drug Administration:
- For topical groups (Vehicle, this compound), apply a standardized amount (e.g., 50 mg) of the formulation evenly to the plantar surface of the right hind paw.
- Administer the positive control drug (e.g., indomethacin) via oral gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of all animals (except the naive group).[9]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
4. Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at baseline.
-
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula:
- % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A p-value < 0.05 is typically considered significant.
Visualizations
Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway activated by this compound.
Experimental Workflow
Caption: Workflow for evaluating this compound in a paw edema model.
References
- 1. This compound butyl - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound Butyl used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]
- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. What are the side effects of this compound Butyl? [synapse.patsnap.com]
- 11. Topical Corticosteroids: Choice and Application | AAFP [aafp.org]
- 12. Side-effects of topical steroids: A long overdue revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systemic Side-Effects of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A practical guide to the monitoring and management of the complications of systemic corticosteroid therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Designing formulations for preclinical and early stage clinical studies - Medicines Discovery Catapult [md.catapult.org.uk]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. researchgate.net [researchgate.net]
- 19. Novel Drug Delivery Systems Tailored for Improved Administration of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Overview of Clinical and Commercial Impact of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Fluocortin Batch-to-Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of fluocortin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the primary cause?
A1: Inconsistent results between different batches of this compound can stem from several factors. The most common causes include variations in the purity, potency, and physical properties of the compound. It is also possible that the handling and storage of different batches may have varied, leading to degradation of the compound.
Q2: How can we confirm the identity and purity of our this compound batches?
A2: A definitive way to confirm the identity and purity of your this compound batches is through analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful methods for this purpose.[1][2][3][4][5] HPLC can assess the purity by separating this compound from any potential impurities, while MS can confirm the molecular weight, verifying its identity.[1][3][4][5]
Q3: What are the key quality control parameters we should consider when sourcing this compound for our experiments?
A3: When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier.[6] Key parameters to check on the CoA include:
-
Purity: Typically determined by HPLC, should be as high as possible (ideally >98%).
-
Identity: Confirmed by methods like MS or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
-
Residual Solvents: Should be within acceptable limits as they can affect cellular health.
-
Water Content: Can impact the accurate weighing of the compound for solution preparation.
-
Physical Appearance: Should be consistent between batches.
Q4: Can minor variations in purity significantly impact our experimental outcomes?
A4: Yes, even minor impurities can have a significant impact on experimental outcomes, especially in sensitive biological assays. Impurities could be inactive, have their own biological activity, or even interfere with the action of this compound. Therefore, using highly pure and well-characterized this compound is essential for reproducible research.
Troubleshooting Guides
Guide 1: Addressing Inconsistent Potency in Cell-Based Assays
This guide provides a step-by-step approach to troubleshoot inconsistencies in the biological activity of different this compound batches.
Step 1: Analytical Characterization of this compound Batches
The first step is to rule out chemical variations between the batches.
| Parameter | Method | Purpose | Typical Specification |
| Identity | Mass Spectrometry (MS), NMR Spectroscopy | Confirms the chemical structure of this compound. | Conforms to reference spectra. |
| Purity | High-Performance Liquid Chromatography (HPLC) | Quantifies the percentage of this compound and detects impurities. | ≥98% |
| Solubility | Visual Inspection and Spectrophotometry | Ensures consistent solubility in the chosen solvent. | Clear solution at the desired concentration. |
Experimental Protocol: Purity Determination by RP-HPLC-UV
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV absorbance at a wavelength where this compound has maximum absorbance.
-
Sample Preparation: Dissolve a known concentration of each this compound batch in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Inject the samples and analyze the resulting chromatograms. Purity is calculated by the area normalization method, where the peak area of this compound is divided by the total area of all peaks.[1]
Step 2: Biological Potency Assessment using a Glucocorticoid Receptor (GR) Binding Assay
This assay directly measures the ability of this compound to bind to its target, the glucocorticoid receptor.
| Parameter | Method | Purpose | Expected Outcome |
| Binding Affinity (Ki) | Radioligand Binding Assay | Determines the concentration of this compound required to displace a radiolabeled ligand from the GR. | Consistent Ki values across batches. |
Experimental Protocol: Glucocorticoid Receptor Competitive Binding Assay
-
Objective: To determine the binding affinity (Ki) of different this compound batches to the glucocorticoid receptor.
-
Materials:
-
Procedure:
-
Prepare a series of dilutions for each this compound batch.
-
In a 96-well plate, add the assay buffer, recombinant human GR, and [3H]-Dexamethasone.[7]
-
Add the diluted this compound batches to the respective wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).[7]
-
Incubate the plate to allow the binding to reach equilibrium.
-
Transfer the contents to a filter plate and wash to separate bound from free radioligand.[7]
-
Measure the radioactivity using a scintillation counter.[7]
-
Calculate the percent inhibition of radioligand binding for each concentration and determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.[7]
-
Step 3: Functional Potency Assessment using a Reporter Gene Assay
This assay measures the ability of this compound to activate GR-mediated gene transcription.
| Parameter | Method | Purpose | Expected Outcome |
| EC50 | Luciferase Reporter Assay | Determines the concentration of this compound that produces 50% of the maximal transcriptional activation. | Consistent EC50 values across batches. |
Experimental Protocol: GR-Mediated Reporter Gene Assay
-
Objective: To measure the functional potency of this compound batches in activating GR-mediated gene transcription.
-
Materials:
-
A cell line that expresses the glucocorticoid receptor (e.g., HEK293 or A549).
-
A reporter plasmid containing a glucocorticoid response element (GRE) driving the expression of a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
Luciferase assay reagent.
-
-
Procedure:
-
Transfect the cells with the GRE-luciferase reporter plasmid.
-
After transfection, treat the cells with serial dilutions of each this compound batch.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.[7]
-
Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value from the dose-response curve.[7]
-
Guide 2: Investigating Downstream Cellular Effects
If the analytical and initial biological assays show no significant differences, the variability might be in the downstream cellular responses.
Step 1: Gene Expression Analysis of GR Target Genes
Measure the expression of known glucocorticoid-responsive genes.
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the mRNA expression of GR target genes (e.g., GILZ, DUSP1) in response to treatment with different this compound batches.[8]
-
Procedure:
-
Treat cells with an equivalent effective concentration of each this compound batch.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers specific for the target genes and a reference gene.
-
Analyze the data to determine the relative gene expression levels.
-
Step 2: Protein Expression Analysis of GR Target Genes
Confirm that changes in gene expression translate to changes in protein levels.
Experimental Protocol: Western Blotting
-
Objective: To detect and quantify the protein levels of GR target genes.
-
Procedure:
-
Treat cells as in the qRT-PCR experiment.
-
Lyse the cells and determine the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the target proteins and a loading control.
-
Incubate with a secondary antibody and detect the signal.
-
Quantify the band intensities to determine relative protein levels.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for Batch Variability.
Caption: Causes and Consequences of Batch Variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Identity determination and purity testing [chemcon.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 503pharma.com [503pharma.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell-specific expression and signaling of glucocorticoid receptor isoforms over time in critically ill patients with a low inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Fluocortin Penetration in Ex Vivo Skin Models
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your ex vivo skin model experiments focused on enhancing fluocortin penetration.
Frequently Asked Questions (FAQs)
Q1: What are the most common ex vivo skin models used for this compound penetration studies?
A1: The most frequently utilized ex vivo models for assessing the skin penetration of corticosteroids like this compound are excised skin from animal models, such as porcine (pig) or rodent (rat) skin, due to their structural similarities to human skin.[1][2] Human cadaver or surgically excised skin is considered the gold standard for its direct clinical relevance, though its availability can be a limiting factor.[3]
Q2: Which formulation strategies show the most promise for enhancing the skin permeation of corticosteroids like this compound?
A2: Several advanced formulation strategies have demonstrated significant potential for improving the topical delivery of corticosteroids. These include:
-
Nanostructured Lipid Carriers (NLCs): These carriers can encapsulate the drug, increase its loading capacity, and provide an occlusive effect on the skin, which hydrates the stratum corneum and facilitates drug permeation.[4][5]
-
Nanoemulsions: These systems can enhance drug solubility and thermodynamic activity, leading to improved skin penetration.
-
Inclusion Complexes: Complexation with molecules like cyclodextrins can improve the aqueous solubility of poorly soluble drugs, which can, in turn, enhance their release from a formulation and subsequent skin absorption.[6]
Q3: What are the standard analytical methods for quantifying this compound in skin permeation samples?
A3: High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a common and robust method for quantifying corticosteroids in receptor fluid and skin extracts from permeation studies.[7] For higher sensitivity and specificity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often employed.[4]
Q4: How do chemical penetration enhancers improve this compound absorption?
A4: Chemical penetration enhancers reversibly disrupt the highly ordered structure of the stratum corneum, the primary barrier of the skin.[8][9] They can achieve this through several mechanisms:
-
Disrupting Lipid Bilayers: Enhancers like fatty acids and terpenes can fluidize the intercellular lipids of the stratum corneum, creating a more permeable pathway for drug molecules.[8]
-
Interacting with Keratin: Some enhancers can interact with the intracellular proteins within the corneocytes, altering their conformation and increasing permeability.
-
Improving Drug Partitioning: Solvents like propylene glycol and ethanol can improve the solubility of the drug within the stratum corneum, thereby increasing the concentration gradient and driving diffusion.[9][10]
Troubleshooting Guides
This section addresses common issues encountered during ex vivo skin penetration studies with this compound and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in permeation results between skin samples. | 1. Biological variation in skin thickness and lipid composition.[2]2. Inconsistent skin preparation (e.g., hair removal, fat removal).3. Damage to the skin barrier during handling or mounting. | 1. Use skin from the same anatomical location and donor where possible.2. Standardize the skin preparation protocol.3. Carefully inspect skin integrity before mounting on the diffusion cell. |
| Low or no detectable this compound in the receptor fluid. | 1. Insufficient run time for the drug to permeate the full thickness of the skin.2. Drug binding to the skin or the experimental apparatus.3. This compound precipitation in the donor or receptor phase.4. Analytical method not sensitive enough. | 1. Extend the duration of the experiment.2. Perform a mass balance study to determine the amount of drug retained in the skin.3. Ensure sink conditions are maintained in the receptor fluid; consider adding a solubilizer if necessary.4. Validate the analytical method for the required limit of quantification (LOQ). |
| Formation of air bubbles in the Franz diffusion cell. | 1. Trapped air between the skin and the receptor medium during mounting.2. Degassing of the receptor fluid during the experiment due to temperature changes. | 1. Carefully mount the skin to avoid trapping air. Gently tap the cell to dislodge any bubbles.2. Thoroughly degas the receptor fluid before starting the experiment.[11] |
| Inconsistent results with penetration enhancers. | 1. Inadequate concentration of the enhancer.2. Synergistic or antagonistic effects with other formulation components.3. The enhancer may not be suitable for the specific drug or vehicle. | 1. Optimize the concentration of the penetration enhancer through preliminary studies.2. Evaluate the compatibility of the enhancer with all formulation excipients.3. Screen a panel of enhancers with different mechanisms of action. |
Quantitative Data Summary
The following tables summarize quantitative data from a study on a similar corticosteroid, fluocinolone acetonide (FLU), formulated in Nanostructured Lipid Carriers (NLCs). This data is presented as a reference for expected outcomes in corticosteroid penetration studies.
Table 1: In Vitro Drug Release of Fluocinolone Acetonide (FLU) at pH 7.4 [4]
| Formulation | % Release at 2h | % Release at 24h |
| FLU Suspension | 59.4% | 99.3% (at 6h) |
| FLU-ACT-coloaded NLCs | 14.6% | 59.54% |
| FLU Conventional Gel | 38.8% | 95.17% |
| FLU-ACT-coloaded NLC Gel | 10.55% | 44.8% |
Table 2: Ex Vivo Skin Permeation of Fluocinolone Acetonide (FLU) after 24 hours [4]
| Formulation | Cumulative Amount Permeated (µg/cm²) |
| FLU Conventional Gel | 4.33 |
| FLU-ACT-coloaded NLC Gel | 5.05 |
Experimental Protocols
Detailed Methodology for Ex Vivo Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for conducting an ex vivo skin permeation study.
-
Skin Preparation:
-
Excise full-thickness skin from the chosen model (e.g., porcine ear).
-
Carefully remove subcutaneous fat and any adhering tissue using a scalpel.
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
Equilibrate the skin sections in phosphate-buffered saline (PBS) at pH 7.4 for 30 minutes before mounting.[11]
-
-
Franz Diffusion Cell Setup:
-
Fill the receptor chamber of the Franz diffusion cell with a suitable receptor medium (e.g., PBS pH 7.4), ensuring it is degassed to prevent bubble formation.[11]
-
Maintain the temperature of the receptor medium at 32°C to mimic skin surface temperature.[11]
-
Mount the prepared skin section between the donor and receptor chambers, with the stratum corneum facing the donor compartment.
-
Ensure a leak-proof seal between the chambers.
-
-
Formulation Application and Sampling:
-
Apply a known quantity of the this compound formulation evenly onto the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[11]
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC-UV or LC-MS/MS method.[7]
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area of skin at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).
-
Visualizations
References
- 1. Predicting Skin Permeability from Complex Chemical Mixtures: Dependency of Quantitative Structure Permeation Relationships on Biology of Skin Model Used - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro and Ex Vivo Evaluation of Fluocinolone Acetonide–Acitretin-Coloaded Nanostructured Lipid Carriers for Topical Treatment of Psoriasis [mdpi.com]
- 5. In Vitro and Ex Vivo Evaluation of Fluocinolone Acetonide-Acitretin-Coloaded Nanostructured Lipid Carriers for Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. Penetration enhancer - Wikipedia [en.wikipedia.org]
- 9. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alterlab.co.id [alterlab.co.id]
Technical Support Center: Synthesis of High-Purity Fluocortin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity fluocortin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtaining this compound derivatives like this compound butyl ester?
A1: The most common and direct synthetic route involves the esterification of a fluocortolone precursor. For instance, this compound butyl is the butyl ester derivative of fluocortolone-21-acid.[1] The synthesis generally proceeds by reacting the fluocortolone-21-acid with the corresponding alcohol (e.g., butanol) under esterification conditions, or by reacting fluocortolone with an activated form of the carboxylic acid, such as an acyl chloride (e.g., pivaloyl chloride for fluocortolone pivalate) in a suitable solvent.[2]
Q2: What are the critical parameters to control during the esterification of fluocortolone to ensure high purity?
A2: Precise stoichiometric control of reactants is crucial to prevent the formation of side products, such as di-esterified compounds.[2] Other critical parameters include reaction temperature, reaction time, and the choice of solvent. Optimizing these conditions is essential for maximizing the yield and purity of the desired this compound derivative.[2]
Q3: What are the common impurities encountered in the synthesis of this compound derivatives?
A3: Common impurities can include residual starting materials (e.g., this compound), other esterified derivatives (e.g., fluocortolone pivalate if it's a process-related substance), and degradation products.[3] Degradants can form through oxidation, leading to 11-keto or 20-keto derivatives, or through epimerization.[3] During esterification, di-esterified byproducts can also form if stoichiometry is not carefully controlled.[2]
Q4: How can I effectively purify crude this compound derivatives?
A4: Purification of this compound derivatives is commonly achieved through crystallization or chromatographic techniques. For example, this compound butyl can be crystallized from a solvent mixture like acetone/hexane.[1] For more challenging separations of impurities with similar polarities, preparative High-Performance Liquid Chromatography (HPLC) is a suitable method.[3]
Q5: What are the typical degradation pathways for this compound derivatives under stress conditions?
A5: Corticosteroids, including this compound derivatives, are susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. The ester linkage in this compound esters can be hydrolyzed to yield the parent fluocortolone and the corresponding carboxylic acid.[2] Oxidation can lead to the formation of ketone and carboxylic acid functionalities.[2] Under acidic conditions, corticosteroids can also undergo a "Mattox rearrangement," leading to the formation of enol-aldehyde degradants.
Q6: What analytical techniques are recommended for assessing the purity of synthesized this compound derivatives?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for determining the purity of this compound derivatives and quantifying impurities.[3] Mass Spectrometry (MS) is used for confirming the molecular weight and for structural elucidation of the synthesized compound and any detected impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure confirmation.
Troubleshooting Guides
Problem 1: Low Yield of the Desired this compound Ester
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time and/or temperature. - Ensure efficient stirring of the reaction mixture. |
| Suboptimal reagent concentration | - Optimize the molar ratio of the fluocortolone precursor to the esterifying agent. An excess of the alcohol or acyl chloride may be necessary to drive the reaction to completion. |
| Presence of water in the reaction mixture | - Use anhydrous solvents and reagents. - Consider the use of a dehydrating agent if applicable to the specific esterification method. |
| Degradation of starting material or product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Avoid excessively high temperatures that could lead to thermal degradation. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Impurity Type | Possible Cause | Suggested Solution |
| Unreacted Starting Material (Fluocortolone) | - Incomplete reaction. | - Drive the reaction further to completion by increasing reaction time, temperature, or the excess of the esterifying agent. |
| Di-esterified Byproducts | - Incorrect stoichiometry, leading to esterification at multiple hydroxyl groups. | - Carefully control the molar equivalents of the acylating agent. A 1:1 molar ratio is a good starting point, with slight adjustments as needed.[2] |
| Degradation Products (e.g., keto-derivatives) | - Exposure to oxidative conditions during reaction or workup. | - Use degassed solvents and maintain an inert atmosphere. - Incorporate antioxidants in the workup if compatible. |
| Epimers | - Isomerization during the reaction or purification. | - Optimize reaction conditions (e.g., temperature, pH) to minimize epimerization. - Use a high-resolution chromatographic method for separation. |
Problem 3: Difficulty in Purifying the this compound Derivative
| Issue | Possible Cause | Suggested Solution |
| Product does not crystallize | - Presence of impurities inhibiting crystal formation. - Incorrect choice of crystallization solvent. | - First, attempt to remove impurities by column chromatography. - Experiment with different solvent systems for crystallization (e.g., acetone/hexane, ethanol/water).[1] |
| Co-elution of impurities during chromatography | - Insufficient resolution of the chromatographic method. | - Optimize the mobile phase composition and gradient profile in HPLC. - Try a different stationary phase (e.g., a different type of C18 column or a phenyl-hexyl column). |
| Product degradation during purification | - Sensitivity of the product to the purification conditions (e.g., acidic or basic mobile phase in HPLC). | - Use a mobile phase with a neutral pH if possible. - Minimize the time the product is in solution during purification. |
Quantitative Data Summary
The following table summarizes typical purity specifications for a related compound, fluocortolone, which can serve as a benchmark for the synthesis of this compound derivatives.
| Parameter | Acceptance Criteria | Analytical Method |
| Assay | ≥ 99.0% (on a dried basis) | HPLC |
| Individual Unspecified Impurities | ≤ 0.1% to 0.2% | HPLC |
| Total Impurities | ≤ 0.5% to 1.0% | HPLC |
| Residual this compound | ≤ 0.2% | HPLC |
| Esterified Derivatives | ≤ 0.5% | HPLC |
| Degradants (e.g., keto-derivatives, epimers) | Individually limited to low tenths of a percent | HPLC, MS |
Data adapted from typical specifications for fluocortolone raw material.[3]
Experimental Protocols
Representative Protocol for Esterification of Fluocortolone
This protocol describes a general method for the esterification of a 21-hydroxy corticosteroid like fluocortolone to form an ester derivative.
Materials:
-
Fluocortolone
-
Acyl chloride (e.g., Butyryl chloride for a butyl ester analog) or Carboxylic acid anhydride
-
Anhydrous solvent (e.g., Dichloromethane, Pyridine)
-
Base (e.g., Triethylamine, DMAP - if necessary)
-
Aqueous workup solutions (e.g., dilute HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolution: Dissolve fluocortolone in an appropriate anhydrous solvent under an inert atmosphere.
-
Addition of Base (if required): If using an acyl chloride, add a suitable base to scavenge the HCl byproduct.
-
Addition of Esterifying Agent: Slowly add the acyl chloride or anhydride to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup: Quench the reaction and perform an aqueous workup to remove excess reagents and byproducts. This typically involves washing with a dilute acid, a dilute base, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by crystallization from a suitable solvent system or by column chromatography.
Protocol for HPLC Purity Analysis
This protocol provides a general framework for a stability-indicating HPLC method for purity assessment.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to ensure separation of all components.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of the this compound derivative (e.g., around 242 nm for this compound butyl).[1]
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
Procedure:
-
Standard Preparation: Prepare a standard solution of the high-purity this compound derivative at a known concentration.
-
Sample Preparation: Prepare the sample of the synthesized product at a similar concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks. Identify and quantify any impurities by comparing their retention times with known impurity standards if available.
Visualizations
Caption: General workflow for the synthesis and purification of this compound derivatives.
Caption: Troubleshooting decision tree for challenges in this compound derivative synthesis.
References
Technical Support Center: Mitigating Off-Target Effects of Fluocortin in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with the synthetic corticosteroid, fluocortin, in cell culture experiments. Our goal is to help you minimize off-target effects and ensure the reliability and reproducibility of your results.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic glucocorticoid corticosteroid.[1] Its primary on-target effect is mediated through its binding to the intracellular Glucocorticoid Receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of anti-inflammatory genes and downregulate the expression of pro-inflammatory genes. This modulation of gene expression is the basis of its anti-inflammatory effects.
Q2: What are the potential off-target effects of this compound in cell culture?
A2: While designed to be a potent GR agonist, this compound, like other corticosteroids, may exhibit off-target effects. These can arise from several sources:
-
Cross-reactivity with other steroid receptors: Due to structural similarities, this compound may bind to other members of the nuclear receptor superfamily, such as the Mineralocorticoid Receptor (MR), Progesterone Receptor (PR), and Androgen Receptor (AR). This can lead to the activation or inhibition of signaling pathways unrelated to the intended GR-mediated effects.
-
Non-genomic effects: At high concentrations, glucocorticoids can initiate rapid, non-genomic signaling cascades that are independent of gene transcription. These effects are often mediated by membrane-bound GR or through interactions with other cellular proteins.
-
Cell-type specific responses: The expression levels of GR and other potential off-target receptors can vary significantly between different cell lines, leading to variable on-target and off-target responses.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Mitigating off-target effects is crucial for obtaining reliable data. Here are some key strategies:
-
Optimize Concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response analysis is essential to identify the optimal concentration range.
-
Time-Course Experiments: Limit the duration of this compound exposure to the minimum time required to observe the desired on-target effect.
-
Use of Antagonists: To confirm that the observed effect is GR-mediated, use a specific GR antagonist, such as RU-486. A reversal of the effect in the presence of the antagonist suggests a GR-dependent mechanism.
-
Cell Line Selection: Choose cell lines with well-characterized expression of the GR and potentially cross-reactive receptors. If possible, use cell lines with low or no expression of suspected off-target receptors as negative controls.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level (typically <0.1%).
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your cell culture experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High cell death or low viability | 1. This compound concentration is too high, leading to cytotoxic off-target effects. 2. The cell line is particularly sensitive to corticosteroids. 3. Prolonged exposure to the compound. | 1. Perform a dose-response curve to determine the IC50 value and select a concentration well below this for your experiments. 2. Consider using a more robust cell line or reducing the this compound concentration and/or exposure time. 3. Conduct a time-course experiment to identify the optimal incubation period. |
| Inconsistent or no on-target effect | 1. Sub-optimal concentration of this compound. 2. Low or absent Glucocorticoid Receptor (GR) expression in the cell line. 3. Degradation of the this compound stock solution. | 1. Perform a dose-response experiment to determine the EC50 for your specific cell line and assay. 2. Verify GR expression in your cell line via Western blot or qPCR. If GR expression is low, consider using a different cell line or a transient transfection to express GR. 3. Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Store stock solutions at -80°C. |
| Observed effect is not blocked by a GR antagonist | 1. The effect is due to off-target binding to another receptor (e.g., MR, PR, or AR). 2. The effect is a non-genomic response. | 1. Test for cross-reactivity using specific antagonists for other steroid receptors. 2. Investigate rapid signaling events (e.g., phosphorylation cascades) that occur within minutes of this compound treatment. |
| Variability between replicate experiments | 1. Inconsistent cell seeding density. 2. Inaccurate this compound dilutions. 3. "Edge effects" in microplates. | 1. Ensure a homogenous cell suspension before seeding and use a consistent volume for each well. 2. Prepare fresh serial dilutions of this compound for each experiment and verify pipette calibration. 3. To minimize evaporation from outer wells, fill the peripheral wells of the microplate with sterile media or PBS.[2] |
III. Quantitative Data
Table 1: Relative Receptor Binding Affinity (RRBA) of Various Corticosteroids
| Compound | Glucocorticoid Receptor (GR) RRBA (Dexamethasone = 100) | Mineralocorticoid Receptor (MR) RRBA | Progesterone Receptor (PR) RRBA | Androgen Receptor (AR) RRBA |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Dexamethasone | 100 | Low | Low | Low |
| Fluticasone Furoate | 2989 ± 135[3] | Data not available | Data not available | Data not available |
| Mometasone Furoate | 2244 ± 142[3] | Data not available | Data not available | Data not available |
| Budesonide | 855[3] | Data not available | Data not available | Data not available |
Note: Higher RRBA values indicate greater binding affinity.
IV. Key Experimental Protocols
Here are detailed methodologies for key experiments to assess the on-target and off-target effects of this compound.
Protocol 1: Competitive Receptor Binding Assay
This protocol is used to determine the binding affinity of this compound for the Glucocorticoid Receptor (GR) and other potential off-target receptors (e.g., MR, PR, AR).
Objective: To calculate the IC50 (the concentration of this compound that displaces 50% of a radiolabeled ligand) and determine the relative binding affinity.
Materials:
-
Cell lysates or purified receptor protein (GR, MR, PR, AR)
-
Radiolabeled ligand specific for each receptor (e.g., [³H]dexamethasone for GR)
-
Unlabeled this compound
-
Scintillation fluid and vials
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter
Procedure:
-
Prepare Receptor Source: Prepare cell lysates from a cell line expressing the receptor of interest or use a purified recombinant receptor.
-
Assay Setup: In a 96-well plate, add a constant amount of receptor protein and a fixed concentration of the radiolabeled ligand to each well.
-
Add Competitor: Add increasing concentrations of unlabeled this compound to the wells. Include a control with no unlabeled competitor (maximum binding) and a control with a saturating concentration of a known unlabeled ligand (non-specific binding).
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 16-24 hours).
-
Separation of Bound and Free Ligand: Transfer the incubation mixture to a filter plate and wash with ice-cold buffer using a vacuum manifold to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Luciferase Reporter Gene Assay
This assay measures the ability of this compound to activate or inhibit transcription from a specific hormone response element.
Objective: To assess the functional activity of this compound at the GR and other steroid receptors.
Materials:
-
Cell line of interest
-
Reporter plasmid containing a luciferase gene downstream of a specific hormone response element (e.g., GRE-luc for GR)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for an appropriate period (e.g., 18-24 hours) to allow for reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.[4][5][6][7][8]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and determine the EC50 (effective concentration for 50% maximal response).
Protocol 3: Quantitative PCR (qPCR) for Off-Target Gene Expression
This protocol is used to determine if this compound alters the expression of genes known to be regulated by off-target receptors.
Objective: To quantify changes in mRNA levels of potential off-target genes in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SGK1 for MR activation) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for a specific duration. Include vehicle-treated controls.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.[9][10][11]
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.[12]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
V. Visualizations
Signaling Pathway
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Reverse-transcription quantitative PCR directly from cells without RNA extraction and without isothermal reverse-transcription: a ‘zero-step’ RT-qPCR protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accurate RT-qPCR gene expression analysis on cell culture lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bu.edu [bu.edu]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Efficacy of Fluocortin and Hydrocortisone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of fluocortin and hydrocortisone, focusing on their relative efficacy as evidenced by available studies. This document is intended for an audience with a professional background in pharmaceutical and life sciences.
Executive Summary
This compound, specifically this compound butylester, has demonstrated a potent anti-inflammatory effect, with some evidence suggesting its efficacy is superior to that of hydrocortisone acetate. While both are corticosteroids that function through the glucocorticoid receptor signaling pathway to mediate their anti-inflammatory effects, direct quantitative comparisons in publicly accessible literature are limited. This guide synthesizes the available qualitative data and outlines the standard experimental protocols used to evaluate and compare the potency of such topical corticosteroids.
Qualitative Efficacy Comparison
A key study directly comparing the two compounds found that a 0.75% this compound butylester ointment was significantly superior to a 1% hydrocortisone acetate ointment in the pyrexal erythema test in humans[1]. Another multicenter, double-blind contralateral study involving 1705 patients concluded that the efficacy of this compound butylester preparations ranges between that of fluocortolone and hydrocortisone acetate, suggesting a moderate to high potency[2].
| Feature | This compound Butylester | Hydrocortisone Acetate | Reference |
| Relative Efficacy | Significantly superior in the pyrexal erythema test. Efficacy positioned between fluocortolone and hydrocortisone acetate in clinical trials for various dermal disorders. | Lower efficacy compared to this compound butylester in the pyrexal erythema test.[1] | [1][2] |
| Potency Classification | Generally considered a moderately potent corticosteroid. | Considered a low-potency corticosteroid. | General Classification |
Mechanism of Action: The Glucocorticoid Signaling Pathway
Both this compound and hydrocortisone are agonists of the glucocorticoid receptor (GR). Their mechanism of action involves penetrating the cell membrane and binding to the cytosolic GR. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the steroid-receptor complex modulates gene expression by binding to glucocorticoid response elements (GREs) on the DNA. This results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines, ultimately leading to the observed anti-inflammatory effect.
Experimental Protocols for Efficacy Determination
The anti-inflammatory potency of topical corticosteroids like this compound and hydrocortisone is typically evaluated using standardized preclinical and clinical models.
Vasoconstrictor Assay (McKenzie-Stoughton Test)
This is a common in-vivo bioassay in humans used to determine the potency of topical corticosteroids. The principle is that the vasoconstrictive effect of a corticosteroid on the small blood vessels in the upper dermis correlates with its anti-inflammatory activity.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin are enrolled.
-
Application: Small amounts of the test compounds (e.g., this compound and hydrocortisone ointments) and a control vehicle are applied to marked, discrete areas on the forearm.
-
Occlusion: The application sites are covered with an occlusive dressing for a specified period (e.g., 6-16 hours) to enhance penetration.
-
Evaluation: After removal of the dressing, the degree of skin blanching (vasoconstriction) at each site is visually assessed by trained observers at specific time points. The assessment is often performed using a rating scale (e.g., 0-4, from no blanching to maximal blanching).
-
Data Analysis: The blanching scores for the different corticosteroids are compared to determine their relative potency[3].
Animal Models of Inflammation
Preclinical evaluation of anti-inflammatory efficacy often employs animal models where an inflammatory response is induced and then treated with the test compounds.
a) Croton Oil-Induced Ear Edema: This is a widely used model for acute inflammation.
Methodology:
-
Animal Model: Typically mice or rats are used.
-
Induction of Inflammation: A solution of croton oil, a potent inflammatory agent, is applied to the surface of the animal's ear.
-
Treatment: The test compounds (this compound and hydrocortisone) are applied topically to the inflamed ear, either before or after the croton oil application.
-
Measurement of Edema: After a specific time, the animals are euthanized, and a circular biopsy is taken from the ear. The weight of the biopsy punch from the treated ear is compared to that of the untreated or vehicle-treated ear.
-
Data Analysis: The percentage inhibition of edema by the test compounds is calculated to determine their anti-inflammatory activity.
b) Pyrexal Erythema Test: This human model assesses the ability of a substance to reduce artificially induced inflammation.
Methodology:
-
Induction of Erythema: A standardized local inflammation (erythema) is induced on the skin of human volunteers, for example, by intracutaneous injection of a pyrogenic substance.
-
Treatment: The test preparations are applied topically to the inflamed area.
-
Evaluation: The reduction in the intensity and area of the erythema is measured over time, often using non-invasive techniques like chromametry to quantify skin redness.
-
Data Analysis: The degree of erythema reduction is compared between the different treatments. As noted, in this model, 0.75% this compound butylester was found to be significantly superior to 1% hydrocortisone acetate[1].
Conclusion
References
- 1. [Effect of this compound butylester (0.75%) as an ointment in the pyrexal erythema test on human skin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Clinical trial of this compound butylester in a double-blind contralateral comparison versus fluocortolone and hydrocortisone acetate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Comparison of activity of different topical corticosteroid creams and ointments using a vasoconstriction assay: superiority of hydrocortisone butyrate over hydrocortisone] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Fluocortin and Fluocortolone: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in vitro properties of fluocortin and fluocortolone. The following analysis is based on available experimental data, focusing on the mechanism of action, receptor binding, and functional potency of these corticosteroids.
Introduction: Prodrug vs. Active Moiety
Fluocortolone is a potent synthetic glucocorticoid used for its anti-inflammatory properties. This compound, specifically this compound butyl ester, is a prodrug designed for topical application.[1] In vitro and in vivo, this compound is biologically inactive until it undergoes enzymatic hydrolysis, primarily by esterases in the skin, to release the active metabolite, fluocortolone.[2] Therefore, a direct in vitro comparison necessitates evaluating the activity of fluocortolone as the pharmacologically active compound. This guide will focus on the in vitro characteristics of fluocortolone and its relationship with its prodrug, this compound.
Mechanism of Action: Glucocorticoid Receptor Signaling
Like all glucocorticoids, fluocortolone exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR). This binding event triggers a conformational change, leading to the dissociation of a heat shock protein complex. The activated ligand-receptor complex then translocates to the nucleus, where it modulates gene expression through two primary pathways:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This process upregulates the transcription of anti-inflammatory proteins.
-
Transrepression: The GR monomer interacts with and inhibits pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), preventing them from activating inflammatory gene expression.[3][4] The anti-inflammatory effects of glucocorticoids are largely attributed to this transrepression mechanism.[3]
Quantitative In Vitro Data
The potency of a glucocorticoid is determined by its affinity for the GR and its ability to modulate gene expression. The following tables summarize key in vitro metrics for fluocortolone and other reference corticosteroids.
Table 1: Glucocorticoid Receptor Binding Affinity
Relative Receptor Affinity (RRA) is a measure of how strongly a corticosteroid binds to the GR compared to a standard, typically dexamethasone. A higher RRA value indicates a greater binding affinity.
| Compound | Relative Receptor Affinity (RRA)¹ |
| Fluocortolone | 130 |
| Dexamethasone | 100 (Reference) |
| Mometasone Furoate | 2244 |
| Fluticasone Propionate | 1775 |
| Budesonide | 855 |
| ¹Data sourced from Rohdewald et al. as cited in Pharmazie, 2008, and Valotis A, Högger P, 2007.[2][5] |
Table 2: Functional Potency in Gene Reporter Assays
The half-maximal effective concentration (EC50) indicates the concentration of a drug that is required for 50% of its maximum effect in a given assay. Lower EC50 values signify higher potency. The data below was generated using A549 human alveolar epithelial cells transfected with reporter genes.[4][5]
| Mechanism | Reporter Gene Construct | Fluocortolone EC50 (nM) |
| Transactivation | Glucocorticoid Response Element (GRE) | 0.3 |
| Transrepression | Activator Protein-1 (AP-1) | 0.2 |
| Transrepression | Nuclear Factor-kappa B (NF-κB) | 1.3 |
| Data sourced from Derendorf H, et al. Pharmazie, 2008.[4][5] |
Prodrug Bioactivation: The Role of this compound
This compound butyl ester is designed to be pharmacologically inert, enhancing its topical delivery and potentially improving its therapeutic index. Its activity is entirely dependent on its conversion to fluocortolone. This bioactivation is a critical step that occurs within the target tissue.
Experimental Protocols
The quantitative data presented in this guide are derived from established in vitro methodologies designed to assess corticosteroid pharmacology.
Glucocorticoid Receptor Binding Assay
This assay determines the relative affinity of a corticosteroid for the GR.
-
Objective: To measure the RRA of a test compound relative to a standard (e.g., dexamethasone).
-
Methodology: A competitive binding assay is employed.
-
Preparation: A source of cytosolic GR is prepared, often from cultured human cells (e.g., A549 lung cells or keratinocytes).[6]
-
Competition: The GR preparation is incubated with a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone).
-
Incubation: Varying concentrations of the unlabeled test corticosteroid (e.g., fluocortolone) are added to the mixture. The unlabeled compound competes with the radiolabeled ligand for binding to the GR.
-
Separation: After reaching equilibrium, bound and unbound radioligand are separated (e.g., via charcoal-dextran adsorption or filtration).
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The RRA is then calculated relative to the IC50 of a reference standard.[7]
-
Reporter Gene Assay for Transactivation and Transrepression
This assay quantifies the functional consequence of GR binding by measuring the activation or repression of specific gene pathways.[4]
-
Objective: To determine the EC50 of a corticosteroid for GRE-mediated transactivation and AP-1/NF-κB-mediated transrepression.
-
Methodology:
-
Cell Transfection: A human cell line (e.g., A549) is stably transfected with a plasmid containing a reporter gene (e.g., Secreted Alkaline Phosphatase, SEAP) under the control of a specific promoter.[4]
-
For Transactivation , the promoter contains multiple GREs.
-
For Transrepression , the promoter contains binding sites for AP-1 or NF-κB.
-
-
Cell Culture and Stimulation:
-
For transrepression assays, cells are stimulated with an inflammatory agent (e.g., phorbol 12-myristate 13-acetate for AP-1 or TNF-α for NF-κB) to activate the pathway.
-
-
Treatment: The transfected cells are treated with a range of concentrations of the test corticosteroid (e.g., fluocortolone).
-
Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for changes in reporter gene expression.
-
Quantification: The activity of the SEAP enzyme secreted into the cell culture medium is measured, typically via a chemiluminescent assay.
-
Analysis: Dose-response curves are generated, and the EC50 values for gene activation (transactivation) or inhibition (transrepression) are calculated.[4]
-
Summary and Conclusion
The in vitro analysis reveals that fluocortolone is a potent corticosteroid with a high binding affinity for the glucocorticoid receptor and functional activity in the nanomolar range for both transactivation and transrepression pathways. This compound butyl ester serves as an inactive prodrug, and its efficacy in any biological system is contingent upon its enzymatic conversion to fluocortolone. For in vitro studies, it is essential to use fluocortolone as the active compound to accurately assess pharmacological effects. The provided data and protocols offer a framework for the comparative evaluation of these and other corticosteroids in a research and development setting.
References
- 1. [Clinical trial of this compound butylester in a double-blind contralateral comparison versus fluocortolone and hydrocortisone acetate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Glucocortin and Dexamethasone: Glucocorticoid Receptor Binding Affinity
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the glucocorticoid receptor (GR) binding properties of fluocortin and the widely used synthetic glucocorticoid, dexamethasone. This analysis is supported by established experimental protocols and visual representations of the underlying molecular pathways.
Introduction to Glucocorticoid Receptor Binding
Glucocorticoids exert their potent anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. Upon ligand binding in the cytoplasm, the GR translocates to the nucleus, where it modulates the transcription of target genes. The affinity with which a glucocorticoid binds to the GR is a critical determinant of its potency. A higher binding affinity generally correlates with a greater biological response at a lower concentration.
Dexamethasone is a highly potent synthetic glucocorticoid that serves as a benchmark in both clinical practice and research for assessing the relative potency of other corticosteroids. This compound, another synthetic corticosteroid, is also utilized for its anti-inflammatory properties. Understanding the comparative GR binding affinity of these two compounds is essential for predicting their relative therapeutic efficacy.
Quantitative Comparison of Glucocorticoid Receptor Binding Affinity
For the purpose of this guide, and in the absence of specific experimental data for this compound, we present a table template that would be used to summarize such findings. This is followed by data for other well-characterized glucocorticoids to provide a contextual framework for understanding relative potencies.
Table 1: Glucocorticoid Receptor (GR) Binding Affinity Comparison
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference |
| Dexamethasone | 100 | (Reference Standard) |
| This compound | Data not available in cited literature | - |
| Prednisolone | 19 | [1] |
| Hydrocortisone | 10 | [1] |
| Budesonide | 935 | [2] |
| Fluticasone Propionate | 1775 | [2] |
Note: The RBA values can vary between studies depending on the experimental conditions.
Experimental Protocols
The determination of glucocorticoid receptor binding affinity is typically performed using a competitive radioligand binding assay or a fluorescence polarization-based assay.
Competitive Radioligand Binding Assay
This classic method quantifies the ability of an unlabeled ligand (e.g., this compound or dexamethasone) to compete with a radiolabeled ligand (commonly [³H]dexamethasone) for binding to the GR.
Methodology:
-
Preparation of Cytosol: A cytosolic fraction containing the GR is prepared from a suitable cell line (e.g., human A549 lung carcinoma cells) or tissue homogenate.
-
Incubation: A constant concentration of the radiolabeled ligand ([³H]dexamethasone) is incubated with the cytosolic preparation in the presence of increasing concentrations of the unlabeled competitor (the test compound or unlabeled dexamethasone).
-
Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand. This is often achieved by adsorption of the unbound ligand to dextran-coated charcoal followed by centrifugation.
-
Quantification: The radioactivity of the supernatant, which contains the GR-bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity is then calculated relative to the IC50 of dexamethasone.
Fluorescence Polarization (FP) Based Competitive Binding Assay
This more modern, high-throughput method relies on the change in the polarization of fluorescent light when a small fluorescently labeled glucocorticoid binds to the much larger GR protein.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing the GR protein, a fluorescently labeled glucocorticoid ligand (e.g., a fluorescein-labeled dexamethasone analog), and the test compound.
-
Competition: The unlabeled test compound competes with the fluorescent ligand for binding to the GR.
-
Fluorescence Polarization Measurement: The fluorescence polarization of the solution is measured using a suitable plate reader. When the fluorescent ligand is bound to the GR, it tumbles slowly, resulting in high fluorescence polarization. When displaced by the competitor, the free fluorescent ligand tumbles rapidly, leading to low fluorescence polarization.
-
Data Analysis: A competition curve is generated by plotting the fluorescence polarization against the concentration of the test compound. The IC50 value is determined from this curve, which can be used to calculate the binding affinity (Ki).
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the general mechanism of action of glucocorticoids, from cytoplasmic binding to nuclear translocation and gene regulation.
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow for Competitive Binding Assay
The diagram below outlines the key steps involved in a typical fluorescence polarization-based competitive binding assay to determine GR binding affinity.
Caption: Workflow for a fluorescence polarization competitive binding assay.
Conclusion
References
A Comparative Analysis of the Topical Penetration of Fluocortin Butyl and Other Corticosteroid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the topical penetration of fluocortin butyl with other prominent corticosteroid esters, supported by experimental data. The following sections detail the physicochemical properties, in vitro skin penetration data, and pharmacodynamic assessments of these compounds, offering valuable insights for dermatological research and formulation development.
Physicochemical Properties Influencing Skin Penetration
The lipophilicity of a molecule, often expressed as the logarithm of the octanol-water partition coefficient (Log P), is a critical determinant of its ability to penetrate the lipid-rich stratum corneum. A summary of the Log P values for this compound butyl and other selected corticosteroid esters is presented in Table 1.
Table 1: Physicochemical Properties of Selected Corticosteroid Esters
| Corticosteroid Ester | Molecular Weight ( g/mol ) | Log P |
| This compound Butyl | 446.55 | 3.48[1] |
| Fluocortolone Caproate | 474.6 | 4.9[2] |
| Hydrocortisone Acetate | 404.50 | 2.2[3] |
| Betamethasone Valerate | 476.58 | 3.6[4][5] |
| Clobetasol Propionate | 466.97 | 3.5[6] |
In Vitro Percutaneous Absorption
In vitro percutaneous absorption studies using Franz diffusion cells are a standard method to evaluate the penetration of topical drugs through the skin. These studies measure the amount of drug that permeates through a skin sample (human or animal) into a receptor fluid over time.
While a direct comparative study of all selected esters under identical conditions is not available in the published literature, data from various sources have been compiled to provide a comparative overview. It is important to note that variations in experimental conditions (e.g., skin source, vehicle, and study duration) can influence the results.
A key study by Täuber and Herz-Hübner investigated the percutaneous absorption of this compound butyl. Their findings on the distribution of this compound butyl in different skin layers after topical application are crucial for understanding its penetration profile. Unfortunately, the full quantitative data from this specific study is not publicly available to be included in this guide.
Data from other studies on the in vitro penetration of betamethasone 17-valerate and clobetasol propionate are presented to offer a point of reference. For instance, a study on betamethasone 17-valerate showed significant penetration through human epidermis in vitro.[7] Another study highlighted that the vehicle has a substantial impact on the percutaneous absorption of clobetasol propionate.
Experimental Protocol: In Vitro Percutaneous Absorption using Franz Diffusion Cells
The following provides a generalized protocol for assessing the in vitro percutaneous absorption of topical corticosteroids.
Objective: To quantify the rate and extent of skin penetration of a topical corticosteroid formulation.
Apparatus: Franz diffusion cell system.
Membrane: Excised human or animal skin (e.g., porcine ear skin), dermatomed to a uniform thickness (typically 200-500 µm).
Receptor Fluid: Phosphate-buffered saline (PBS) at pH 7.4, often with a solubilizing agent (e.g., 0.5-2% polysorbate 80 or 20-40% ethanol) to maintain sink conditions for lipophilic drugs.
Procedure:
-
Membrane Preparation: Thaw frozen skin at room temperature. Remove any subcutaneous fat and cut the skin to the appropriate size for the Franz cell.
-
Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.
-
Temperature Control: Maintain the temperature of the receptor fluid at 32°C ± 1°C by circulating water through the jacket of the Franz cell.
-
Formulation Application: Apply a known quantity (e.g., 5-10 mg/cm²) of the corticosteroid formulation evenly to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
Sample Analysis: Analyze the concentration of the corticosteroid in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point and plot this against time. The steady-state flux (Jss) can be determined from the linear portion of the curve.
Pharmacodynamic Assessment: The Vasoconstrictor Assay
The vasoconstrictor assay is a well-established in vivo method for determining the bioequivalence and potency of topical corticosteroids. The degree of skin blanching (vasoconstriction) caused by a corticosteroid is correlated with its anti-inflammatory activity and is dependent on its percutaneous absorption.
A standardized protocol, such as the McKenzie and Stoughton assay, is typically employed.
Experimental Protocol: Vasoconstrictor Assay (McKenzie and Stoughton Method)
Objective: To assess the relative potency of topical corticosteroid formulations by measuring their ability to induce skin blanching.
Subjects: Healthy human volunteers with no history of skin diseases.
Procedure:
-
Site Selection: Mark out several small, uniform application sites on the flexor surface of the forearms.
-
Formulation Application: Apply a standardized amount of each test formulation to the designated sites. Occlusion with a patch or chamber is often used to enhance penetration.
-
Application Duration: The formulations are left in place for a specified period (e.g., 6 or 16 hours).
-
Removal and Cleaning: After the application period, the formulations are carefully removed, and the sites are cleaned.
-
Visual Assessment: At predetermined time points after removal (e.g., 2, 4, 6, 8, and 24 hours), the degree of vasoconstriction (blanching) at each site is visually assessed by trained observers using a graded scale (e.g., 0 = no blanching, 4 = maximal blanching).
-
Data Analysis: The scores for each formulation at each time point are recorded and analyzed to determine the relative potency.
Conclusion
The topical penetration of this compound butyl, as with other corticosteroid esters, is a multifactorial process governed by its physicochemical properties and the vehicle in which it is formulated. While direct, comprehensive comparative penetration data is limited, the available information suggests that this compound butyl possesses a lipophilicity profile conducive to cutaneous penetration. For a definitive comparison, further studies employing standardized in vitro and in vivo models with a head-to-head comparison of this compound butyl and other relevant esters are warranted. The experimental protocols outlined in this guide provide a framework for conducting such comparative assessments.
References
- 1. This compound butyl | SIELC Technologies [sielc.com]
- 2. Fluocortolone Caproate | C28H39FO5 | CID 20054915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrocortisone Acetate | C23H32O6 | CID 5744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Betamethasone Valerate | C27H37FO6 | CID 16533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Betamethasone-17-valerate | C27H37FO6 | CID 578771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clobetasol Propionate | C25H32ClFO5 | CID 32798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Percutaneous permeation of betamethasone 17-valerate incorporated in lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Fluocortin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of fluocortin, a synthetic corticosteroid. The focus is on providing objective performance comparisons and detailed experimental protocols to aid in method selection and implementation for quality control, pharmacokinetic studies, and formulation development.
Introduction to this compound Analysis
Accurate and precise quantification of this compound is critical for ensuring the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed for the analysis of corticosteroids like this compound. This guide will delve into the principles, performance characteristics, and experimental protocols for these two primary methods. While direct cross-validation studies for this compound were not publicly available at the time of this review, this comparison is built upon established analytical principles and data from the analysis of similar corticosteroid compounds.
Comparative Performance of Analytical Methods
The choice of an analytical method for this compound depends on the specific requirements of the application, such as the required sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS | Remarks |
| Specificity | Good; may be susceptible to interference from co-eluting impurities with similar UV spectra. | Excellent; high specificity due to mass-to-charge ratio detection of parent and fragment ions. | LC-MS/MS is superior for complex matrices where specificity is a concern. |
| Sensitivity (LOD/LOQ) | Moderate (typically in the ng/mL range). | High to Very High (pg/mL to fg/mL range). | LC-MS/MS is the method of choice for applications requiring trace-level quantification. |
| Linearity | Excellent (typically R² > 0.999). | Excellent (typically R² > 0.995). | Both methods offer excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | Typically 98-102%. | Typically 95-105%. | Both methods provide high accuracy when properly validated. |
| Precision (%RSD) | Typically < 2% for intra- and inter-day precision. | Typically < 15% (higher variability at lower concentrations). | HPLC-UV generally offers slightly better precision for routine analyses at higher concentrations. |
| Robustness | Generally robust to minor variations in mobile phase composition, pH, and column temperature. | Can be more sensitive to matrix effects and ion suppression. | HPLC-UV methods are often considered more rugged for routine quality control environments. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial instrument cost and requires more specialized expertise. | The choice is often dictated by budget and the level of technical expertise available. |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is based on a reverse-phase HPLC method suitable for the analysis of this compound butyl.[1]
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
UV/Vis detector
-
C18 analytical column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm)[1]
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile, Water, and Phosphoric Acid.[1] A typical starting point would be a mixture of Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to control pH and improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 242 nm (based on the UV absorption maximum of this compound)
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1-50 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical formulations like creams or ointments, an extraction step with a suitable organic solvent will be necessary, followed by filtration and dilution into the mobile phase.
Validation Parameters (as per ICH Guidelines): The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general approach for the sensitive and selective quantification of this compound, drawing from established methods for other corticosteroids.
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC or HPLC system.
Chromatographic Conditions:
-
Mobile Phase: For MS compatibility, the mobile phase should consist of volatile buffers. A common choice is a gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[1]
-
Column: A C18 column with smaller particle size (e.g., ≤ 3 µm) is suitable for fast UPLC applications.[1]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for corticosteroids.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer. For example:
-
Precursor Ion (Q1): [M+H]⁺ of this compound
-
Product Ions (Q3): At least two characteristic fragment ions for quantification and confirmation.
-
-
Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is crucial for achieving optimal sensitivity.
Standard and Sample Preparation:
-
Internal Standard: An isotopically labeled analog of this compound or a structurally similar corticosteroid should be used to compensate for matrix effects and variability in sample processing.
-
Sample Preparation: For biological matrices like plasma or urine, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to remove interferences.
Experimental Workflow Visualizations
The following diagrams illustrate the typical workflows for the cross-validation of these analytical methods.
Caption: Workflow for HPLC-UV Method Validation.
Caption: Logical Flow for Cross-Validation.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound. HPLC-UV is a robust, cost-effective method well-suited for routine quality control of finished products where concentration levels are relatively high. In contrast, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal choice for bioanalytical studies, impurity profiling, and the analysis of complex sample matrices. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, available resources, and regulatory expectations. A comprehensive cross-validation should be performed if methods are to be used interchangeably.
References
A Comparative Analysis of Fluocortin and Novel Anti-inflammatory Compounds in Preclinical Dermatitis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the glucocorticoid fluocortin with novel anti-inflammatory agents—specifically JAK inhibitors, PDE4 inhibitors, and biologics—in the context of preclinical dermatitis models. The objective is to offer a clear, data-driven overview of their mechanisms of action, experimental protocols used for their evaluation, and their performance based on available experimental data.
Introduction to a Corticosteroid and Novel Anti-inflammatory Agents
For decades, topical corticosteroids have been the cornerstone of anti-inflammatory therapy in dermatology. This compound, a potent glucocorticoid, exemplifies this class, exerting broad anti-inflammatory and immunosuppressive effects. However, the potential for adverse effects with long-term use has driven the development of novel, targeted therapies. This guide focuses on three key classes of these newer agents:
-
Janus Kinase (JAK) Inhibitors (e.g., Ruxolitinib): These small molecules interfere with the intracellular signaling pathways of various pro-inflammatory cytokines.
-
Phosphodiesterase-4 (PDE4) Inhibitors (e.g., Crisaborole): These agents increase intracellular cyclic AMP (cAMP) levels, which in turn downregulates the production of inflammatory mediators.
-
Biologics (e.g., Dupilumab): These are monoclonal antibodies that selectively target specific cytokines or their receptors, such as the IL-4/IL-13 pathway, central to type 2 inflammation in atopic dermatitis.
This comparison utilizes data from preclinical animal models of dermatitis, which are crucial for evaluating the efficacy and mechanism of action of these compounds before clinical trials in humans.
Mechanisms of Action and Signaling Pathways
Understanding the distinct signaling pathways targeted by each compound class is fundamental to appreciating their therapeutic effects and potential side effects.
This compound (Glucocorticoid)
Glucocorticoids like this compound exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene expression. This can occur through two main mechanisms:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory genes, such as those for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and thereby reduces the production of prostaglandins and leukotrienes.
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, preventing the transcription of genes for cytokines, chemokines, and adhesion molecules.
Novel Anti-inflammatory Compounds
Novel therapies offer more targeted approaches to modulating the immune response in dermatitis.
Ruxolitinib (JAK Inhibitor): Pro-inflammatory cytokines like interleukins (ILs) and interferons (IFNs) bind to their receptors on the cell surface, activating associated Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and induce the transcription of inflammatory genes. Ruxolitinib inhibits JAK1 and JAK2, thereby blocking this signaling cascade for a wide range of cytokines involved in dermatitis.[1][2][3]
Crisaborole (PDE4 Inhibitor): Phosphodiesterase-4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. In inflammatory cells, lower levels of cAMP are associated with increased production of pro-inflammatory cytokines like TNF-α and IL-12. By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn suppresses the production of these inflammatory mediators.[4][5]
Dupilumab (Anti-IL-4Rα Biologic): Dupilumab is a monoclonal antibody that targets the IL-4 receptor alpha subunit (IL-4Rα). This subunit is a shared component of the receptor complexes for both IL-4 and IL-13, two key cytokines that drive type 2 inflammation in atopic dermatitis. By blocking IL-4Rα, dupilumab simultaneously inhibits the signaling of both IL-4 and IL-13, preventing downstream effects such as IgE production, eosinophil recruitment, and skin barrier dysfunction.[6][7][8]
Experimental Protocols
To evaluate and compare these compounds, standardized preclinical models of dermatitis are essential. The oxazolone-induced contact hypersensitivity model in mice is a widely used and well-characterized model that mimics many features of atopic dermatitis.
Oxazolone-Induced Contact Hypersensitivity Model in Mice
This model involves two phases: sensitization and challenge.
Detailed Methodology:
-
Sensitization (Day 0): A solution of oxazolone (e.g., 1.5% in acetone) is applied topically to a shaved area of the abdomen.[10][11] This initial exposure sensitizes the mouse's immune system to the hapten.
-
Challenge (Day 7): A lower concentration of oxazolone (e.g., 1% in acetone or an acetone/olive oil mixture) is applied to the right ear.[10][11] The left ear is typically treated with the vehicle as a control.
-
Treatment: Test compounds (e.g., this compound, ruxolitinib, crisaborole) or their vehicle are applied topically to the right ear shortly before and/or after the oxazolone challenge.[11]
-
Evaluation (24 hours post-challenge):
-
Ear Swelling: The thickness of both ears is measured with a digital micrometer. The difference in thickness between the right (challenged) and left (unchallenged) ear is a quantitative measure of inflammation (edema).[11]
-
Histology: Ear tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess epidermal thickening (acanthosis) and the infiltration of inflammatory cells.
-
Biomarker Analysis: Tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-13, TNF-α) via methods like ELISA or qPCR. Serum may also be collected to measure total and allergen-specific IgE levels.
-
Quantitative Data Presentation
Direct head-to-head comparative studies of this compound and novel agents in the same preclinical model are scarce in published literature. The following tables compile representative data from different studies using the oxazolone-induced dermatitis model. It is crucial to note that these results are not from a single, direct comparative study, and thus, variations in experimental conditions (e.g., specific protocols, mouse strains, and drug concentrations) may influence the outcomes.
For the corticosteroid class, data from studies using potent corticosteroids like clobetasol and dexamethasone are presented as a proxy for this compound's expected efficacy in this model.
Table 1: Effect on Ear Swelling in Oxazolone-Induced Dermatitis in Mice
| Compound Class | Active Compound | Dose / Concentration | Inhibition of Ear Swelling (%) | Reference |
| Corticosteroid | Dexamethasone (oral) | Not specified | Significant Inhibition | [6] |
| Clobetasol (topical) | Not specified | Complete Blockade (prophylactic) | [6] | |
| JAK Inhibitor | Ruxolitinib (topical) | 1.5% cream | Significant Reduction | |
| PDE4 Inhibitor | Crisaborole (topical) | 2% ointment | Significant Reduction |
Table 2: Effect on Histological and Cellular Markers in Oxazolone-Induced Dermatitis in Mice
| Compound Class | Active Compound | Effect on Epidermal Thickness | Effect on Inflammatory Cell Infiltration | Reference |
| Corticosteroid | Dexamethasone (oral) | Reduced epidermal hyperplasia | Reduced inflammatory cell infiltration | [4] |
| Clobetasol (topical) | Attenuated acanthosis & hyperkeratosis | Reduced inflammatory cell infiltration | [7] | |
| JAK Inhibitor | Ruxolitinib (topical) | Reduced skin thickening | Reduced T-cell subsets (Th1, Th2) | |
| PDE4 Inhibitor | Crisaborole (topical) | Not specified in this model | Not specified in this model |
Table 3: Effect on Cytokine Expression in Dermatitis Models
| Compound Class | Active Compound | Model | Key Cytokines Downregulated | Reference |
| Corticosteroid | Betamethasone/Prednisolone | Oxazolone-induced | IL-4, IL-13, IL-31 | |
| JAK Inhibitor | Ruxolitinib (topical) | TSLP-induced | IL-33, IL-4Rα, IL-1β, STATs | |
| PDE4 Inhibitor | Crisaborole (topical) | Oxazolone-induced | Modulates cytokine gene signature | |
| Biologic | Dupilumab (systemic) | House Dust Mite-induced | IL-4, IL-13, IL-5, IL-31 |
Summary and Conclusion
This guide provides a comparative overview of this compound and novel anti-inflammatory compounds for the treatment of dermatitis, based on their mechanisms of action and performance in preclinical models.
-
This compound (and other potent corticosteroids) act as broad-spectrum anti-inflammatory agents by modulating gene transcription via the glucocorticoid receptor. They are highly effective at reducing key signs of inflammation, such as edema and cellular infiltration, in models like oxazolone-induced dermatitis.
-
Ruxolitinib , a JAK inhibitor, demonstrates efficacy by blocking the signaling of multiple pro-inflammatory cytokines. Preclinical data show its ability to reduce skin thickening and downregulate both Th1 and Th2 inflammatory responses.
-
Crisaborole , a PDE4 inhibitor, offers a non-steroidal approach by increasing intracellular cAMP, which suppresses the production of inflammatory mediators. It has shown effectiveness in modulating the cytokine signature in dermatitis models.
-
Dupilumab , an anti-IL-4Rα biologic, provides a highly targeted approach by neutralizing the key type 2 cytokines IL-4 and IL-13. In relevant models, it effectively reduces the expression of these and other related inflammatory cytokines.
While direct comparative preclinical data is limited, the available evidence suggests that novel agents offer more targeted mechanisms of action compared to the broad immunosuppression of corticosteroids. This targeted approach may translate to a better safety profile, particularly for long-term use. The choice of therapeutic agent in a clinical setting will depend on disease severity, location, patient age, and the desired balance between efficacy and potential side effects. The preclinical models and data presented here are foundational for understanding these differences and guiding future drug development and clinical application.
References
- 1. inotiv.com [inotiv.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Fluoxetine Ameliorates Atopic Dermatitis-Like Skin Lesions in BALB/c Mice through Reducing Psychological Stress and Inflammatory Response [frontiersin.org]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. [Therapeutic effect and effect on the pituitary adrenal functions of fluocortine-butylester in eczema during childhood (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Unravelling Immunological Depths: Exploring Oxazolone-induced Delayed-Type Hypersensitivity Model - Aragen Life Sciences [aragen.com]
- 8. In vivo model of Allergic contact dermatitis - Oxazolone induced inflammation - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 9. imavita.com [imavita.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Inhibition of contact sensitivity in the mouse by topical application of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluocortin and Betamethasone on Cytokine Suppression: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between corticosteroids is critical for targeted therapeutic development. This guide provides a comparative analysis of fluocortin and betamethasone, with a focus on their impact on cytokine suppression, a key mechanism in their anti-inflammatory action.
General Mechanism of Action: Glucocorticoid-Mediated Cytokine Suppression
Both this compound and betamethasone, as synthetic glucocorticoids, exert their anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR).[1][2] Upon ligand binding, the GR translocates to the nucleus where it modulates the expression of a wide array of genes involved in inflammation.[1][2] The primary mechanisms for cytokine suppression include:
-
Transrepression: The activated GR can bind to and inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is a major pathway for the anti-inflammatory effects of glucocorticoids.[3] By preventing these factors from binding to DNA, the GR halts the transcription of numerous pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).
-
Transactivation: The GR can also upregulate the expression of anti-inflammatory proteins. One key protein is IκBα, an inhibitor of NF-κB. By increasing IκBα synthesis, glucocorticoids trap NF-κB in the cytoplasm, further preventing it from activating pro-inflammatory gene expression.
Comparative Efficacy in Cytokine Suppression
A definitive quantitative comparison of the potency of this compound and betamethasone in suppressing specific cytokines is hampered by the lack of direct comparative studies.
Betamethasone:
Studies have demonstrated the potent immunosuppressive effects of betamethasone. In an in vitro model using peripheral blood mononuclear cells (PBMCs), betamethasone was shown to potently suppress soluble cytokines.[1] Another study in a rat model of neuropathy found that topical betamethasone reduced the activation of NF-κB and the subsequent elevation of TNF-α and IL-1β in the brain.
This compound:
Specific experimental data detailing the quantitative suppression of cytokines by this compound is not available in the reviewed literature. Its anti-inflammatory action is attributed to the general mechanism of corticosteroids, which involves the inhibition of pro-inflammatory cytokine synthesis.[2]
Relative Potency
In the absence of direct cytokine suppression data, the relative potency of topical corticosteroids can provide an indirect measure of their anti-inflammatory strength. Topical corticosteroids are classified into groups based on their potency, with Group I being the most potent and Group VII the least.
| Corticosteroid | Potency Class |
| Betamethasone dipropionate 0.05% | High Potency (Group II) |
| Betamethasone valerate 0.1% | Medium Potency (Group IV/V) |
| This compound butylester | Medium Potency |
Note: The exact group for this compound butylester can vary based on formulation and concentration, but it is generally considered to be of medium potency.
Experimental Protocols
Below is a representative experimental protocol for evaluating the effect of a glucocorticoid on cytokine suppression, based on methodologies used in studies of betamethasone and other corticosteroids.
Objective: To determine the in vitro efficacy of Betamethasone in suppressing the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) from stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Betamethasone
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli (stimulant)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for human TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Drug Treatment: Prepare serial dilutions of Betamethasone in culture medium. Add the different concentrations of Betamethasone to the respective wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: After a pre-incubation period with the drug (e.g., 1 hour), stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Cytokine Measurement: After incubation, centrifuge the plate and collect the cell-free supernatants. Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of Betamethasone compared to the LPS-stimulated control. Determine the IC50 value (the concentration of the drug that causes 50% inhibition of cytokine production).
Visualizing the Mechanisms
To better understand the processes discussed, the following diagrams illustrate the glucocorticoid signaling pathway and a typical experimental workflow.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Cytokine Suppression Assay.
Conclusion
Both this compound and betamethasone are effective anti-inflammatory agents that function through the glucocorticoid receptor to suppress the production of pro-inflammatory cytokines. Based on its classification, betamethasone is a more potent corticosteroid than this compound. While there is evidence for betamethasone's ability to inhibit key cytokines like TNF-α and IL-1β, a significant gap exists in the literature regarding specific quantitative data on cytokine suppression for this compound.
For researchers and drug development professionals, this highlights an opportunity for further investigation. A direct head-to-head study employing standardized experimental protocols, such as the one outlined above, would be invaluable in elucidating the precise comparative efficacy of these two corticosteroids on cytokine suppression. Such data would enable a more informed selection of therapeutic agents for specific inflammatory conditions.
References
Comparative Genomics of Glucocorticoid-Regulated Gene Expression: A Guide for Researchers
Introduction
Glucocorticoids (GCs) are a class of steroid hormones that are central to the regulation of a vast array of physiological processes, including metabolism, immune response, and cellular development. Their potent anti-inflammatory and immunosuppressive effects have made them invaluable in clinical practice.[1][2] Synthetic glucocorticoids, such as fluocortin, mimic the action of endogenous cortisol, primarily by modulating the expression of target genes.[3][4] The cellular response to glucocorticoids is complex and can vary significantly between individuals and cell types, leading to differing therapeutic outcomes and side effect profiles.[5][6]
This guide provides a comparative overview of the genomics of glucocorticoid-regulated gene expression. Due to the limited specific genomic data available for this compound, this document leverages extensive research on other potent glucocorticoids, such as dexamethasone (DEX), to provide a comprehensive framework. The mechanisms described are foundational to the action of all glucocorticoids, including this compound.
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
The biological effects of glucocorticoids are primarily mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor that resides in the cytoplasm in an inactive state.[7][8] Upon binding to a glucocorticoid ligand, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus.[7][9] Inside the nucleus, the activated GR dimer can modulate gene expression through several mechanisms:
-
Transactivation: The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, typically leading to the upregulation of anti-inflammatory genes.[1][10][11]
-
Transrepression: The GR can inhibit the expression of pro-inflammatory genes without directly binding to DNA. This is often achieved by interfering with the activity of other transcription factors, such as NF-κB and AP-1, a mechanism known as "tethering".[1][2][11]
-
Composite Regulation: The GR can bind to composite DNA elements alongside other transcription factors to fine-tune gene expression.[1][2]
Comparative Transcriptomic Analysis
The genomic response to glucocorticoids is highly variable. A key area of comparative genomics is understanding the differential gene expression between individuals who respond strongly to GC treatment (responders) and those who do not (non-responders).
Differential Gene Expression in GC Responders vs. Non-Responders
Studies using primary human trabecular meshwork (HTM) cells treated with dexamethasone have provided significant insights into the genetic basis of GC responsiveness.[12][13] These studies categorize cells based on their intraocular pressure response to GCs.
| Comparison Group | Total Differentially Expressed Genes (DEGs) | Upregulated Genes | Downregulated Genes |
| GC-Responders (DEX vs. Vehicle) | 616 | 106 | 510 |
| GC-Non-Responders (DEX vs. Vehicle) | 216 | 129 | 87 |
| Common DEGs (in both groups) | 80 | - | - |
| Uniquely Expressed in Responders | 536 | 56 | 480 |
| Uniquely Expressed in Non-Responders | 136 | 78 | 58 |
Table 1: Summary of differentially expressed genes in GC-responder and non-responder HTM cells following dexamethasone treatment. Data synthesized from a comparative genome-wide transcriptome analysis.[12][13]
These data clearly show that GC-responder cells exhibit a much larger and distinct transcriptomic response to glucocorticoid treatment compared to non-responder cells.[12]
Dose-Dependent Gene Regulation
The concentration of a glucocorticoid also dictates the genomic response. Studies measuring GR binding and gene expression at varying DEX concentrations in A549 lung epithelial cells reveal that the response is highly specific.
| Dexamethasone (DEX) Concentration | GR Binding Sites Identified |
| 0.5 nM (Sub-Kd) | 145 |
| 5 nM (Near Kd) | 1,449 |
| 50 nM (Saturating) | 5,898 |
Table 2: Number of genomic GR binding sites identified by ChIP-seq at different DEX concentrations.[14]
Notably, at very low doses, GCs can selectively induce single genes. For example, the circadian rhythm gene PER1 is specifically upregulated at concentrations consistent with the nighttime nadir of human cortisol, highlighting a highly sensitive and specific genomic response.[14]
Key Signaling Pathways in GC Responsiveness
Comparative pathway analysis reveals that the differential response to glucocorticoids is associated with specific signaling pathways. In HTM cells, pathways linked to GC responsiveness include WNT signaling, drug metabolism (cytochrome P450), cell adhesion, TGF-β signaling, and MAPK signaling.[12][13] This indicates a complex interplay between the GR signaling cascade and other fundamental cellular regulatory networks.
Experimental Protocols: RNA-Sequencing Workflow
To perform a comparative genomic analysis of this compound-regulated gene expression, RNA sequencing (RNA-seq) is a state-of-the-art method. It provides a comprehensive and quantitative view of the transcriptome.
Detailed Methodology
-
Cell Culture and Treatment:
-
Culture target cells (e.g., A549, primary HTM cells) in appropriate media to ~80% confluency.[12][14]
-
For steroid treatments, replace the medium with a charcoal-stripped serum medium for at least 24 hours to reduce background hormonal effects.
-
Treat cells with the desired concentration of this compound, a vehicle control (e.g., 0.1% ethanol), and/or other comparative glucocorticoids (e.g., dexamethasone) for a specified time (e.g., 1, 4, or 24 hours).[14][15][16]
-
-
RNA Isolation:
-
Wash cells with phosphate-buffered saline (PBS).
-
Lyse cells directly in the culture dish using a lysis buffer (e.g., Buffer RLT from Qiagen) containing a reducing agent like β-mercaptoethanol.[14]
-
Extract total RNA using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's protocol.[14][17]
-
Include an on-column DNase digestion step to remove any contaminating genomic DNA.[14][17]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from 1 µg of total RNA using a kit such as the Illumina TruSeq Stranded mRNA Library Prep Kit.
-
This process involves poly-A selection to enrich for mRNA, fragmentation of the mRNA, and synthesis of double-stranded cDNA.
-
Ligate sequencing adapters to the cDNA fragments and amplify the library via PCR.
-
Perform quality control and quantify the final libraries.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Assess the quality of raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome (e.g., human GRCh38) using a splice-aware aligner like STAR.
-
Quantify gene expression by counting the number of reads mapping to each gene.
-
Perform differential expression analysis using packages such as DESeq2 or edgeR to identify genes that are significantly up- or downregulated by this compound treatment compared to controls.
-
Conduct pathway and gene ontology analysis on the list of differentially expressed genes to identify enriched biological functions and pathways.
-
RNA-Seq Experimental Workflow Diagram
References
- 1. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 2. Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Use of gene expression profiling to identify a novel glucocorticoid sensitivity determining gene, BMPRII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genomic determination of the glucocorticoid response reveals unexpected mechanisms of gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complex Genomic Interactions in the Dynamic Regulation of Transcription by the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Model of Glucocorticoid Receptor Interaction With Coregulators Predicts Transcriptional Regulation of Target Genes [frontiersin.org]
- 10. Control of gene expression by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucocorticoids: do we know how they work? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Comparative Genome-Wide Transcriptome Analysis of Glucocorticoid Responder and Non-Responder Primary Human Trabecular Meshwork Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Hypersensitive Glucocorticoid Response Specifically Regulates Period 1 and Expression of Circadian Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ec.bioscientifica.com [ec.bioscientifica.com]
- 16. High-throughput screening of glucocorticoid-induced enhancer activity reveals mechanisms of stress-related psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of glucocorticoid-regulated genes that control cell proliferation during murine respiratory development - PMC [pmc.ncbi.nlm.nih.gov]
Systemic Absorption of Fluocortin Butylester: A Comparative Analysis with Potent Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the systemic absorption of fluocortin butylester, a topical corticosteroid, with that of more potent corticosteroids. The following sections present available data on systemic exposure, detail the experimental methodologies used in key studies, and visualize the underlying biological and experimental frameworks.
Minimal Systemic Absorption of this compound Butylester
This compound butylester has been developed to minimize systemic side effects commonly associated with topical corticosteroids. Clinical evidence suggests that it has virtually no systemic effects, even with long-term use. A study involving children with eczema treated with this compound-butylester demonstrated good clinical outcomes with no significant interference with the pituitary-adrenal function[1]. Furthermore, a study in beagle dogs showed that even at doses 320 times higher than a dose of beclomethasone dipropionate that caused adrenal suppression, this compound butylester did not produce any suppressive effect on the adrenal gland[2]. This indicates a significantly lower potential for systemic absorption and subsequent hypothalamic-pituitary-adrenal (HPA) axis suppression compared to other corticosteroids. Another clinical trial noted that a distinguishing property of this compound butylester is its lack of systemic effects[3].
Systemic Absorption of Potent Corticosteroids
In contrast, potent corticosteroids are known to have a higher degree of systemic absorption, which can lead to measurable plasma concentrations and suppression of the HPA axis. The extent of percutaneous absorption is influenced by factors such as the integrity of the epidermal barrier, the use of occlusive dressings, and the vehicle of the formulation.
Quantitative Data on Systemic Absorption
The following table summarizes key quantitative findings from studies on the systemic absorption of potent corticosteroids.
| Corticosteroid | Vehicle | Application Conditions | Systemic Absorption Metric | Value | Reference |
| Betamethasone-17-valerate | Ointment | Damaged skin (stratum corneum removed) | 24-hour Urinary Excretion | At least 12.2 ± 3.3% | [4] |
| Diflucortolone valerate | Ointment | Damaged skin (stratum corneum removed) | 24-hour Urinary Excretion | Up to 2.2 ± 0.8% | [4] |
| Betamethasone-17-valerate | Cream | Healthy skin | Mean Maximum Plasma Concentration | 0.24 ng/mL | [5] |
| Betamethasone-17-valerate | Cream | Healthy skin | Mean AUC | 7.74 ng·h/mL | [5] |
| Betamethasone-17-valerate | Ointment | Patients with skin diseases | Urinary Excretion | 0.1 to 2.8% of applied dose | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of systemic absorption data. Below are summaries of the experimental protocols from the cited studies.
Study on Percutaneous Absorption of Various Corticosteroids[4]
-
Objective: To compare the percutaneous absorption of diflucortolone valerate, betamethasone-17-valerate, beclomethasone dipropionate, and fluocinolone acetonide.
-
Subjects: Four healthy male volunteers.
-
Methodology:
-
The stratum corneum on the backs of the subjects was removed by "stripping."
-
Radioactively labeled diflucortolone valerate and betamethasone-17-valerate were applied in a W/O emulsion.
-
Urine and feces were collected over 24 hours to measure radioactivity, indicating systemic absorption.
-
For all four corticosteroids, the amount remaining on the skin after 24 hours was determined photometrically to calculate the absorbed amount.
-
Study on Plasma Concentrations of Betamethasone[5]
-
Objective: To measure plasma concentrations of betamethasone after topical application of betamethasone-17-valerate.
-
Subjects: Five healthy volunteers.
-
Methodology:
-
Betamethasone-17-valerate was applied as a suspension in a pressure-sensitive adhesive to a 100 cm² area on the back.
-
The application was left in place for 28 hours.
-
Blood samples were collected at various time points.
-
Plasma concentrations of betamethasone were measured by radioimmunoassay (RIA).
-
For comparison, the same subjects received an oral dose of 0.6 mg betamethasone, and plasma concentrations were measured.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the corticosteroid signaling pathway and a typical experimental workflow for assessing systemic absorption.
References
- 1. [Therapeutic effect and effect on the pituitary adrenal functions of fluocortine-butylester in eczema during childhood (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound butylester and beclomethasone dipropionate on the adrenal gland in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Clinical trial of this compound butylester in a double-blind contralateral comparison versus fluocortolone and hydrocortisone acetate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Comparative studies in man on the percutaneous absorption of diflucortolone valerate, betamethasone-17-valerate, beclomethasone dipropionate and fluocinolone acetonide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma concentrations of betamethasone after topical application of betamethasone 17-valerate: comparison with oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary detection of corticosteroid in topical treatment of skin disease by 19F MRS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary detection of corticosteroid in topical treatment of skin disease by 19F MRS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to Fluocortin Disposal
Core Principles of Pharmaceutical Waste Management
The primary goal of pharmaceutical waste management is to minimize environmental impact and prevent accidental exposure. This is achieved through a hierarchy of controls: Reduction, Reuse, Recycling, and finally, Disposal. In a laboratory setting, disposal is often the final and necessary step for unused, expired, or contaminated fluocortin.
All disposal procedures must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of solid and hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] It is imperative to consult the specific regulations applicable to your region.
Recommended Disposal Procedures for this compound Waste
For any unused, expired, or contaminated this compound, the following disposal methods are recommended. Under no circumstances should this compound or its wash water be disposed of down the drain.[1][2]
1. Incineration: This is the preferred method for disposing of pharmaceutical waste.[1]
-
The this compound should be mixed with a suitable combustible material.[1][2]
-
The mixture must be burned in a licensed incinerator equipped with afterburners and scrubbers to control emissions.[1]
2. Licensed Landfill: Disposal in a landfill specifically licensed to accept chemical and/or pharmaceutical waste is another acceptable option.[1][2]
3. Empty Containers: Empty containers must be decontaminated.[1][2] All label safeguards should be observed until the containers are cleaned and destroyed.[2] Decontaminated containers may then be offered for recycling or reconditioning.[1]
Spill Management
In the event of a this compound spill, the following steps should be taken to ensure safety and proper cleanup:
-
Ensure Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical goggles, a face shield, gloves, and a dust respirator.[1][2]
-
Contain the Spill: If it is safe to do so, contain the source of the spill and prevent it from entering drains or water courses.[1][2]
-
Clean-Up: Use a cloth or a filtered vacuum for cleaning up dry solids to avoid generating dust.[2]
-
Dispose of Cleanup Materials: Place all contaminated materials into a suitable, sealed container for disposal according to the procedures outlined above.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A workflow diagram illustrating the decision-making process for this compound waste disposal.
It is crucial to remember that these are general guidelines. Always consult your institution's specific safety protocols and the relevant local, state, and federal regulations before disposing of any chemical waste.
References
Essential Safety and Logistical Information for Handling Fluocortin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the corticosteroid, Fluocortin. While a specific Safety Data Sheet (SDS) for this compound was not identified, this guidance is based on information for related corticosteroids such as this compound butyl ester and Fluocortolone, as well as general best practices for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following PPE is recommended:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[1] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust. |
| Respiratory Protection | N95 respirator or higher | Recommended, especially when handling powders or creating aerosols. |
| Body Protection | Laboratory coat or long-sleeved gown | Provides a barrier against accidental skin contact. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Keep containers securely sealed when not in use.[1]
-
Specific storage temperatures may vary; some related compounds require storage at -20°C, while others are stored at room temperature.[3][4] Always refer to the manufacturer's instructions if available.
2. Handling and Preparation:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to prevent inhalation of dust.
-
Enclosed local exhaust ventilation is required at points of dust, fume, or vapor generation.[1]
-
Avoid all personal contact, including inhalation and skin contact.[2]
-
Use dedicated equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.
-
After handling, always wash hands with soap and water.[1]
3. Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless directed by medical personnel.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, weighing paper, and empty containers, should be considered chemical waste.
2. Disposal of Unused Product:
-
The preferred method for disposal of unused medicine is through a drug take-back program.[5][6][7]
-
If a take-back program is not available, consult local or regional waste management authorities for guidance on disposing of pharmaceutical waste.[2]
-
Do not flush this compound down the toilet unless specifically instructed to do so by a licensed waste disposal company, as this can harm the environment.[7][8]
3. Disposal of Contaminated Materials:
-
Place all contaminated disposable materials into a designated, sealed, and clearly labeled hazardous waste container.
-
Decontaminate non-disposable equipment according to established laboratory procedures for hazardous chemicals.
Experimental Protocols
Detailed experimental protocols involving this compound should be developed and reviewed by the institution's environmental health and safety department. These protocols should incorporate the specific safety measures outlined in this document.
Visualizing the Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound butyl ester - Immunomart [immunomart.com]
- 5. Medicine: Proper Disposal [nationwidechildrens.org]
- 6. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 7. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 8. pfizer.com [pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
